DMNPE-caged D-luciferin
Description
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223920-67-0 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DMNPE-caged D-luciferin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNPE-caged D-luciferin, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)ethyl D-luciferin, is a photolabile and cell-permeable derivative of D-luciferin, the substrate for firefly luciferase.[1][2] This compound has been engineered to control the spatial and temporal release of D-luciferin within cellular and in vivo environments, making it a powerful tool for bioluminescence imaging and reporter gene assays. The "caged" luciferin (B1168401) is biologically inactive until the DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl protecting group is cleaved. This uncaging can be triggered by two distinct mechanisms: exposure to ultraviolet (UV) light or hydrolysis by intracellular esterases.[1][2][3] This dual-release mechanism offers experimental flexibility, allowing for either a rapid, light-induced burst of luciferin or a sustained, enzymatic release over time.[1][3] Its enhanced cell permeability compared to native D-luciferin addresses a key limitation in many bioluminescence-based assays.[1]
Physicochemical Properties
This compound is a light-yellow solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and methanol.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl D-luciferin | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [1] |
| Molecular Weight | 489.52 g/mol | [1] |
| Physical State | Light yellow solid | [1] |
| Solubility | DMSO, DMF, Acetonitrile, Methanol | [1] |
| Storage | Store at -20°C, protected from light | [2] |
Mechanism of Action
The core functionality of this compound lies in its ability to deliver D-luciferin to the intracellular environment in a controlled manner. Once inside the cell, the active D-luciferin can be released through two independent pathways, as illustrated below.
Esterase-Mediated Release
Endogenous intracellular esterases can hydrolyze the ester bond of the DMNPE caging group, leading to a gradual and sustained release of active D-luciferin.[1][3] This slow-release mechanism is advantageous for long-term imaging experiments where a continuous supply of substrate is required without repeated administration. The kinetics of this enzymatic cleavage can vary depending on the cell type and the specific esterases present.
Photolytic Release
Experimental Protocols
Detailed and optimized protocols for the use of this compound are not extensively published. The following sections provide general guidelines based on available information for related compounds and techniques. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
A stock solution of this compound can be prepared in anhydrous DMSO or DMF.[2][3] It is crucial to store the stock solution at -20°C and protect it from light to prevent degradation and premature uncaging.
In Vitro Bioluminescence Assay (Esterase-Mediated)
This protocol is designed for cell cultures expressing firefly luciferase.
-
Cell Seeding: Plate luciferase-expressing cells in a suitable multi-well plate and culture overnight.
-
Reagent Preparation: Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized, but a starting range of 10-100 µM is suggested.
-
Incubation: Replace the existing medium with the medium containing this compound. Incubate the cells for a desired period. For kinetic studies, bioluminescence can be measured at multiple time points.
-
Measurement: Measure the bioluminescent signal using a plate-reading luminometer.
In Vitro Bioluminescence Assay (Photolytic Uncaging)
This protocol is for inducing a rapid burst of bioluminescence in luciferase-expressing cells.
-
Cell Preparation: Prepare luciferase-expressing cells as described for the esterase-mediated assay.
-
Loading: Incubate the cells with this compound in the dark to allow for cellular uptake.
-
Photolysis: Expose the cells to a UV light source (e.g., a 365 nm LED or lamp) for a brief period. The duration and intensity of the light exposure will need to be optimized to achieve sufficient uncaging without causing significant phototoxicity.
-
Measurement: Immediately following irradiation, measure the bioluminescent signal.
Synthesis of this compound
Applications
This compound is a versatile tool for a range of applications in cell biology and drug development.
-
Reporter Gene Assays: Its cell permeability makes it an excellent substrate for in vivo and in vitro reporter gene assays using firefly luciferase.[1]
-
Spatio-temporal Control of Signaling: The photolytic release mechanism allows for the precise control of luciferin availability, enabling the study of dynamic cellular processes.
-
High-Throughput Screening: The ability to introduce the substrate into intact cells simplifies workflows for high-throughput screening assays that utilize luciferase as a reporter.
-
In Vivo Imaging: The enhanced cellular uptake can lead to improved sensitivity in bioluminescence imaging (BLI) studies in animal models.[1]
Summary of Key Parameters
| Parameter | Description | Notes |
| Uncaging Mechanisms | Esterase-mediated hydrolysis and UV photolysis | Provides experimental flexibility. |
| Photolysis Wavelength | ~350-360 nm | Corresponds to the absorption maximum of the DMNPE group. |
| Cell Permeability | High | Readily crosses cell membranes.[1][2] |
| Applications | Reporter gene assays, in vivo imaging, controlled release studies | Versatile tool for bioluminescence-based research. |
References
An In-Depth Technical Guide to the Mechanism of Action of DMNPE-caged D-luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNPE-caged D-luciferin is a chemically modified analogue of D-luciferin designed for controlled, spatiotemporal release of the luciferase substrate, D-luciferin, within biological systems. This "caged" compound incorporates a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin (B1168401) molecule biologically inactive. The cell-permeable nature of this compound allows for its efficient delivery into intact cells.[1][2][3] The release of active D-luciferin can be triggered by two distinct mechanisms: enzymatic cleavage by intracellular esterases or precise photoactivation with ultraviolet (UV) light.[1][2][3] This dual-release mechanism provides researchers with a versatile tool for studying dynamic cellular processes, enabling both sustained, slow release and rapid, targeted bursts of D-luciferin.
Core Mechanism of Action
The central principle behind this compound lies in the temporary masking of D-luciferin's biological activity. The DMNPE group, attached as an ester, prevents the luciferin molecule from being recognized and utilized by the luciferase enzyme.[4]
Esterase-Mediated Uncaging
Upon crossing the cell membrane, this compound can be hydrolyzed by endogenous intracellular esterases.[1][2][3] This enzymatic cleavage removes the DMNPE group, liberating active D-luciferin. This process results in a continuous and prolonged supply of the substrate for the luciferase reaction, making it suitable for long-term measurements of luciferase activity.[1]
Photochemical Uncaging (Photolysis)
The DMNPE caging group is photolabile, meaning it can be cleaved by the application of light.[1][2][3] Irradiation with UV light, typically around 365 nm, induces a photochemical reaction that breaks the bond between the DMNPE group and the luciferin molecule. This photo-release mechanism allows for precise spatial and temporal control over the release of D-luciferin, enabling researchers to initiate the luciferase reaction at specific times and in specific locations within a sample.
The photolysis of the DMNPE cage follows a mechanism common to o-nitrobenzyl photochemistry. Upon absorption of a UV photon, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of D-luciferin. The primary byproduct of this photoreaction is 4,5-dimethoxy-2-nitrosoacetophenone.
Quantitative Data
The efficiency of the photolysis reaction is characterized by its quantum yield (Φ), which is the ratio of the number of uncaged molecules to the number of absorbed photons. While a specific quantum yield for this compound has not been definitively reported in the reviewed literature, a quantum yield of 0.07 has been reported for the structurally similar DMNPE-caged ATP. This value can be used as a reasonable estimate for the uncaging efficiency of this compound.
| Parameter | Value | Compound | Notes |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | This compound | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | This compound | [1] |
| Molecular Weight | 489.52 g/mol | This compound | [1] |
| Optimal Uncaging Wavelength | ~365 nm | DMNPE-caged compounds | |
| Estimated Quantum Yield (Φ) | ~0.07 | DMNPE-caged ATP | This is an estimate for this compound based on a similar compound. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] A common stock concentration is 5 mM.
-
Storage: Store the stock solution at -20°C, protected from light.
In Vitro Photo-uncaging and Luciferase Assay
This protocol is designed for the photo-release of D-luciferin in a cell-free system followed by the measurement of luciferase activity.
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing firefly luciferase enzyme in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer with Mg²⁺ and ATP).
-
Addition of Caged Compound: Add the this compound stock solution to the reaction mixture to a final desired concentration (e.g., 10-100 µM).
-
Photo-uncaging: Expose the sample to a UV light source with a peak emission around 365 nm. The light intensity and duration of exposure should be optimized for the specific experimental setup. A representative starting point would be an intensity of 1-5 mW/cm² for 1-5 minutes.
-
Luminescence Measurement: Immediately following photo-uncaging, measure the bioluminescence using a luminometer. The light output is proportional to the amount of released D-luciferin.
Cell-Based Photo-uncaging and Luciferase Assay
This protocol describes the delivery of this compound to cultured cells, followed by photo-uncaging and measurement of intracellular luciferase activity.
-
Cell Culture: Plate cells expressing firefly luciferase in a suitable culture vessel (e.g., 96-well plate).
-
Loading of Caged Compound: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Replace the existing medium with the medium containing the caged compound and incubate the cells to allow for uptake.
-
Photo-uncaging: Irradiate the specific wells or regions of interest with a 365 nm UV light source. The light dose (intensity x time) should be carefully controlled to achieve sufficient uncaging while minimizing potential phototoxicity.
-
Luminescence Measurement: Immediately after irradiation, measure the bioluminescence produced by the cells using a plate-based luminometer.
Visualizations
References
The Chemistry and Application of DMNPE-caged Luciferin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNPE-caged luciferin (B1168401) is a photolabile derivative of D-luciferin, the substrate for firefly luciferase. This chemically modified molecule provides a powerful tool for the precise spatiotemporal control of bioluminescence in research and drug development. By "caging" the luciferin molecule with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, its biological activity is temporarily blocked. The active luciferin can be released upon exposure to ultraviolet (UV) light or through enzymatic cleavage by intracellular esterases.[1][2][3] This on-demand activation allows for targeted and timed initiation of the light-producing luciferase reaction, enabling a wide range of applications from high-throughput screening to in vivo imaging. This guide provides a comprehensive overview of the core principles of DMNPE-caged luciferin, its mechanism of action, and detailed protocols for its application.
Core Mechanism of Action
The utility of DMNPE-caged luciferin lies in its two distinct uncaging mechanisms, which provide experimental flexibility.
1. Enzymatic Uncaging:
DMNPE-caged luciferin is cell-permeable, allowing it to readily cross the cell membrane.[1][2] Once inside the cell, endogenous intracellular esterases can hydrolyze the ester bond linking the DMNPE group to the luciferin molecule. This process releases free, active D-luciferin, which then becomes available as a substrate for the luciferase enzyme.[1][2] This method provides a sustained, slow release of luciferin, which can be advantageous for long-term imaging experiments.[2]
2. Photolytic Uncaging (Photolysis):
The DMNPE caging group is designed to be cleaved by UV light.[1][2] Upon irradiation with light of a suitable wavelength (typically in the near-UV range), the bond between the caging group and luciferin is broken, leading to a rapid release of active luciferin.[4][5] This photo-uncaging allows for precise temporal and spatial control over the initiation of the luciferase reaction. The photolysis of DMNPE-caged compounds generally proceeds with high efficiency, although the specific quantum yield for DMNPE-caged luciferin is not widely reported in the literature. For other caged compounds, quantum yields can be high, in some cases exceeding 0.5.[6]
The Luciferase Reaction
Once uncaged, the released D-luciferin participates in the well-characterized firefly luciferase reaction. This two-step enzymatic process requires ATP, magnesium ions (Mg2+), and molecular oxygen.[7]
-
Adenylation: In the first step, luciferase catalyzes the reaction of D-luciferin with ATP to form luciferyl-AMP and pyrophosphate (PPi).[7]
-
Oxidation and Light Emission: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable, high-energy dioxetanone intermediate. This intermediate subsequently decarboxylates to produce oxyluciferin in an electronically excited state. As the excited oxyluciferin molecule returns to its ground state, it releases a photon of light, resulting in the characteristic bioluminescence.[7]
Quantitative Data
The following table summarizes key quantitative parameters associated with DMNPE-caged luciferin and the firefly luciferase reaction.
| Parameter | Value | Notes |
| DMNPE-caged Luciferin | ||
| Molecular Weight | 489.53 g/mol | [1] |
| Formula | C₂₁H₁₉N₃O₇S₂ | [2] |
| Solubility | DMSO, DMF | [1] |
| Uncaging Wavelength | Near-UV (e.g., 365 nm) | Based on photolysis of other DMNPE-caged compounds.[4] |
| Firefly Luciferase Kinetics (in vitro) | ||
| Kₘ for D-Luciferin | ~15.7 µM | [Michaelis-Menten constant, can vary with conditions.] |
| Firefly Luciferase Kinetics (in vivo - mammalian cells) | ||
| Apparent Kₘ for D-Luciferin | ~1 mM | Significantly higher than in vitro due to cellular environment. |
| Half-life of Luciferase Activity | ~2 hours | In live cells. |
Experimental Protocols
Preparation of DMNPE-caged Luciferin Stock Solution
A stock solution of DMNPE-caged luciferin is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5]
-
Materials:
-
DMNPE-caged luciferin powder
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Allow the vial of DMNPE-caged luciferin to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 5 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.[1]
-
Protocol for Photolytic Uncaging in Cultured Cells
This protocol provides a general framework for the UV-induced release of luciferin in cells expressing firefly luciferase. The optimal light exposure time and intensity should be determined empirically for each experimental setup.
-
Materials:
-
Cells expressing firefly luciferase, plated in a suitable format (e.g., 96-well plate)
-
DMNPE-caged luciferin stock solution
-
Cell culture medium
-
UV light source with a peak emission in the near-UV range (e.g., 365 nm)
-
Luminometer
-
-
Procedure:
-
Cell Plating: Plate luciferase-expressing cells at the desired density and allow them to adhere overnight.
-
Loading with DMNPE-caged Luciferin: Dilute the DMNPE-caged luciferin stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium with the medium containing DMNPE-caged luciferin and incubate for a sufficient time to allow for cellular uptake (e.g., 30-60 minutes).
-
Photolysis (Uncaging): Expose the cells to UV light. A starting point for optimization could be a 20-minute exposure to a 365 nm light source.[4] The duration and intensity of the UV exposure should be minimized to avoid phototoxicity.
-
Luciferase Activity Measurement: Immediately after photolysis, measure the bioluminescence using a luminometer.[7][8] Ensure that the necessary co-factors (ATP and O₂) are available within the cells. For in vitro lysate assays, a luciferase assay reagent containing these components should be added.[9]
-
Visualizations
Signaling Pathway of DMNPE-caged Luciferin Action
Caption: Mechanism of DMNPE-caged luciferin activation and subsequent bioluminescence.
Experimental Workflow for Photolytic Uncaging
Caption: A typical experimental workflow for using DMNPE-caged luciferin.
Logical Relationship of Luciferase Reaction Components
Caption: Key components and intermediates in the firefly luciferase reaction.
References
- 1. goldbio.com [goldbio.com]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Assay System Protocol [promega.com]
Unlocking Spatiotemporal Control in Bioluminescence: A Technical Guide to DMNPE-caged D-luciferin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core advantages and applications of DMNPE-caged D-luciferin, a powerful tool for achieving precise spatiotemporal control in bioluminescence imaging. By temporarily inactivating D-luciferin, this caged compound enables researchers to overcome limitations of conventional bioluminescence assays, offering enhanced sensitivity, prolonged signal duration, and the ability to investigate intracellular functions with greater precision.
Core Advantages of this compound
This compound, chemically known as D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, is a derivative of the substrate for firefly luciferase that has been rendered temporarily inactive by the attachment of a photolabile "caging" group, 4,5-dimethoxy-2-nitrophenylethyl (DMNPE).[1][2] This modification confers several key advantages over the use of free D-luciferin, particularly for in vivo and intracellular studies.
The primary benefits of utilizing this compound are summarized below:
-
Enhanced Cell Permeability: The caging group neutralizes the negative charge of the luciferin (B1168401) molecule, significantly increasing its hydrophobicity and allowing it to readily cross cell membranes.[1][3] This overcomes a key limitation of free D-luciferin, which exhibits poor permeability at physiological pH.[2][3]
-
Intracellular Investigations: Once inside the cell, the caged compound provides a reservoir of substrate for intracellular luciferase, enabling the direct measurement of internal cellular processes such as gene expression.[1][4]
-
Spatiotemporal Control of Bioluminescence: The release of active D-luciferin can be triggered in two ways:
-
Photolysis: A "burst" of D-luciferin can be generated with high temporal and spatial precision by exposing the sample to UV light.[2][5] This allows for the initiation of the bioluminescent reaction at a specific time and location.
-
Esterase Activity: A continuous and prolonged release of D-luciferin can be achieved through the action of endogenous intracellular esterases that cleave the caging group.[1][2] This slow hydrolysis provides a steady supply of substrate for long-term measurements of luciferase activity.[2][6]
-
-
Improved Sensitivity and Signal Duration: The continuous intracellular release of D-luciferin from the caged form can lead to a more sustained and intense bioluminescent signal compared to the rapid decay often observed with bolus injections of free D-luciferin.[2][6] This prolonged signal is particularly advantageous for longitudinal studies and monitoring dynamic biological processes.[6][7]
-
Reduced Background Signal: By delivering the substrate directly to the site of luciferase activity within cells, the potential for background luminescence from extracellular reactions is minimized, leading to an improved signal-to-noise ratio.[8]
-
Applications in Drug Discovery: The ability to monitor intracellular processes and gene expression over extended periods makes this compound a valuable tool in drug discovery for assessing the efficacy and mechanism of action of therapeutic compounds.[4]
Quantitative Data Presentation
While direct comparative studies providing extensive quantitative data are limited in the publicly available literature, the following table summarizes the key performance characteristics of this compound based on available information.
| Parameter | This compound | Conventional D-luciferin | References |
| Cell Membrane Permeability | High (neutral molecule) | Low (negatively charged at physiological pH) | [2][3] |
| Primary Uncaging Mechanisms | Intracellular esterases, UV photolysis | Not applicable | [1][2][5] |
| Signal Duration | Prolonged (hours) | Short (minutes to ~1 hour) | [2][6] |
| Temporal Control | High (with UV uncaging) | Low (dependent on injection time and biodistribution) | [2][5] |
| Spatial Control | High (with focused UV uncaging) | Low (dependent on biodistribution) | [2][5] |
| Typical Applications | Intracellular assays, long-term gene expression monitoring, in vivo imaging with enhanced signal | Standard in vitro and in vivo bioluminescence assays | [1][2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization for specific cell types, animal models, and experimental questions.
Protocol 1: In Vitro Monitoring of Intracellular Luciferase Activity
This protocol describes the use of this compound to measure luciferase activity in cultured cells, relying on endogenous esterases for uncaging.
Materials:
-
Cells expressing firefly luciferase
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Cell culture medium
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed luciferase-expressing cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO or DMF.[9] A typical stock concentration is 5 mM.[4] Store frozen and protected from light.[9]
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution of this compound in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 10 µM to 100 µM.[5]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time can vary from minutes to several hours, depending on the desired measurement window.[6]
-
Bioluminescence Measurement: Measure the bioluminescence signal at desired time points using a luminometer. For kinetic studies, repeated measurements can be taken over several hours to monitor the change in luciferase activity.[6]
Protocol 2: UV Light-Induced Uncaging for Temporal Control
This protocol outlines the procedure for triggering the release of D-luciferin using UV light.
Materials:
-
Cells expressing firefly luciferase cultured on a microscope stage or in a suitable imaging chamber
-
This compound solution (prepared as in Protocol 1)
-
A microscope equipped with a UV light source (e.g., a mercury lamp or a UV laser) and a sensitive photon detector.
Methodology:
-
Cell Preparation: Culture and treat cells with this compound as described in Protocol 1, steps 1-4.
-
UV Exposure: Mount the cells on the microscope stage. Using the UV light source, deliver a controlled pulse of UV light to the specific region of interest. The wavelength and duration of the UV exposure should be optimized to maximize uncaging while minimizing phototoxicity.
-
Bioluminescence Imaging: Immediately following UV exposure, acquire bioluminescence images using the photon detector. A series of images can be captured to monitor the kinetics of the light emission.
Protocol 3: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general workflow for using this compound for in vivo imaging in animal models.
Materials:
-
Animal model with luciferase-expressing cells or tissues
-
This compound
-
Sterile, pyrogen-free DMSO or a suitable biocompatible solvent
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS)
Methodology:
-
Preparation of Injection Solution: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in sterile PBS to the final injection concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Administration: Administer the this compound solution to the animal, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will need to be optimized for the specific animal model and experimental goals.
-
Imaging: Place the anesthetized animal in the in vivo imaging system. Acquire bioluminescence images at various time points post-injection to capture the peak signal and monitor its duration. Due to the slow release of luciferin from the caged compound, the peak signal may be delayed and more sustained compared to injections of free D-luciferin.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: General workflow for in vivo imaging.
Caption: High-throughput drug screening workflow.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. biotium.com [biotium.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
An In-Depth Technical Guide to DMNPE-Caged D-Luciferin: A Tool for Spatiotemporal Control in Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin, a photolabile and enzyme-cleavable substrate for firefly luciferase. By masking the active luciferin (B1168401) molecule, this caging technology offers precise spatiotemporal control over bioluminescent signals, enabling advanced applications in cellular and in vivo imaging.
Core Concepts: The Power of Caged Luciferin
DMNPE-caged D-luciferin is a derivative of D-luciferin, the substrate for firefly luciferase, where the carboxyl group is esterified with a photolabile DMNPE group.[1][2][3][4][5] This modification renders the luciferin molecule inactive, preventing its interaction with luciferase and subsequent light emission. The "caged" luciferin is highly cell-permeable, allowing for efficient loading into cells.[2][5]
The release of active D-luciferin, or "uncaging," can be triggered by two primary mechanisms:
-
Photolysis: Exposure to ultraviolet (UV) light cleaves the DMNPE caging group, providing a rapid and spatially defined burst of D-luciferin.[2][3][5] This method allows for precise control over the timing and location of the bioluminescent reaction.
-
Enzymatic Cleavage: Intracellular esterases can hydrolyze the ester bond, leading to a sustained and continuous release of D-luciferin over time.[2][3][5] This provides a means for long-term measurement of luciferase activity.
This dual-release mechanism makes this compound a versatile tool for a range of experimental designs, from pulse-chase studies to long-term reporter gene analysis.
Chemical Structure and Properties
The chemical structure of this compound is presented below:
Chemical Name: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate[2]
Molecular Formula: C₂₁H₁₉N₃O₇S₂[2][4]
Molecular Weight: 489.52 g/mol [2][4]
Appearance: Light yellow solid[2]
Solubility: Soluble in DMSO, DMF, Acetonitrile, and Methanol.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table summarizes key parameters for a related coumarin-caged D-luciferin, which provides an illustrative example of the photochemical properties of caged luciferins.[6] It is important to note that these values may differ for this compound and should be empirically determined for specific experimental conditions.
| Parameter | Value | Wavelength | Reference |
| Photo-cleaving Quantum Yield | 5.41 x 10⁻⁴ | 325 nm | [6] |
| Photo-cleaving Quantum Yield | 6.27 x 10⁻⁵ | 405 nm | [6] |
| Photo-bleaching Quantum Yield | 3.87 x 10⁻³ | 325 nm | [6] |
| Photo-bleaching Quantum Yield | 5.83 x 10⁻⁴ | 405 nm | [6] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both in vitro and in vivo settings. Optimization is recommended for specific cell types, animal models, and instrumentation.
In Vitro Cell-Based Assay
This protocol outlines the steps for loading cells with this compound and inducing bioluminescence through either enzymatic hydrolysis or photolysis.
Materials:
-
This compound
-
DMSO
-
Luciferase-expressing cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luminometer or imaging system
-
UV light source (for photolysis)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.[7]
-
Cell Seeding: Seed luciferase-expressing cells in a suitable multi-well plate and culture overnight to allow for cell attachment.
-
Cell Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, but requires optimization).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for a sufficient time to allow for cellular uptake. Incubation time should be optimized.
-
-
Uncaging and Measurement:
-
For Esterase-Mediated Uncaging:
-
After the loading period, wash the cells with PBS to remove excess caged compound.
-
Add fresh, pre-warmed medium.
-
Measure bioluminescence at desired time points using a luminometer or imaging system. A kinetic read will be necessary to determine the peak signal time.
-
-
For UV Photolysis:
-
After the loading period, wash the cells with PBS.
-
Add fresh, pre-warmed medium.
-
Expose the cells to a controlled dose of UV light. The optimal wavelength, intensity, and duration of UV exposure must be determined empirically to maximize uncaging while minimizing cellular damage.
-
Immediately measure the bioluminescent signal.
-
-
In Vivo Imaging
This protocol provides a general guideline for in vivo bioluminescence imaging using this compound in animal models expressing luciferase.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle for injection (e.g., PBS with a small percentage of a solubilizing agent like DMSO)
-
Luciferase-expressing animal model (e.g., transgenic or implanted with luciferase-expressing cells)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Protocol:
-
Preparation of Injection Solution: Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration. The optimal dose needs to be determined for each animal model and experimental setup, but a starting point can be extrapolated from typical D-luciferin doses (e.g., 150 mg/kg).[8][9]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Administration: Administer the this compound solution via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Kinetic Analysis:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire a series of images over time to determine the time to peak signal. For esterase-dependent release, this will be a slower process compared to direct injection of D-luciferin.[1][10] For in vivo photolysis applications (which are technically challenging due to light penetration), imaging would be performed immediately after light delivery to the target tissue.
-
-
Imaging: Once the optimal imaging window is determined from the kinetic analysis, subsequent imaging experiments should be performed at this time point for consistent and comparable results.
Visualized Workflows
The following diagrams illustrate the experimental workflows for using this compound.
Caption: Workflow for esterase-mediated uncaging of this compound.
Caption: Workflow for photolytic uncaging of this compound in vitro.
Conclusion
This compound provides a powerful approach for controlling bioluminescence with high spatial and temporal resolution. Its dual uncaging mechanism through endogenous esterases or external light stimulation offers flexibility for a wide range of experimental applications in drug discovery and biomedical research. Careful optimization of experimental parameters is crucial for achieving reliable and reproducible results. As research in this area progresses, the development of caged luciferins with improved photochemical properties, such as higher quantum yields and red-shifted absorption spectra, will further expand the capabilities of bioluminescence imaging.[11]
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. thomassci.com [thomassci.com]
- 4. biotium.com [biotium.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. ohsu.edu [ohsu.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. berthold.com [berthold.com]
- 11. scispace.com [scispace.com]
applications of DMNPE-caged D-luciferin in molecular imaging
An In-depth Technical Guide to the Applications of DMNPE-caged D-luciferin in Molecular Imaging
Abstract
Bioluminescence imaging (BLI) is a powerful and highly sensitive modality for non-invasively monitoring biological processes in real-time within living organisms.[1][2] The firefly luciferase-luciferin system is the most commonly used for these applications.[3][4] However, the utility of its substrate, D-luciferin, can be limited by factors such as its short circulatory half-life and challenges with delivery across cell membranes at neutral pH.[4][5] To overcome these limitations, "caged" luciferins have been developed.[3][6] this compound (D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester) is a prominent example, designed for enhanced cell permeability and controlled release of the active substrate.[7][8] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound for researchers, scientists, and drug development professionals.
Introduction to Caged Bioluminescent Probes
The "caging" strategy involves chemically modifying a biologically active molecule, such as D-luciferin, with a photolabile or enzyme-labile protecting group.[6][9] This modification renders the molecule inactive until the protecting "cage" is removed by a specific trigger, such as light or enzymatic activity.[1][10] This approach provides spatiotemporal control over the release of the active molecule, enabling more precise investigation of cellular functions.[9][10]
DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl is a well-established photolabile protecting group.[10] When attached to D-luciferin, it creates a membrane-permeable ester derivative.[5][7] This caged compound can efficiently enter cells, where the active D-luciferin is subsequently released through one of two mechanisms: cleavage by endogenous intracellular esterases or photolysis upon exposure to UV light.[5][11][12] This controlled, intracellular release mechanism enhances the sensitivity of in vivo luciferase assays and allows for the long-term measurement of luciferase activity.[5]
Mechanism of Action and Activation
The utility of this compound stems from its ability to bypass the cell membrane and deliver its payload directly into the cytoplasm. Once inside the cell, the release of active D-luciferin is triggered, which then participates in the canonical bioluminescent reaction catalyzed by firefly luciferase in the presence of ATP, Mg2+, and oxygen.[11][13]
The two primary uncaging mechanisms are:
-
Esterase-mediated Hydrolysis : Most eukaryotic cells contain endogenous esterases that can slowly hydrolyze the ester bond of the DMNPE cage, providing a continuous supply of active D-luciferin.[5][12] This method is ideal for long-term imaging studies.[3][4]
-
UV Photolysis : A brief flash of UV light can rapidly cleave the photolabile DMNPE group, resulting in a burst of D-luciferin.[5][14] This allows for precise temporal control over the initiation of the bioluminescent signal.[10]
References
- 1. Activity-based bioluminescence probes for in vivo sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02312C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotium.com [biotium.com]
- 8. thomassci.com [thomassci.com]
- 9. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. goldbio.com [goldbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, Cell Transfection - Creative Bioarray [cell.creative-bioarray.com]
DMNPE-caged D-luciferin for In Vivo Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMNPE-caged D-luciferin, a photolabile and esterase-activatable substrate for firefly luciferase, designed to enhance in vivo bioluminescence imaging (BLI). By addressing the delivery limitations of standard D-luciferin, this caged compound offers the potential for prolonged and more sensitive monitoring of biological processes in living subjects.
Introduction: Overcoming the Limitations of Conventional Bioluminescence Imaging
Bioluminescence imaging is a powerful and widely used technique for non-invasively monitoring cellular and molecular events in vivo.[1] The firefly luciferase-D-luciferin system is a cornerstone of BLI, offering high sensitivity and low background signal.[2] However, the practical application of D-luciferin in living animals is often hampered by its poor cell membrane permeability at physiological pH.[3] This limitation can lead to suboptimal substrate bioavailability at the target site, resulting in a rapid decay of the bioluminescent signal and necessitating high substrate doses.
This compound, chemically known as D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, is a derivative of D-luciferin designed to overcome these challenges.[4] The "cage" is a photolabile protecting group that masks the carboxyl group of luciferin (B1168401), rendering the molecule biologically inactive. This modification increases the lipophilicity of the compound, facilitating its passive diffusion across cell membranes.[3] Once inside the cell, the DMNPE cage can be removed through two distinct mechanisms: hydrolysis by intracellular esterases or photolysis upon exposure to UV light.[2][4] This dual-activation mechanism provides researchers with enhanced control over the timing and location of luciferin release, opening new avenues for experimental design.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [4] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [4] |
| Molecular Weight | 489.52 g/mol | [4] |
| Appearance | Light yellow solid | [4][5] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, and Methanol | [2][4] |
| Storage | Store at -20°C, protected from light. | [2] |
Mechanism of Action: A Dual-Release System
The utility of this compound lies in its ability to be converted to its active form, D-luciferin, within the intracellular environment. This activation can be achieved through two independent pathways, providing experimental flexibility.
Esterase-Mediated Uncaging
The ester linkage in this compound is susceptible to hydrolysis by non-specific intracellular esterases, which are ubiquitously present in the cytoplasm of mammalian cells. This enzymatic cleavage releases free D-luciferin, which can then be utilized by firefly luciferase to produce light in the presence of ATP and oxygen. This slow and continuous release of D-luciferin by esterases can result in a prolonged and stable bioluminescent signal compared to the rapid peak and decay observed with standard D-luciferin administration.[4]
Caption: Esterase-mediated uncaging of this compound.
Photo-activated Uncaging (Photolysis)
The DMNPE caging group is photolabile, meaning it can be cleaved upon exposure to ultraviolet (UV) light.[2][4] This property allows for precise spatiotemporal control over the release of D-luciferin. By directing a UV light source to a specific region of interest in a living animal, researchers can trigger the uncaging of the substrate only in the illuminated area. This "on-demand" activation is particularly useful for studying dynamic biological processes and for reducing background signal from non-target tissues.
Caption: Photo-activated uncaging of this compound.
Quantitative Data and Performance Comparison
While direct comparative studies for this compound are limited, data from other caged luciferin analogs suggest significant advantages in signal duration. The continuous intracellular release of luciferin via esterase activity is expected to provide a more sustained bioluminescent signal compared to the bolus administration of standard D-luciferin.
Table 1: Hypothetical Performance Comparison of D-luciferin and this compound in Vivo
| Parameter | Standard D-luciferin | This compound (Esterase-activated) | Rationale/Reference |
| Peak Signal Time | 10-20 minutes post-injection | 40-90 minutes post-injection | Slower, continuous release from the caged compound leads to a delayed peak.[6] |
| Signal Duration | Rapid decay after peak | Prolonged signal, potentially detectable for several hours | Sustained intracellular release of luciferin.[6] |
| Signal Intensity | High initial peak | Potentially lower peak intensity but more stable over time | Gradual release may not produce the same initial burst of photons.[6] |
| Signal-to-Background Ratio | Variable, dependent on clearance | Potentially improved due to targeted intracellular release | Reduced background from non-specific tissue accumulation.[1] |
Note: The values for this compound are extrapolated from studies on other caged luciferin derivatives and the known mechanism of action.[6] Further empirical studies are required for direct quantitative comparison.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in in vivo bioluminescence imaging. Optimization of these protocols for specific animal models and experimental questions is highly recommended.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is a light yellow solid.[4] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the lyophilized powder in a minimal amount of DMSO to achieve complete dissolution.
-
Dilution: For in vivo administration, the DMSO stock solution should be further diluted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <5%) to avoid toxicity.
-
Storage: Store the stock solution at -20°C, protected from light.[2]
In Vivo Administration and Imaging (Esterase-Activation)
This protocol is for leveraging the endogenous esterase activity for luciferin release.
Caption: In vivo experimental workflow for esterase-activated imaging.
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Administration: Administer the prepared this compound solution to the animal. Intraperitoneal (i.p.) injection is a common route of administration.[6] The optimal dose will need to be determined empirically, but a starting point could be in the range of 100-150 mg/kg.
-
Incubation: Allow for a sufficient incubation period for the compound to distribute throughout the body and for intracellular esterases to initiate the uncaging process. This may take longer than with standard D-luciferin, potentially 30-60 minutes or more.[6]
-
Imaging: Place the animal in a light-tight imaging chamber of a bioluminescence imaging system. Acquire a series of images over time to capture the kinetic profile of the bioluminescent signal.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) to determine the signal intensity and duration.
In Vivo Administration and Imaging (Photo-activation)
This protocol allows for spatiotemporally controlled release of luciferin.
-
Animal Preparation and Administration: Follow steps 1 and 2 from the esterase-activation protocol.
-
Incubation: Allow a sufficient period for the this compound to accumulate in the target tissue. This time will be dependent on the pharmacokinetics of the compound in the specific animal model.
-
Photo-activation: Expose the region of interest to a UV light source. The optimal wavelength, intensity, and duration of UV exposure will need to be carefully determined to ensure efficient uncaging without causing tissue damage.
-
Imaging: Immediately after photo-activation, place the animal in the bioluminescence imaging system and acquire images.
-
Data Analysis: Quantify the bioluminescent signal from the illuminated ROI.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a variety of in vivo imaging applications:
-
Prolonged Monitoring of Gene Expression: The sustained release of luciferin allows for longer-term tracking of reporter gene expression without the need for repeated substrate administration.[4]
-
Longitudinal Drug Efficacy Studies: In preclinical drug development, this compound can be used to monitor the therapeutic response of tumors or other disease models over extended periods.[2]
-
Spatially Controlled Studies: The photo-activation feature enables the study of biological processes in specific tissues or organs with high precision.
-
Reduced Animal Stress: The potential for longer signal duration may reduce the frequency of injections and imaging sessions, thereby minimizing stress on the experimental animals.
Conclusion
This compound represents a significant advancement in the field of in vivo bioluminescence imaging. Its enhanced cell permeability and dual-activation mechanism offer researchers greater flexibility and control over their experiments. While further quantitative studies are needed to fully characterize its in vivo performance relative to standard D-luciferin, the available evidence and mechanistic understanding suggest that it is a powerful tool for sensitive and prolonged monitoring of biological processes in living subjects. As research continues to refine and explore the applications of caged substrates, this compound is poised to play a crucial role in advancing our understanding of complex biological systems and in accelerating the development of new therapeutics.
References
- 1. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. biotium.com [biotium.com]
- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging DMNPE-Caged D-Luciferin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the uncaging methods for 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin. DMNPE-caged D-luciferin is a chemically modified substrate of firefly luciferase that is biologically inert but can be activated to produce bioluminescence. Its key advantage is its ability to efficiently cross cell membranes, allowing for the study of intracellular processes.[1][2][3][4] Once inside the cell, the active D-luciferin can be released by two primary methods: light-induced photolysis or enzymatic hydrolysis.[5] This controlled release mechanism enables spatiotemporal tracking of cellular events and long-term gene expression analysis.[4][6]
Core Concepts of this compound
D-luciferin, the substrate for firefly luciferase, is caged with a photolabile DMNPE group. This "caging" renders the luciferin (B1168401) molecule unable to participate in the light-emitting reaction catalyzed by luciferase.[7][8] The DMNPE group effectively masks the carboxyl group of luciferin, which is crucial for its interaction with the enzyme. The lipophilic nature of the DMNPE group enhances the molecule's cell permeability.[1][2]
There are two primary mechanisms for "uncaging" or releasing the active D-luciferin:
-
Photolytic Uncaging : A targeted burst of D-luciferin can be generated by exposing the cells or tissue to UV light.[1][3] This method offers high spatial and temporal control over the release of the substrate.
-
Enzymatic Uncaging : The ester bond linking the DMNPE group to luciferin can be cleaved by intracellular esterases.[2][4][5] This results in a slower, more continuous supply of D-luciferin, which is ideal for long-term monitoring of biological processes like gene expression.[4][6]
Quantitative Data Summary
The following tables summarize the key properties and characteristics of this compound and the associated uncaging methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [1][3][5] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [1][3] |
| Molecular Weight | 489.52 g/mol | [1][3][5] |
| Appearance | Light yellow solid | [1][3] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Storage | Store desiccated at -20°C, protect from light | [1][3][5] |
Table 2: Comparison of Uncaging Methods
| Parameter | Photolytic Uncaging (UV Light) | Enzymatic Uncaging (Esterases) |
| Activation Trigger | UV light pulse | Endogenous intracellular esterases |
| Release Profile | Rapid, burst release | Slow, continuous release |
| Temporal Control | High (milliseconds to seconds) | Low (minutes to hours) |
| Spatial Control | High (micrometer resolution) | Low (cellular level) |
| Primary Application | Real-time tracking of rapid intracellular events | Long-term gene expression and cell viability assays[4][5][6] |
| Key Advantage | Precise spatiotemporal control | Continuous signal for prolonged imaging[6] |
Signaling and Reaction Pathways
The fundamental process involves the uncaging of D-luciferin, which then becomes available as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of D-luciferin, leading to the emission of light.[2]
References
- 1. biotium.com [biotium.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. thomassci.com [thomassci.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: A Technical Guide to UV Light-Activated Luciferin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, applications, and methodologies surrounding UV light-activated luciferin (B1168401), a powerful tool for achieving precise spatiotemporal control over bioluminescence. By employing photocleavable "caging" groups, researchers can command the release of luciferin and subsequent light emission with a pulse of UV light, enabling novel experimental designs in cell biology, neuroscience, and drug development.
Core Principles of UV Light-Activated Luciferin
The fundamental concept behind UV light-activated luciferin, often referred to as "caged" luciferin, is the temporary inactivation of the luciferin molecule by a photolabile protecting group. This "cage" renders the luciferin unable to interact with its corresponding luciferase enzyme, thus preventing the generation of light.[1] The most common caging strategies involve modifying the 6'-hydroxyl or 4-carboxyl groups of D-luciferin, as these are critical for luciferase recognition and catalysis.[1]
The caging moiety is designed to be stable under physiological conditions but susceptible to cleavage upon irradiation with ultraviolet (UV) light of a specific wavelength.[2][3] This process, known as photolysis or uncaging, liberates the active luciferin, which can then be utilized by luciferase to produce a bioluminescent signal.[4] The intensity of the resulting light emission is proportional to the amount of uncaged luciferin, providing a quantitative readout of the activation event.[1]
This technology offers exceptional control over the timing and location of bioluminescence, surmounting the limitations of conventional methods that rely on substrate diffusion.[5]
Common UV-Activated Luciferin Derivatives
Several classes of photocleavable groups have been successfully employed to cage luciferin. The choice of the caging group influences the activation wavelength, quantum yield of uncaging, and potential for off-target effects.
ortho-Nitrobenzyl (oNB) Caged Luciferins
The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely used photocages.[2][6] Upon absorption of UV light, typically in the range of 300-365 nm, the oNB group undergoes an intramolecular rearrangement, leading to the release of the active molecule and a nitrosobenzaldehyde byproduct.[2][6] A prominent example is DMNPE-caged luciferin (D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester), which is cell-permeable and can be activated by UV light.[3]
Coumarin-Based Caged Luciferins
Coumarin derivatives offer an alternative caging strategy with distinct photophysical properties. For instance, 7-(diethylaminocoumarin)-4-(yl)methyl (DEACM)-caged D-luciferin has been synthesized and characterized.[3] Coumarin-based cages can sometimes be activated by longer wavelength UV light, potentially reducing phototoxicity.[3]
Quantitative Data on UV-Activated Luciferins
The efficiency of photoactivation is a critical parameter for experimental design. Key quantitative metrics include the photo-cleaving quantum yield (Φu), which represents the probability that an absorbed photon will lead to the cleavage of the caging group, and the photo-bleaching quantum yield (Φb), which describes the probability of photodegradation of the caged compound without releasing the active molecule.
| Caged Luciferin Derivative | Caging Group | Activation Wavelength (nm) | Photo-cleaving Quantum Yield (Φu) | Photo-bleaching Quantum Yield (Φb) |
| DEACM-caged D-luciferin | 7-(diethylaminocoumarin)-4-(yl)methyl | 325 | 5.41 × 10⁻⁴[3] | 3.87 × 10⁻³[3] |
| DEACM-caged D-luciferin | 7-(diethylaminocoumarin)-4-(yl)methyl | 405 | 6.27 × 10⁻⁵[3] | 5.83 × 10⁻⁴[3] |
Experimental Protocols
The successful application of UV light-activated luciferin hinges on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Photoactivation and Bioluminescence Assay
This protocol describes the photoactivation of caged luciferin in a cell-free system or with cultured cells, followed by the measurement of the resulting bioluminescence.
Materials:
-
Caged luciferin (e.g., DMNPE-caged luciferin or DEACM-caged luciferin)
-
Firefly luciferase
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
96-well microplate (opaque-walled for luminescence measurements)
-
UV light source (e.g., xenon flash lamp or nitrogen laser)[2][7]
-
Bandpass filter (e.g., Schott UG 11 for ~320 nm)[2]
-
Luminometer or a CCD camera-based imaging system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of caged luciferin in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of luciferase, ATP, and caged luciferin in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Pipette the luciferase and ATP solutions into the wells of the 96-well plate.
-
Add the caged luciferin working solution to the wells.
-
-
Photoactivation:
-
Expose the desired wells to a controlled dose of UV light from the light source. The duration and intensity of the UV exposure should be optimized based on the specific caged compound and the light source characteristics. Use a bandpass filter to select the appropriate wavelength range for uncaging.[2]
-
-
Bioluminescence Measurement:
-
Immediately after photoactivation, measure the bioluminescence signal using a luminometer or an imaging system.
-
To study the kinetics of the reaction, acquire measurements at multiple time points following UV exposure.[8]
-
In Vivo Photoactivation and Bioluminescence Imaging
This protocol outlines the procedure for activating caged luciferin in a live animal model and imaging the resulting bioluminescence.
Materials:
-
Animal model expressing luciferase (e.g., transgenic mouse)
-
Caged luciferin solution (sterile, for injection)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
UV light source with appropriate delivery optics (e.g., fiber optic cable)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic.
-
Administer the caged luciferin solution via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage should be optimized for the specific animal model and caged compound.[9]
-
-
Photoactivation:
-
Position the animal within the imaging chamber.
-
Deliver a focused beam of UV light to the target region of interest using a fiber optic guide or a focused UV lamp. The duration and power of the UV exposure must be carefully controlled to achieve uncaging without causing significant tissue damage.
-
-
Bioluminescence Imaging:
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the key processes and relationships in the application of UV light-activated luciferin.
General Mechanism of UV-Activated Bioluminescence
Caption: General workflow of UV-activated bioluminescence.
Experimental Workflow for In Vitro Photoactivation
Caption: In vitro photoactivation experimental workflow.
Spatiotemporal Control of Gene Expression
Caption: Spatiotemporal control of gene expression workflow.
Applications in Research and Drug Development
The ability to precisely control bioluminescence opens up a myriad of applications for researchers and drug development professionals.
-
High-Throughput Screening: Spatially addressable activation of luciferin in multi-well plates can be used for high-throughput screening of compounds that modulate specific cellular pathways.
-
Neuroscience: Targeted photoactivation in specific neuronal populations allows for the study of neural circuit dynamics with high temporal resolution.
-
Developmental Biology: Spatiotemporal control of gene expression can be achieved by coupling UV-activated bioluminescence to light-inducible gene expression systems, enabling the study of developmental processes.[10]
-
Drug Delivery and Activation: Caged compounds can be designed to release a therapeutic agent upon light activation, and the co-release of luciferin can be used to simultaneously report on the location and timing of drug release.
Considerations and Future Directions
While a powerful technique, the use of UV light-activated luciferin requires careful consideration of potential challenges.
-
Phototoxicity: UV light can be damaging to cells and tissues.[11] It is crucial to use the lowest effective light dose and to consider the use of longer wavelength UV light or two-photon excitation to minimize phototoxicity.[12]
-
Light Penetration: The penetration of UV light into tissues is limited, which can be a constraint for in vivo applications in deep tissues.
-
Byproduct Effects: The byproducts of the uncaging reaction (e.g., nitroso compounds from oNB cages) could potentially have off-target biological effects.[2]
Future developments in this field are likely to focus on the design of new caging groups that can be cleaved by longer, less damaging wavelengths of light (e.g., near-infrared), and the development of caged luciferins with improved quantum yields and faster uncaging kinetics. The combination of UV-activated luciferin with advanced microscopy techniques and novel luciferase reporters will continue to expand the toolkit for biological discovery and therapeutic innovation.
References
- 1. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. repub.eur.nl [repub.eur.nl]
- 6. mdpi.com [mdpi.com]
- 7. A low-cost UV laser for flash photolysis of caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. sites.duke.edu [sites.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Excitation light-induced phototoxicity during fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
DMNPE-Caged D-Luciferin: A Technical Guide for Long-Term In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin, a key tool for enabling long-term bioluminescence imaging (BLI) studies. We will delve into its mechanism of action, present quantitative data on its performance, provide detailed experimental protocols, and visualize key processes to facilitate its effective implementation in your research.
Introduction: Overcoming the Limitations of Conventional Bioluminescence Imaging
Bioluminescence imaging is a powerful and sensitive technique for non-invasively monitoring biological processes in living subjects.[1] The firefly luciferase-D-luciferin system is a widely used reporter system due to its high sensitivity and low background signal.[1] However, a significant limitation of using standard D-luciferin for longitudinal studies is its rapid pharmacokinetics, leading to a transient light signal that peaks shortly after administration and decays quickly. This necessitates repeated injections for long-term monitoring, which can be stressful for the animals and introduce variability into the experimental data.
DMNPE-caged D-luciferin addresses this challenge by providing a sustained release of the luciferin (B1168401) substrate directly within the target cells. This cell-permeable compound is designed with a "caging" group that renders it inactive until cleaved by intracellular enzymes.
Mechanism of Action: Sustained Photon Emission
The efficacy of this compound for long-term imaging stems from its two-step activation process. This mechanism ensures a continuous supply of D-luciferin to the luciferase enzyme over an extended period.
First, the lipophilic DMNPE caging group facilitates the passive diffusion of the molecule across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases recognize and cleave the ester bond of the DMNPE group.[2][3][4] This uncaging event releases free, active D-luciferin. This slow and continuous intracellular release of D-luciferin leads to a prolonged and stable bioluminescent signal in cells expressing luciferase, making it ideal for long-term imaging studies.[2]
Below is a diagram illustrating the intracellular activation pathway of this compound.
Data Presentation: Comparative In Vivo Performance
Table 1: In Vivo Bioluminescence Kinetics of Caged Luciferin vs. Uncaged Luciferin
| Parameter | Standard D-luciferin | Caged Luciferin Derivative (e.g., Cluc-2) |
| Time to Peak Signal (in vivo) | ~20 minutes[2] | ~40-90 minutes[2] |
| Signal Duration (in vivo) | Rapid decay after peak | Detectable signal up to 6 hours[1][2] |
Table 2: Cytotoxicity of Caged Luciferin Derivatives
| Compound | Cell Line | IC₅₀ |
| Caged Luciferin Derivative (e.g., Cluc-2) | ES-2-Fluc | > 40 µM[2] |
Note: The data for the caged luciferin derivative is based on the findings of Zhang et al. (2018) for a compound with a similar mechanism of action and is intended to be representative of the expected performance of this compound.
Experimental Protocols: A Guide for Long-Term In Vivo Imaging
The following protocols provide a starting point for utilizing this compound in long-term in vivo imaging studies. Optimization for specific animal models and cell lines is recommended.
Reagent Preparation
-
Reconstitution of this compound: Dissolve this compound in a sterile, biocompatible solvent such as DMSO or DMF to create a stock solution.[3] Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or other appropriate vehicle for injection. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Storage: Store the stock solution at -20°C, protected from light.[3] Prepare fresh dilutions for each experiment.
In Vivo Long-Term Bioluminescence Imaging Protocol
This protocol is designed for use with mice bearing luciferase-expressing cells.
-
Animal Preparation: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Substrate Administration: Administer the prepared this compound solution to the mice. Intraperitoneal (i.p.) injection is a common route of administration. A typical injection volume is 100 µL of a 1 mM solution.[1]
-
Imaging Acquisition:
-
Place the anesthetized mouse in a light-tight imaging chamber.
-
Begin image acquisition approximately 30-40 minutes post-injection to allow for substrate distribution and initial uncaging.[2]
-
Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the study (up to 6 hours or longer, depending on the model).[1]
-
Use an appropriate exposure time to achieve a good signal-to-noise ratio.
-
The following diagram outlines the general workflow for a long-term in vivo imaging experiment using this compound.
Conclusion and Future Perspectives
This compound offers a significant advantage for researchers conducting long-term in vivo bioluminescence imaging studies. Its ability to provide a sustained release of D-luciferin intracellularly leads to a prolonged and more stable light signal, reducing the need for repeated substrate administration and improving the consistency of longitudinal data. This makes it an invaluable tool for a wide range of applications, including monitoring tumor growth and metastasis, tracking cell migration, and evaluating the efficacy of novel therapeutics over extended periods. Future developments in caged luciferin technology may focus on creating probes with even longer emission kinetics and targeting specific cellular compartments or enzymatic activities to provide more nuanced insights into biological processes.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with DMNPE-caged D-luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living subjects. The firefly luciferase-luciferin system is a widely used reporter system in which the enzyme luciferase catalyzes the oxidation of its substrate, D-luciferin, to produce light. DMNPE-caged D-luciferin is a chemically modified version of D-luciferin designed to improve its utility in in vivo imaging. The "caged" design, featuring a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, renders the luciferin (B1168401) inactive until it is "uncaged" within the cells. This caged substrate readily crosses cell membranes, a common limitation with standard D-luciferin, and is then activated intracellularly.[1][2]
This application note provides a detailed protocol for the in vivo use of this compound, highlighting its advantages over conventional D-luciferin, particularly for long-term imaging studies.
Principle of Action
This compound is a cell-permeable substrate that allows for more efficient delivery into cells compared to the standard sodium or potassium salts of D-luciferin.[1] Once inside the cell, the "caging" group is cleaved by endogenous intracellular esterases, releasing active D-luciferin.[1][2] This gradual, intracellular release of the substrate can lead to a more sustained and prolonged bioluminescent signal, which is advantageous for longitudinal studies and for capturing dynamic cellular events. Alternatively, the DMNPE cage can be removed by a flash of UV light, offering temporal control over the bioluminescent reaction.[1]
Figure 1. Mechanism of this compound activation.
Advantages of this compound
-
Enhanced Cell Permeability: The caged compound's structure allows it to more readily cross cell membranes than standard D-luciferin.[1][2]
-
Sustained Signal: The gradual intracellular release of D-luciferin by esterases can result in a prolonged bioluminescent signal, potentially lasting for several hours.[2] This is beneficial for long-term tracking of cells and biological processes.
-
Improved Sensitivity: More efficient delivery of the substrate to intracellular luciferase can lead to an improved signal-to-noise ratio in some applications.[1]
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) | Storage Conditions |
| This compound | Various | e.g., GoldBio D-511 | -20°C, desiccated, protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room temperature |
| Sterile Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room temperature |
| Luciferase-expressing animal model | - | - | Appropriate animal housing |
| In vivo imaging system (e.g., IVIS) | PerkinElmer | - | - |
| Anesthesia (e.g., isoflurane) | - | - | As per institutional guidelines |
| Syringes and needles (various gauges) | - | - | - |
Experimental Protocols
Reconstitution of this compound
This compound is soluble in organic solvents such as DMSO and DMF.[1]
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.9 mg of this compound (MW: 489.52 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
In Vivo Administration
The optimal dose and administration route may vary depending on the animal model, the target tissue, and the specific experimental goals. A pilot study to determine the optimal kinetics and dosage is highly recommended.
a. Preparation of Injection Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid toxicity.
-
The final injection volume will depend on the administration route and the size of the animal. For a 20-25 g mouse, a typical intraperitoneal (i.p.) injection volume is 100-200 µL.
b. Recommended Starting Doses:
While specific in vivo dosage data for this compound is limited, a starting point can be extrapolated from standard D-luciferin protocols and studies on other caged luciferins. A dose-response study is recommended to determine the optimal concentration for your model.
| Compound | Typical In Vivo Dose Range (Mice) |
| Standard D-luciferin | 150 mg/kg |
| This compound | 10-50 mg/kg (suggested starting range) |
c. Administration Routes:
-
Intraperitoneal (i.p.) Injection: This is a common and relatively simple route of administration. The onset of the signal may be slower compared to intravenous injection.
-
Intravenous (i.v.) Injection: This route provides rapid systemic distribution and a faster onset of the bioluminescent signal. However, it requires more technical skill.
-
Subcutaneous (s.c.) Injection: This route can create a depot of the compound, potentially leading to a more prolonged and stable signal.
In Vivo Bioluminescence Imaging
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Place the animal in the imaging chamber of the in vivo imaging system.
-
Administer the prepared this compound solution via the chosen route.
-
Immediately begin acquiring a series of images to capture the kinetic profile of the bioluminescent signal.
-
Due to the slow-release nature of this compound, the peak signal may be delayed compared to standard D-luciferin. It is crucial to perform a kinetic study to determine the optimal imaging window for your specific model. While standard luciferin often peaks 10-20 minutes post-i.p. injection, caged compounds may peak later and maintain a plateau for a longer duration.[2]
-
Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation.
Figure 2. Experimental workflow for in vivo imaging.
Data Presentation and Analysis
The primary advantage of this compound is its potential for a prolonged bioluminescent signal. A kinetic study comparing it to standard D-luciferin is essential to demonstrate this property.
Table 1: Hypothetical Comparison of In Vivo Signal Kinetics (Intraperitoneal Injection)
| Parameter | Standard D-luciferin (150 mg/kg) | This compound (30 mg/kg) |
| Time to Peak Signal | 10-20 minutes | 40-60 minutes |
| Signal Duration (above 50% of peak) | 20-30 minutes | > 120 minutes |
| Peak Signal Intensity (photons/s) | ++++ | +++ |
Note: This table presents expected trends. Actual values must be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | - Inactive luciferase in the animal model- Incorrect substrate preparation- Sub-optimal dose- Imaging too early | - Confirm luciferase expression and activity.- Prepare fresh substrate solutions.- Perform a dose-response study.- Extend the image acquisition time to capture the full kinetic profile. |
| High background signal | - Autoluminescence from the animal's diet- High DMSO concentration in the injection | - Switch to a low-chlorophyll diet for at least one week prior to imaging.- Ensure the final DMSO concentration in the injection is minimal. |
| Inconsistent signal between animals | - Variation in injection technique- Differences in animal physiology | - Standardize the injection procedure.- Normalize the signal to a pre-injection baseline or to a control group. |
Conclusion
This compound offers a valuable alternative to standard D-luciferin for in vivo bioluminescence imaging, particularly for applications requiring long-term signal monitoring. Its enhanced cell permeability and intracellular activation mechanism can provide a more sustained and robust signal. Researchers should perform initial optimization experiments to determine the ideal dosage and imaging kinetics for their specific animal models and experimental objectives.
References
Application Notes and Protocols for DMNPE-caged D-luciferin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNPE-caged D-luciferin is a chemically modified analogue of D-luciferin, the substrate for firefly luciferase, designed for advanced in vivo bioluminescence imaging (BLI) studies in mice. The "caged" design, incorporating a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, renders the luciferin (B1168401) biologically inactive. This modification enhances cell membrane permeability, allowing for efficient delivery into cells.[1][2] Once intracellular, the active D-luciferin is released through two primary mechanisms: enzymatic cleavage by endogenous intracellular esterases or controlled photoactivation with UV light.[1][2] This controlled release offers several advantages over conventional D-luciferin, including the potential for prolonged signal duration and the ability to create spatiotemporally controlled imaging experiments.[2][3] These characteristics make this compound a powerful tool for long-term cell tracking, monitoring gene expression, and developing activatable biosensors for specific enzymatic activities in live mice.
Principle of Action
This compound's utility lies in its two-step activation process. As a neutral ester derivative, it readily crosses the cell membrane, overcoming the permeability issues sometimes observed with the negatively charged D-luciferin at physiological pH.[2] Inside the cell, two pathways can lead to the release of active D-luciferin:
-
Esterase-Mediated Uncaging: Endogenous intracellular esterases recognize and hydrolyze the ester bond of the DMNPE group, leading to a gradual and sustained release of D-luciferin. This slow release can result in a prolonged bioluminescent signal compared to the rapid peak and decay observed with standard D-luciferin.[2][3]
-
Photo-Uncaging: Exposure to UV light cleaves the DMNPE caging group, causing a rapid, localized release of D-luciferin. This feature allows for precise spatial and temporal control over the bioluminescent signal generation, enabling researchers to initiate imaging at a specific time and location within the animal.[1]
The released D-luciferin then reacts with luciferase expressed by the target cells in the presence of ATP, magnesium ions, and oxygen to produce light, which can be detected and quantified using a sensitive in vivo imaging system.
Data Presentation
| Parameter | cybLuc (Analogue to D-luciferin) | Caged cybLuc Derivative (Cluc-2) |
| Time to Peak Signal (in vivo) | ~20 minutes | ~40 minutes (signal appearance) |
| Signal Duration (in vivo) | Rapid decline after peak | Detectable signal for up to 6 hours |
Note: This data is from a study on caged cybLuc derivatives and is intended to be illustrative of the potential kinetic differences when using a caged luciferin.[3] Researchers should perform their own kinetic studies to determine the optimal imaging window for this compound with their specific mouse model.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in mice. Optimization for specific experimental models is recommended.
Protocol 1: Esterase-Mediated In Vivo Bioluminescence Imaging
This protocol is designed for long-term imaging studies where a sustained bioluminescent signal is desired.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Luciferase-expressing mice
-
In vivo imaging system (e.g., IVIS)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO or DMF. Due to its hydrophobicity, this compound is less soluble in aqueous solutions.[4] A common approach for similar hydrophobic luciferin analogues is to create a 50 mM stock in DMSO.[4]
-
For injection, dilute the DMSO stock solution in sterile PBS to the desired final concentration. To minimize toxicity, the final concentration of DMSO in the injected solution should be kept low, ideally 0.5% or lower.[4] Based on studies with similar caged luciferins, a final injection solution of 1 mM can be a good starting point.[3]
-
-
Animal Preparation:
-
Anesthetize the luciferase-expressing mice using a suitable anesthetic agent (e.g., isoflurane).
-
-
Administration of this compound:
-
Administer the prepared this compound solution to the mice via intraperitoneal (IP) injection. A typical injection volume is 100 µL.[3]
-
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Begin image acquisition immediately after injection and continue to acquire images at regular intervals (e.g., every 10-20 minutes) to determine the kinetic profile of the signal.[3]
-
Unlike standard D-luciferin which peaks around 10-20 minutes post-IP injection, the signal from esterase-mediated uncaging of this compound is expected to appear and peak later, with a more sustained signal.[3] Kinetic studies are crucial to establish the optimal imaging window for your model.
-
Protocol 2: Photo-Uncaging for Spatiotemporal Control (Conceptual)
This protocol outlines a conceptual workflow for UV light-activated bioluminescence imaging. Specific parameters such as light source, wavelength, intensity, and duration of exposure will need to be empirically determined and optimized.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Luciferase-expressing mice
-
In vivo imaging system
-
A UV light source capable of delivering light to the target region in the mouse (e.g., fiber-optic coupled UV-LED).
-
Appropriate light shielding for non-target areas.
Procedure:
-
Animal Preparation and Substrate Administration:
-
Anesthetize the mouse and administer the this compound solution as described in Protocol 1.
-
Allow sufficient time for the caged substrate to distribute throughout the body.
-
-
Targeted Photo-Uncaging:
-
Position the anesthetized mouse in the imaging system.
-
Deliver a controlled dose of UV light to the specific region of interest where luciferase-expressing cells are located.
-
-
Bioluminescence Imaging:
-
Immediately following UV light exposure, begin acquiring bioluminescent images.
-
A rapid increase in signal is expected in the illuminated region.
-
Continue imaging to monitor the signal kinetics post-activation.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action and a potential experimental workflow for this compound.
Caption: Mechanism of this compound activation in vivo.
Caption: Workflow for multiplexed imaging using different caged luciferins.
References
Application Notes and Protocols for DMNPE-caged D-luciferin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DMNPE-caged D-luciferin in cell culture-based assays. This compound is a cell-permeable derivative of D-luciferin, the substrate for firefly luciferase. Its "caged" structure allows for controlled release of D-luciferin within cells, enabling precise spatiotemporal measurements of luciferase activity.
Introduction to this compound
This compound (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester of D-luciferin) is a photolabile and esterase-sensitive substrate for firefly luciferase.[1][2] Its lipophilic nature allows it to efficiently cross cell membranes.[1][2] Once inside the cell, D-luciferin can be released through two primary mechanisms:
-
Enzymatic Uncaging: Intracellular esterases can hydrolyze the ester bond, leading to a gradual and sustained release of D-luciferin. This method is suitable for long-term monitoring of luciferase activity.[1][2]
-
Photo-uncaging (UV Photolysis): A brief exposure to ultraviolet (UV) light can induce photolysis of the DMNPE caging group, resulting in a rapid and localized burst of D-luciferin.[1][2] This allows for precise temporal control over the bioluminescent signal.
This dual-release mechanism makes this compound a versatile tool for various applications, including reporter gene assays, studying dynamic cellular processes, and high-throughput screening.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture.
Table 1: Recommended Working Concentrations and Cytotoxicity
| Parameter | Value | Cell Line | Reference |
| Working Concentration Range | 1.25 µM - 40 µM | ES-2-Fluc | [3] |
| Cytotoxicity (IC50) | > 40 µM | ES-2-Fluc | [3] |
Table 2: Dose-Dependent Bioluminescence of a Caged Luciferin (B1168401) Derivative in ES-2-Fluc Cells
| Concentration (µM) | Relative Bioluminescence Intensity (Arbitrary Units) |
| 1.25 | Low |
| 2.5 | Increased |
| 5 | Moderate |
| 10 | High |
| 20 | Higher |
| 40 | Highest |
Note: The bioluminescent intensities increased in a dose-dependent manner with increasing concentrations of the caged luciferin derivative.[3]
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1]
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Storage: Store the stock solution at -20°C and protect it from light.[2]
Protocol for Enzymatic Uncaging
This protocol is suitable for continuous, long-term monitoring of luciferase activity.
Materials:
-
Luciferase-expressing cells
-
This compound stock solution (5 mM in DMSO)
-
Cell culture medium
-
White, opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed luciferase-expressing cells in a white, opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
On the day of the assay, prepare a working solution of this compound by diluting the 5 mM stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10-40 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the plate at 37°C in a CO2 incubator for the desired duration. The signal can be monitored over several hours.[3]
-
Measure bioluminescence at various time points using a plate-reading luminometer.
Protocol for UV Photo-uncaging
This protocol provides a guideline for inducing a rapid burst of bioluminescence. Note: Optimal UV exposure conditions (wavelength, intensity, and duration) should be empirically determined for your specific experimental setup to maximize uncaging efficiency while minimizing phototoxicity.
Materials:
-
Luciferase-expressing cells cultured on a suitable plate or coverslip
-
This compound stock solution (5 mM in DMSO)
-
Cell culture medium or a suitable buffer (e.g., PBS)
-
UV light source (e.g., mercury arc lamp, xenon flash lamp, or a 365 nm LED)
-
Luminometer or a microscope equipped with a sensitive photon detector
Procedure:
-
Seed and culture luciferase-expressing cells as described in the enzymatic uncaging protocol.
-
Prepare a working solution of this compound in cell culture medium or buffer at the desired final concentration (e.g., 10-40 µM).
-
Replace the culture medium with the this compound working solution and incubate for a short period (e.g., 15-30 minutes) to allow for cellular uptake.
-
Expose the cells to a brief pulse of UV light. A wavelength of approximately 350-365 nm is effective for uncaging.[4] The duration and intensity of the UV exposure need to be optimized. Start with short exposure times (e.g., seconds to a few minutes) and the lowest effective intensity to minimize phototoxicity.[4][5]
-
Immediately after UV exposure, measure the bioluminescent signal using a luminometer or microscope. The signal is expected to peak rapidly and then decay.
Visualizations
Signaling Pathway and Uncaging Mechanism
References
Illuminating Cellular Processes: A Guide to Preparing DMNPE-caged D-luciferin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the preparation of DMNPE-caged D-luciferin stock solutions, a critical step for robust and reproducible bioluminescence assays. This compound is a cell-permeable analog of D-luciferin, the substrate for firefly luciferase. The "caged" design allows for controlled release of D-luciferin within the intracellular environment, either through the action of endogenous esterases or by photoactivation with UV light. This controlled release mechanism enhances assay sensitivity and enables long-term measurements of luciferase activity, making it an invaluable tool for studying gene expression, cell signaling, and other intracellular functions.
Key Properties and Data
Proper preparation of the stock solution is paramount for accurate experimental outcomes. The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [1][2] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [1][2] |
| Molecular Weight | 489.52 g/mol | [1][2] |
| Appearance | Light yellow solid | [1][2] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile, Methanol | [1][3] |
| Recommended Stock Solution Concentration | 5 mM | |
| Storage Conditions (Solid) | -20°C, desiccated, protected from light | [1][2][3] |
| Storage Conditions (Stock Solution) | -20°C, in aliquots, protected from light | [4][5] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing a 5 mM stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Balance (analytical or microbalance)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol for Preparing a 5 mM Stock Solution
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, you would need 2.45 mg of the compound (see calculation below).
-
Calculation:
-
Desired Molarity (M) = 5 mM = 0.005 mol/L
-
Molecular Weight (MW) = 489.52 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.005 mol/L x 489.52 g/mol x 0.001 L = 0.0024476 g = 2.45 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and light yellow.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store Properly: Store the aliquots at -20°C. When stored under these conditions, the stock solution is stable for at least six months.[5]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway involving this compound.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Uncaging of this compound and subsequent bioluminescent reaction.
By following these detailed protocols and understanding the underlying principles, researchers can effectively prepare and utilize this compound stock solutions to achieve reliable and insightful results in their bioluminescence-based assays.
References
Application Notes and Protocols for DMNPE-caged D-luciferin Administration in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasive monitoring of biological processes in living subjects. The firefly luciferase-D-luciferin system is the most commonly used reporter for these studies. However, the application of D-luciferin can be limited by its pharmacokinetics, requiring precise timing of image acquisition after substrate administration. DMNPE-caged D-luciferin offers a compelling alternative by providing a mechanism for sustained intracellular release of D-luciferin, potentially leading to a prolonged and more stable bioluminescent signal.
This compound is a membrane-permeable derivative of D-luciferin.[1][2] The "caging" group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), renders the luciferin (B1168401) inactive. Once the compound crosses the cell membrane, intracellular esterases cleave the caging group, releasing active D-luciferin.[1][3] This gradual release can result in a more sustained light emission, offering a wider window for image acquisition and enabling longer-term tracking of luciferase-expressing cells. This document provides detailed application notes and protocols for the administration of this compound for in vivo imaging.
Principle of this compound Action
The mechanism of this compound relies on its passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release the active D-luciferin substrate. This process is depicted in the signaling pathway diagram below.
Quantitative Data Summary
The use of caged luciferin derivatives can lead to altered signal kinetics compared to standard D-luciferin. The following tables summarize the key parameters for in vivo administration and the resulting bioluminescence signal kinetics.
Table 1: In Vivo Administration Parameters
| Parameter | This compound | Standard D-luciferin |
| Solubility | DMSO, DMF | Water, DPBS |
| Stock Solution | 5 mM in DMSO | 15 mg/mL in DPBS |
| Injection Vehicle | Normal Saline | DPBS |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.) |
| Typical Dosage | 100 µL of 1 mM solution | 150 mg/kg (approx. 150 µL of 30 mg/mL solution for a 30g mouse)[4] |
Table 2: Bioluminescence Signal Kinetics In Vivo (Intraperitoneal Injection)
| Parameter | Caged Luciferin Derivative (Cluc-2) | Standard D-luciferin (cybLuc) |
| Time to Signal Appearance | ~40 minutes[5] | Immediate |
| Time to Peak Signal | > 90 minutes (sustained)[5] | ~20 minutes[5] |
| Signal Duration | Up to 6 hours[5] | Rapid decline after peak |
Note: Data for the caged luciferin derivative is based on a study using a specific derivative, Cluc-2, and may vary for this compound. However, it provides a valuable reference for the expected prolonged signal kinetics.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an injectable solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile normal saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Stock Solution:
-
In a sterile, light-protected microcentrifuge tube, dissolve this compound powder in sterile DMSO to a final concentration of 5 mM.
-
Vortex gently until fully dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare Injection Solution:
-
On the day of the experiment, thaw an aliquot of the 5 mM this compound stock solution.
-
Dilute the stock solution in sterile normal saline to a final concentration of 1 mM. For example, add 20 µL of the 5 mM stock solution to 80 µL of sterile normal saline to obtain 100 µL of 1 mM injection solution.
-
Mix gently by pipetting.
-
Filter the final injection solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Use the prepared injection solution immediately.
-
Protocol 2: In Vivo Administration and Imaging of this compound
This protocol details the intraperitoneal administration of this compound to mice and subsequent bioluminescence imaging.
Materials:
-
Luciferase-expressing mice
-
Prepared 1 mM this compound injection solution
-
Insulin syringes (or similar) with a 27-30 gauge needle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated isoflurane (B1672236) delivery system.
-
Confirm proper anesthetization by lack of pedal reflex.
-
-
Administration:
-
Inject 100 µL of the 1 mM this compound solution intraperitoneally.
-
To perform an i.p. injection, gently restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Begin image acquisition approximately 40 minutes post-injection.[5]
-
Acquire images at regular intervals (e.g., every 10-20 minutes) for up to 6 hours to determine the peak signal and signal duration for your specific model.[5]
-
Set the exposure time based on the signal intensity, typically ranging from 1 second to 5 minutes.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in an in vivo imaging experiment using this compound.
Concluding Remarks
The use of this compound presents a valuable strategy for overcoming some of the limitations of standard D-luciferin in in vivo bioluminescence imaging. The sustained intracellular release of the substrate can provide a longer imaging window with more stable signal kinetics. This is particularly advantageous for longitudinal studies and for models where the peak signal with standard luciferin is transient. Researchers should perform initial kinetic studies to determine the optimal imaging time points for their specific animal model and luciferase reporter system. The protocols provided herein offer a starting point for the successful implementation of this compound in preclinical research.
References
Application Notes and Protocols for Bioluminescence Imaging of Gene Expression Using DMNPE-Caged Luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DMNPE-caged luciferin (B1168401) for the bioluminescent imaging of gene expression in vitro. This method offers a powerful tool for monitoring dynamic cellular processes by providing sustained bioluminescence and the option for spatial and temporal control through photoactivation.
Introduction
Bioluminescence imaging (BLI) is a widely used technique for monitoring gene expression in living cells and organisms. The firefly luciferase-luciferin system is a common reporter system where the expression of a gene of interest is linked to the expression of luciferase. The addition of the substrate, D-luciferin, results in light emission that can be quantified to determine the level of gene expression.
Standard D-luciferin, however, can have limitations related to cell permeability and signal duration. DMNPE-caged luciferin (D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester) is a cell-permeable derivative of D-luciferin that is initially inactive (caged).[1][2] Once inside the cell, the "cage" can be removed by endogenous intracellular esterases or by exposure to UV light, releasing active D-luciferin.[1][2][3][4] This controlled release mechanism allows for prolonged bioluminescent signals and the potential for spatiotemporal control of the imaging experiment.[1][5]
Key Advantages of DMNPE-Caged Luciferin:
-
Enhanced Cell Permeability: The caged compound readily crosses cell membranes, overcoming some of the limitations of delivering D-luciferin, especially at neutral pH.[1][6]
-
Prolonged Signal: The slow, continuous release of luciferin by intracellular esterases can result in a sustained bioluminescent signal for several hours, enabling long-term tracking of gene expression.[1][5]
-
Spatiotemporal Control: The ability to uncage the luciferin with a focused beam of UV light allows for the precise initiation of the bioluminescent reaction in specific cells or regions of interest.[1][2][4]
Data Presentation
Table 1: Physical and Chemical Properties of DMNPE-Caged Luciferin
| Property | Value |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ |
| Molecular Weight | 489.52 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, and Methanol |
| Storage | Store desiccated at -20°C, protected from light. |
Table 2: In Vitro Performance Characteristics (Based on Analogous Caged Luciferins)
| Parameter | D-Luciferin (Standard) | Caged Luciferin (Analogous) |
| Signal Peak Time (in vitro) | Rapid (within minutes) | Delayed and sustained (can be hours) |
| Signal Duration (in vitro) | Rapid decay (signal significantly reduced within 10-20 min) | Prolonged (detectable signal for up to 6 hours) |
| Typical Working Concentration | 150 µg/mL (approx. 0.5 mM) | 1-40 µM |
| Cell Permeability at Neutral pH | Moderate | High |
| Cytotoxicity | Low | Low (IC₅₀ reported to be much higher than working conc.) |
Signaling Pathways and Experimental Workflows
Mechanism of Action of DMNPE-Caged Luciferin
The following diagram illustrates the two primary mechanisms for the uncaging of DMNPE-caged luciferin within a cell expressing a luciferase reporter gene.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. biotium.com [biotium.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. ohsu.edu [ohsu.edu]
Application Notes and Protocols for Tracking Stem Cells with DMNPE-caged D-luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring cellular processes in real-time within living organisms. The firefly luciferase-luciferin system is a widely adopted BLI platform for tracking cell proliferation, migration, and viability. DMNPE-caged D-luciferin is a photolabile derivative of D-luciferin designed to overcome some of the limitations of the native substrate. Its enhanced cell permeability allows for efficient delivery into intact cells.[1][2] Once inside the cell, the "cage" is removed by endogenous intracellular esterases, leading to a sustained release of D-luciferin. This prolonged substrate availability results in a more stable and persistent bioluminescent signal, making it ideal for long-term tracking of stem cells in vitro and in vivo.[3][4]
These application notes provide detailed protocols for using this compound to track luciferase-expressing stem cells, along with quantitative data on its performance and diagrams illustrating the underlying principles and workflows.
Principle of this compound Action
This compound is a chemically modified version of D-luciferin where the carboxyl group is esterified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group. This modification renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing free D-luciferin. The uncaged D-luciferin then serves as a substrate for firefly luciferase in an ATP- and Mg2+-dependent reaction that produces light, which can be detected and quantified using a sensitive CCD camera-based imaging system. Alternatively, the DMNPE cage can be removed by a flash of UV light, providing temporal control over the bioluminescent signal.
Quantitative Data Summary
The use of caged luciferin (B1168401) derivatives has been shown to prolong the bioluminescent signal compared to standard D-luciferin. The following tables summarize representative quantitative data from studies using novel caged luciferin compounds. While not specific to this compound, this data illustrates the typical performance advantages of caged luciferins.
Table 1: In Vitro Bioluminescence Kinetics of Caged Luciferin vs. Uncaged Luciferin
| Time Point | Uncaged Luciferin Derivative (cybLuc) (Relative Light Units) | Caged Luciferin Derivative (Cluc-2) (Relative Light Units) | Caged Luciferin Derivative (Cluc-3) (Relative Light Units) |
| 10 min | Peak Intensity | Increasing | Increasing |
| 20 min | Declining | Increasing | Increasing |
| 40 min | Low | Peak Intensity | High |
| 60 min | Very Low | High | Declining |
| 90 min | Near Baseline | Declining | Peak Intensity |
Data adapted from a study on novel caged luciferin derivatives (Clucs) based on N-cyclobutylaminoluciferin (cybLuc).[4] This demonstrates the delayed peak and prolonged signal of caged compounds.
Table 2: In Vivo Bioluminescence Duration
| Compound | Time to Peak Signal (in vivo) | Signal Duration |
| Uncaged Luciferin Derivative (cybLuc) | 20 minutes | Rapid decline after peak |
| Caged Luciferin Derivative (Cluc-1) | 90 minutes | Rapid decline after peak |
| Caged Luciferin Derivative (Cluc-2) | 40 minutes | Signal detectable after 6 hours |
| Caged Luciferin Derivative (Cluc-3) | 90 minutes | Rapid decline after peak |
Data adapted from a study on novel caged luciferin derivatives (Clucs) based on N-cyclobutylaminoluciferin (cybLuc).[4]
Table 3: Cytotoxicity of Caged Luciferin Derivatives
| Compound | IC50 Value | Biocompatibility at Imaging Concentration (40 µM) |
| Caged Luciferin Derivatives (Clucs) | > 40 µM | Good biocompatibility, no marked cytotoxicity observed. |
Based on Cell Counting Kit-8 assay results from a study on novel caged luciferin derivatives.[4]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO or DMF to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution from a compound with a molecular weight of 489.53 g/mol , dissolve 4.9 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, desiccated and protected from light.
In Vitro Bioluminescence Imaging of Stem Cells
Materials:
-
Luciferase-expressing stem cells
-
Appropriate cell culture medium
-
Multi-well cell culture plates (e.g., 6-well or 96-well, black-walled plates are recommended to reduce crosstalk)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system with a temperature- and CO2-controlled chamber
Procedure:
-
Plate the luciferase-expressing stem cells in a multi-well plate at the desired density and allow them to adhere and grow for 24-48 hours.
-
On the day of imaging, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10-50 µM).
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the this compound to the cells.
-
Place the plate in the bioluminescence imaging system.
-
Acquire images at various time points (e.g., immediately, and then every 10-30 minutes for several hours) to determine the optimal imaging window and to observe the kinetics of the bioluminescent signal. Exposure times will vary depending on the level of luciferase expression and cell number but typically range from 1 second to 5 minutes.
In Vivo Bioluminescence Imaging of Transplanted Stem Cells
Materials:
-
Luciferase-expressing stem cells for transplantation
-
Animal model (e.g., immunodeficient mouse)
-
This compound stock solution
-
Sterile PBS or saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS® or similar)
Procedure:
-
Cell Transplantation: Transplant the luciferase-expressing stem cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or intramuscular injection). Allow time for the cells to engraft and proliferate as required by the experimental design.
-
Substrate Preparation: Prepare the injection solution of this compound. The optimal concentration may need to be determined empirically, but a starting point is to dilute the DMSO stock solution in sterile PBS or saline. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity. A typical dose for standard D-luciferin is 150 mg/kg body weight; a lower dose of the more cell-permeable caged luciferin may be effective.[5]
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Substrate Administration: Administer the prepared this compound solution via intraperitoneal (IP) or intravenous (IV) injection.
-
Imaging: Place the anesthetized animal in the imaging chamber of the in vivo imaging system. It is recommended to perform a kinetic scan by acquiring images at multiple time points after substrate administration (e.g., every 5-10 minutes for the first hour, and then at longer intervals) to determine the peak signal time.[6] Due to the slow-release nature of the caged compound, the peak signal may be delayed compared to standard D-luciferin.[4]
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the site of stem cell transplantation. The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Troubleshooting
-
Low or No Signal:
-
Confirm luciferase expression in the stem cells using an in vitro assay with standard D-luciferin.
-
Increase the concentration of this compound.
-
Increase the exposure time during image acquisition.
-
Ensure the this compound stock solution has been stored correctly and protected from light.
-
-
High Background Signal:
-
Ensure the imaging chamber is light-tight.
-
Use a lower dose of the substrate.
-
-
Signal Variability:
-
Ensure consistent injection technique and volume for in vivo studies.
-
Perform a kinetic study for each new cell line or animal model to determine the optimal imaging time.
-
Conclusion
This compound offers a significant advantage for the long-term tracking of stem cells using bioluminescence imaging. Its enhanced cell permeability and intracellular sustained release mechanism provide a more stable and prolonged signal compared to standard D-luciferin. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this powerful tool in their studies of stem cell fate and function.
References
- 1. biotium.com [biotium.com]
- 2. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.duke.edu [sites.duke.edu]
Application Notes and Protocols: Monitoring Tumor Growth with DMNPE-caged D-luciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for monitoring dynamic biological processes in living subjects, particularly in cancer research for tracking tumor growth and metastasis.[1] The firefly luciferase-luciferin system is a cornerstone of BLI, where the enzyme luciferase catalyzes the oxidation of D-luciferin to produce light.[2][3] However, the clinical and research applications of D-luciferin can be limited by its pharmacokinetics and membrane permeability.
DMNPE-caged D-luciferin is a chemically modified substrate designed to overcome these limitations. The "caging" group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), renders the D-luciferin molecule biologically inactive and enhances its cell permeability.[4][5] Once inside the cell, the caging group is cleaved by intracellular esterases or by exposure to UV light, releasing active D-luciferin.[2][3] This controlled release mechanism can provide a sustained and prolonged bioluminescent signal, offering a longer window for imaging and potentially more accurate quantification of tumor burden over time.[4] These application notes provide detailed protocols for the use of this compound in monitoring tumor growth.
Mechanism of Action
This compound's mechanism relies on its enhanced cellular uptake and subsequent intracellular activation. The lipophilic caging group facilitates passive diffusion across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the ester bond of the DMNPE group, liberating free D-luciferin. This uncaged D-luciferin then serves as a substrate for firefly luciferase, which, in the presence of ATP and oxygen, generates a bioluminescent signal that can be detected and quantified.[2][4]
Data Presentation
Disclaimer: The following table presents hypothetical data to illustrate the expected results when using this compound for monitoring tumor growth. Publicly available literature does not currently provide comprehensive quantitative data in a tabular format for this specific compound. Researchers should generate their own data based on their specific experimental conditions.
| Treatment Group | Day 7 (Photons/s) | Day 14 (Photons/s) | Day 21 (Photons/s) | Fold Change (Day 7 to 21) |
| Vehicle Control | ||||
| Mouse 1 | 1.2 x 10^6 | 5.8 x 10^6 | 2.5 x 10^7 | 20.8 |
| Mouse 2 | 1.5 x 10^6 | 6.2 x 10^6 | 2.9 x 10^7 | 19.3 |
| Mouse 3 | 1.1 x 10^6 | 5.5 x 10^6 | 2.3 x 10^7 | 20.9 |
| Average | 1.27 x 10^6 | 5.83 x 10^6 | 2.57 x 10^7 | 20.3 |
| Standard Deviation | 0.21 x 10^6 | 0.35 x 10^6 | 0.31 x 10^7 | 0.9 |
| Drug X | ||||
| Mouse 4 | 1.3 x 10^6 | 2.1 x 10^6 | 3.5 x 10^6 | 2.7 |
| Mouse 5 | 1.4 x 10^6 | 2.5 x 10^6 | 3.9 x 10^6 | 2.8 |
| Mouse 6 | 1.2 x 10^6 | 1.9 x 10^6 | 3.2 x 10^6 | 2.7 |
| Average | 1.3 x 10^6 | 2.17 x 10^6 | 3.53 x 10^6 | 2.7 |
| Standard Deviation | 0.10 x 10^6 | 0.31 x 10^6 | 0.35 x 10^6 | 0.1 |
Experimental Protocols
In Vitro Characterization of this compound
Objective: To determine the optimal concentration and incubation time for this compound in a luciferase-expressing tumor cell line.
Materials:
-
Luciferase-expressing tumor cells
-
This compound
-
Standard D-luciferin
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed luciferase-expressing tumor cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and standard D-luciferin in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the luciferin (B1168401) solutions to the wells.
-
Measure the bioluminescence signal at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) using a luminometer.
-
Plot the bioluminescence intensity against time for each concentration to determine the optimal concentration and peak signal time.
In Vivo Monitoring of Subcutaneous Tumor Growth
Objective: To monitor the growth of subcutaneous tumors in a murine model using this compound.
Materials:
-
Luciferase-expressing tumor cells
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Inject 1 x 10^6 luciferase-expressing tumor cells subcutaneously into the flank of each mouse.
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Prepare a stock solution of this compound in a vehicle suitable for injection (e.g., DMSO followed by dilution in sterile PBS). The final concentration of DMSO should be below 5%.
-
Anesthetize the mice using isoflurane.
-
Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection. A typical starting dose is 150 mg/kg.[6]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at multiple time points post-injection (e.g., 10, 30, 60, 90, and 120 minutes) to determine the peak signal time. Due to the sustained release of D-luciferin, the peak signal may be later than that observed with standard D-luciferin.[7][8]
-
For longitudinal studies, repeat the imaging procedure at regular intervals (e.g., every 3-4 days) to monitor tumor growth.
-
Quantify the bioluminescent signal from a defined region of interest (ROI) encompassing the tumor. The signal is typically expressed as total flux (photons/second).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inefficient uncaging | Ensure the presence of active esterases in the tumor cells. For in vitro assays, consider cell lysis to release esterases. For in vivo, allow sufficient time for substrate distribution and uncaging. |
| Low luciferase expression | Confirm luciferase expression in the tumor cells using an in vitro assay with standard D-luciferin. | |
| Incorrect substrate preparation | Ensure this compound is fully dissolved. Prepare fresh solutions for each experiment. | |
| High background signal | Autoluminescence | Image animals before substrate injection to determine baseline background. |
| Substrate degradation | Protect the this compound solution from light. | |
| Inconsistent signal | Variable injection efficiency | For IP injections, ensure consistent placement. For IV injections, confirm successful tail vein injection. |
| Anesthesia depth | Maintain a consistent level of anesthesia during imaging as it can affect circulation and substrate delivery. | |
| Timing of imaging | For longitudinal studies, maintain a consistent time between substrate injection and imaging. |
References
- 1. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. biotium.com [biotium.com]
- 6. Bioluminescence Imaging [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMNPE-caged D-luciferin in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying therapeutic targets. Bioluminescence-based assays, such as the split-luciferase complementation assay (SLCA) and Bioluminescence Resonance Energy Transfer (BRET), have emerged as powerful tools for monitoring PPIs in living cells with high sensitivity.[1][2] These assays rely on the activity of luciferase, which, in the presence of its substrate luciferin (B1168401), generates a quantifiable light signal when two proteins of interest interact.
DMNPE-caged D-luciferin is a cell-permeable analog of D-luciferin, the substrate for firefly luciferase.[3][4] The "cage" — a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group — renders the luciferin inactive until it is released. This uncaging can be triggered in two ways:
-
Endogenous Esterase Activity: Upon entering a cell, intracellular esterases can cleave the DMNPE group, leading to a gradual and sustained release of active D-luciferin. This provides a stable and prolonged bioluminescent signal, ideal for long-term measurements.[3][5]
-
UV Photolysis: A brief pulse of UV light (e.g., ~365 nm) can rapidly cleave the cage, resulting in a synchronized burst of luciferin activity. This allows for precise temporal control over the initiation of the bioluminescent signal.[3][4]
These unique properties make this compound a versatile tool for studying PPIs, offering advantages over standard D-luciferin, such as improved cell permeability and the ability to control the timing of the assay.[3] This document provides detailed application notes and protocols for utilizing this compound in split-luciferase complementation assays.
Key Advantages of this compound for PPI Studies
-
Enhanced Cell Permeability: The caged form of luciferin readily crosses cell membranes, overcoming some of the permeability issues associated with standard D-luciferin at neutral pH.[3]
-
Temporal Control: The option of UV-induced uncaging provides precise control over the start of the bioluminescent reaction, allowing for the study of rapid PPI dynamics.[4]
-
Sustained Signal: Esterase-mediated uncaging provides a continuous supply of luciferin, resulting in a prolonged and stable light signal suitable for extended monitoring of PPIs or for high-throughput screening applications.[3][5]
-
Improved Sensitivity for In Vivo Assays: Efficient delivery into intact cells can lead to improved sensitivity in in vivo luciferase assays.[3]
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [3] |
| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [3] |
| Molecular Weight | 489.52 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Solubility | DMSO, DMF, Acetonitrile, Methanol | [3] |
| Storage | Store desiccated at -20°C, protect from light | [4] |
Comparison of Uncaging Methods
| Feature | Esterase-Mediated Uncaging | UV Photolysis Uncaging | Reference |
| Mechanism | Cleavage of the ester linkage by intracellular esterases. | Light-induced cleavage of the DMNPE group. | [3] |
| Signal Kinetics | Gradual release leading to a prolonged, stable signal. | Rapid release leading to a sharp "flash" of light. | [3][4] |
| Temporal Control | Limited; depends on cellular enzyme activity. | High; signal initiation is precisely timed with the UV pulse. | [4] |
| Primary Application | Long-term monitoring, high-throughput screening. | Studying rapid PPI dynamics, synchronized measurements. | [3][4] |
Experimental Protocols
This section details the protocol for a split-luciferase complementation assay (SLCA) in a 96-well plate format using this compound. The SLCA is a widely used method to study PPIs where a luciferase enzyme is split into two non-functional fragments (NLuc and CLuc).[1] These fragments are fused to two proteins of interest. If the proteins interact, the NLuc and CLuc fragments are brought into proximity, reconstituting a functional luciferase enzyme that can then act on the uncaged luciferin to produce light.
dot
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding ProteinA-NLuc and ProteinB-CLuc fusion constructs
-
Transfection reagent (e.g., Lipofectamine 3000)
-
White, clear-bottom 96-well assay plates
-
This compound (e.g., from GoldBio, OZ Biosciences, Biotium)
-
DMSO for stock solution preparation
-
Phosphate-Buffered Saline (PBS)
-
Luminometer with optional UV light source
Protocol Steps
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
Transfection: On the following day, when cells are approximately 70-80% confluent, co-transfect the cells with plasmids encoding the ProteinA-NLuc and ProteinB-CLuc fusion proteins according to the manufacturer's protocol for your chosen transfection reagent.
-
Negative Control: Transfect cells with a plasmid encoding one fusion protein and an empty vector.
-
Positive Control: Transfect cells with plasmids encoding known interacting partners fused to NLuc and CLuc.
-
-
Incubation: Return the plate to the incubator and incubate for 24-48 hours to allow for expression of the fusion proteins.
Day 2/3: Assay Performance
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10-50 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. Note: The optimal concentration should be determined empirically, but a starting range of 20-50 µM is recommended.[5]
-
-
Substrate Addition:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound working solution to each well.
-
-
Uncaging and Measurement:
Method A: Esterase-Mediated Uncaging (Sustained Signal)
-
Incubation: Incubate the plate at 37°C for at least 60-90 minutes to allow for cellular uptake and esterase-mediated uncaging.[5]
-
Measurement: After incubation, measure the bioluminescence using a plate luminometer. For kinetic studies, readings can be taken at regular intervals (e.g., every 5-10 minutes) over several hours to monitor the interaction dynamics.[5]
Method B: UV Photolysis Uncaging (Pulsed Signal)
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cellular uptake of the caged compound.
-
UV Exposure: Place the plate in a luminometer or imaging system equipped with a UV light source. Expose the wells to a brief pulse of UV light (e.g., 365 nm). Note: The optimal duration and intensity of the UV pulse must be determined empirically to maximize uncaging while minimizing phototoxicity. Start with short exposure times (e.g., 10-30 seconds).
-
Measurement: Immediately after the UV pulse, begin measuring the bioluminescence. A "flash" kinetic reading with measurements every 1-2 seconds for the first minute is recommended to capture the peak signal.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the negative control wells from all experimental wells.
-
Signal Normalization: To account for variations in cell number and transfection efficiency, the luciferase signal can be normalized to a co-transfected control reporter (e.g., a constitutively expressed Renilla luciferase) or to a cell viability assay performed after the luminescence reading.
-
Quantify PPI: The strength of the protein-protein interaction is proportional to the background-subtracted and normalized luminescence signal.
Signaling Pathway and Logical Relationship Diagrams
dot
dot
Conclusion
This compound offers significant advantages for studying protein-protein interactions using bioluminescence-based methods. Its enhanced cell permeability and dual-mode uncaging capabilities provide researchers with greater flexibility and control over their experiments. The esterase-mediated release allows for stable, long-term signal detection ideal for screening applications, while UV photolysis enables precise temporal studies of dynamic interactions. By following the protocols outlined in this document, researchers can effectively integrate this compound into their PPI workflows to generate robust and reliable data.
References
- 1. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. biotium.com [biotium.com]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Luciferase Assay with DMNPE-Caged Luciferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing a dual-luciferase reporter assay in conjunction with DMNPE-caged luciferin (B1168401) to achieve temporal control over the initiation of the firefly luciferase reporter signal. This methodology is particularly advantageous for studying the kinetics and dynamics of signal transduction pathways, allowing for precise initiation of the reporter assay at a desired time point by photoactivation.
Introduction
The dual-luciferase reporter assay is a widely used method for studying gene expression and cellular signaling pathways.[1] It employs two luciferases, typically Firefly and Renilla, expressed from separate vectors. The experimental reporter (Firefly luciferase) is coupled to a specific promoter of interest, while the control reporter (Renilla luciferase) is driven by a constitutive promoter to normalize for transfection efficiency and cell viability.
DMNPE-caged luciferin is a chemically modified, cell-permeable analog of D-luciferin, the substrate for Firefly luciferase.[2][3] The "cage" (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) renders the luciferin inactive. This cage can be removed by exposure to UV light, releasing active luciferin and initiating the luciferase reaction.[2][4] This photo-uncaging mechanism provides a powerful tool for temporal control over the assay, enabling researchers to investigate the rapid induction and kinetics of signaling pathways.
This document outlines the protocols for using DMNPE-caged luciferin in a dual-luciferase assay to study the temporal dynamics of the NF-κB and CREB signaling pathways.
Key Concepts and Workflow
The core principle of this application is to introduce the DMNPE-caged luciferin to cells expressing both Firefly and Renilla luciferases. The caged luciferin will permeate the cells but will not be available to the Firefly luciferase until a pulse of UV light is applied. This allows for the precise timing of the Firefly luciferase signal generation, enabling a time-resolved analysis of promoter activity in response to a stimulus.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
optimizing DMNPE-caged D-luciferin signal intensity
Welcome to the technical support center for DMNPE-caged D-luciferin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemically modified version of D-luciferin, the substrate for firefly luciferase. The "cage" is a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin (B1168401) biologically inactive.[1] This caged compound is cell-permeable, allowing it to efficiently cross cell membranes.[2][3] Once inside the cell, the active D-luciferin can be released in two ways:
-
Esterase Cleavage: Endogenous intracellular esterases can hydrolyze the ester bond, leading to a slow and continuous release of D-luciferin.[2][4] This is useful for long-term measurements of luciferase activity.[2]
-
UV Photolysis: A flash of UV light (typically in the 330-350 nm range) can rapidly cleave the cage, resulting in a burst of D-luciferin.[2][3][5] This method allows for precise temporal control over the bioluminescent signal.
The released D-luciferin then reacts with luciferase in the presence of ATP and oxygen to produce light.[6][7]
Q2: What are the main advantages of using this compound over standard D-luciferin?
The primary advantages include:
-
Improved Cell Permeability: this compound readily crosses cell membranes, overcoming a significant limitation of standard D-luciferin, especially at neutral pH.[2]
-
Enhanced Sensitivity: More efficient delivery into intact cells can lead to improved sensitivity in in vivo luciferase assays.[2]
-
Temporal Control: UV photolysis allows for precise timing of the bioluminescent reaction.[3]
-
Long-term Monitoring: The continuous release of luciferin by intracellular esterases enables the long-term measurement of luciferase activity.[2]
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: Store the lyophilized solid at -20°C.[3][4][8]
-
Protection from Light: It is crucial to protect the compound from light to prevent premature uncaging.[3][4][8] It is often supplied in an amber bottle.[2]
-
Desiccation: Store in a desiccated environment to prevent degradation.[4][8]
-
Stock Solutions: Stock solutions can be prepared in dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and should be stored frozen and protected from light.[4][8]
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO, DMF, Acetonitrile, and Methanol.[2][4] For cell-based assays, DMSO or DMF are commonly used to prepare stock solutions.[4][8]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Weak or No Bioluminescent Signal
A weak or absent signal is a common problem that can arise from several factors.
| Potential Cause | Troubleshooting Step |
| Inefficient Uncaging (UV Photolysis) | Verify the wavelength and intensity of your UV source. Optimal uncaging occurs in the near-UV range (330-350 nm).[9] Ensure the light path to the sample is not obstructed. Calibrate the duration and power of the UV pulse. |
| Low Esterase Activity (Esterase-mediated uncaging) | Confirm that the cell type used has sufficient intracellular esterase activity. If activity is low, consider using the UV photolysis method for uncaging. |
| Reagent Degradation | Ensure this compound has been stored correctly at -20°C and protected from light.[3][4] Prepare fresh stock solutions if degradation is suspected. Avoid repeated freeze-thaw cycles.[10] |
| Low Luciferase Expression | Verify the expression and activity of luciferase in your cells. Low transfection efficiency or a weak promoter can lead to insufficient enzyme levels.[10] |
| Insufficient ATP | The luciferase reaction is ATP-dependent.[7][11] Ensure that the cells are healthy and metabolically active. ATP depletion will result in a weak signal. |
| Sub-optimal pH | The luciferase reaction is pH-sensitive. Maintain a pH between 6.1 and 6.5 for optimal activity.[8] |
Issue 2: High Background Signal
A high background signal can mask the specific signal from your experiment.
| Potential Cause | Troubleshooting Step |
| Premature Uncaging | Protect the this compound from ambient light during all handling steps.[4][8] Prepare solutions fresh before use. |
| Contamination of Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Autoluminescence of Media or Buffers | Check the background luminescence of your cell culture media and buffers. Some components can be inherently luminescent. |
Issue 3: High Variability Between Replicates
Inconsistent results across replicates can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix of reagents to ensure consistency across wells.[10] |
| Uneven Cell Seeding | Ensure a uniform cell density across all wells of your plate. |
| Inconsistent UV Exposure | If using photolysis, ensure that each well receives a consistent dose of UV light. The light source should be positioned to provide uniform illumination. |
| Reagent Instability | Use freshly prepared reagents for each experiment to avoid variability due to degradation over time.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 5 mM).[4]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[4]
Protocol 2: In Vitro Luciferase Assay with UV-mediated Uncaging
-
Cell Culture: Plate luciferase-expressing cells in a multi-well plate and culture under standard conditions.
-
Loading with Caged Luciferin: Remove the culture medium and wash the cells once with a suitable assay buffer (e.g., PBS or HBSS). Add the assay buffer containing the desired final concentration of this compound (typically in the µM range). Incubate for a sufficient time to allow for cellular uptake.
-
Uncaging: Expose the cells to a pulse of UV light (e.g., 340-360 nm) for a predetermined duration. The optimal exposure time and intensity should be determined empirically.
-
Signal Detection: Immediately measure the bioluminescent signal using a luminometer. The signal will peak shortly after the UV flash and then decay.
Protocol 3: Long-term Monitoring of Luciferase Activity via Esterase Cleavage
-
Cell Culture: Plate luciferase-expressing cells in a multi-well plate and culture under standard conditions.
-
Loading with Caged Luciferin: Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound.
-
Signal Detection: Measure the bioluminescent signal at various time points over an extended period (e.g., hours to days) using a luminometer with temperature and CO2 control. The signal will gradually increase as intracellular esterases continuously release D-luciferin.
Visualizations
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. goldbio.com [goldbio.com]
- 5. thomassci.com [thomassci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zellbio.eu [zellbio.eu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Thermostable luciferase for sensitive microbiology assays [bio-connect.nl]
reducing background signal with DMNPE-caged D-luciferin
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this powerful tool for bioluminescence imaging. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to help you optimize your experiments and minimize background signal.
I. Troubleshooting Guide
High background signal can be a significant issue in bioluminescence assays. The following guide addresses common problems encountered when using this compound and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cell-based assays | Premature uncaging by serum esterases: Standard cell culture media supplemented with fetal bovine serum (FBS) or other sera contain esterases that can cleave the caging group, leading to the release of D-luciferin before it enters the cells.[1] | Use heat-inactivated serum: Heat-inactivating the serum at 56°C for 30 minutes can denature many of the esterases, reducing premature uncaging.[1][2][3][4] Use serum-free media: If your cell line can be maintained in serum-free media for the duration of the experiment, this will eliminate the issue of serum esterases. Wash cells before adding caged luciferin (B1168401): Wash the cells with phosphate-buffered saline (PBS) to remove any residual serum from the culture medium before adding the this compound solution. |
| Contamination of reagents or samples: Bacterial or mycoplasma contamination can lead to endogenous enzymatic activity that may interact with the caged compound. | Use sterile techniques: Ensure all reagents, pipette tips, and plates are sterile. Prepare fresh reagents: Use freshly prepared this compound solutions for each experiment to avoid degradation.[5] | |
| Autoluminescence of media or plates: Some culture media and plastics can exhibit autoluminescence, contributing to background noise. | Use appropriate materials: Use white or opaque-walled microplates for luminescence assays to minimize well-to-well crosstalk and background from the plate itself.[5][6] Test different media formulations for their intrinsic luminescence. | |
| High concentration of this compound: Excessive concentrations can lead to increased non-specific uncaging or impurities contributing to background. | Optimize concentration: Perform a concentration-response curve to determine the optimal concentration of this compound that provides a robust signal with minimal background. | |
| High variability between replicates | Inconsistent pipetting: Small variations in the volume of cells or reagents can lead to significant differences in signal. | Use a master mix: Prepare a master mix of your this compound working solution to ensure each well receives the same concentration. Use calibrated pipettes: Ensure your pipettes are properly calibrated. Automated injectors: If available, use a luminometer with automated injectors for reagent addition to improve consistency.[7][8] |
| Uneven cell distribution: A non-uniform cell monolayer will result in variable signal between wells. | Ensure proper cell seeding: Make sure to have a single-cell suspension before seeding and gently rock the plate to ensure even distribution. | |
| Weak or no signal | Inefficient uncaging: Intracellular esterase activity may be low in your specific cell line, or the UV light source may not be optimal for photolytic cleavage. | Optimize incubation time (esterase uncaging): Increase the incubation time to allow for more complete enzymatic uncaging. Optimize UV exposure (photolytic uncaging): Ensure the wavelength and intensity of your UV source are appropriate for DMNPE uncaging (typically in the range of 350-365 nm). Calibrate the exposure time to maximize uncaging while minimizing cell damage. |
| Degraded this compound: Improper storage or handling can lead to degradation of the compound. | Proper storage: Store this compound at -20°C, protected from light and moisture.[1][9][10] Prepare fresh stock solutions and use them promptly. | |
| Low luciferase expression: The signal is dependent on the amount of active luciferase enzyme in the cells. | Verify luciferase expression: Ensure your cells are expressing sufficient levels of active luciferase. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a modified form of D-luciferin, the substrate for firefly luciferase. The DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) "cage" is a chemical group that blocks the luciferin from interacting with the luciferase enzyme, thus preventing light emission.[1][2][9][10] This caged compound is cell-permeable. Once inside the cell, the cage can be removed either by the action of intracellular esterases or by exposure to UV light, releasing the active D-luciferin to be consumed by luciferase, resulting in a bioluminescent signal.[1][2][9][10]
Q2: What are the main advantages of using this compound over standard D-luciferin?
A2: The primary advantage is a significant reduction in background signal, leading to a higher signal-to-noise ratio.[5] By preventing the interaction between luciferin and any extracellular luciferase or non-specific enzymatic activity, the signal generated is more specific to the intracellular environment being studied. It also allows for temporal control over the bioluminescent reaction, especially with UV-induced uncaging.
Q3: How can I reduce background signal caused by serum in my cell culture medium?
A3: Serum contains esterases that can prematurely cleave the caging group. To mitigate this, you can:
-
Use heat-inactivated serum: This is the most common and effective method.[1][2][3][4]
-
Use serum-free medium: If your cells can tolerate it for the duration of the experiment.
-
Wash cells: Rinse the cells with PBS immediately before adding the this compound to remove any residual serum.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration can vary depending on the cell type, luciferase expression levels, and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the concentration that gives the best signal-to-noise ratio for your system. A common starting point for in vitro assays is in the range of 10-100 µM.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C, desiccated, and protected from light.[1][9][10] Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
III. Quantitative Data Summary
The use of caged luciferins significantly improves the signal-to-noise ratio in bioluminescence assays. While specific values for this compound are highly dependent on the experimental setup, the following table provides a general comparison based on published data for other caged luciferins, which demonstrates the potential for signal enhancement.
Table 1: Illustrative Signal Enhancement with Caged Luciferins
| Caged Luciferin Analog | Uncaging Enzyme | Cell Line | Approximate Signal Increase (Fold) vs. Control | Reference |
| d-Luciferin amide | Fatty Acid Amide Hydrolase (FAAH) | FAAH/Fluc expressing HeLa | 220 | [7] |
| d-Luciferin amide | Nitroreductase (NTR) | NTR/Fluc expressing HeLa | 178 | [7] |
| Luntr | Nitroreductase (NTR) | NTR/Fluc expressing HeLa | 50 | [7] |
Note: These values are for illustrative purposes to demonstrate the principle of signal enhancement with caged luciferins and are not specific to this compound.
IV. Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay with Esterase-Mediated Uncaging
This protocol is designed for a 96-well plate format.
Materials:
-
Luciferase-expressing cells
-
This compound
-
DMSO or DMF for stock solution
-
Cell culture medium (with heat-inactivated serum or serum-free)
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate under standard cell culture conditions.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF to a stock concentration of 10-50 mM. Store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Cell Preparation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of pre-warmed PBS.
-
Aspirate the PBS.
-
-
Substrate Addition: Add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cellular uptake and enzymatic uncaging. Optimization of this incubation time is recommended.
-
Signal Measurement: Measure the bioluminescence signal using a luminometer.
Protocol 2: In Vitro Bioluminescence Assay with UV Light-Mediated Uncaging
This protocol allows for precise temporal control of the bioluminescent reaction.
Materials:
-
Same as Protocol 1
-
UV light source (e.g., a UV lamp with a filter for ~365 nm)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Substrate Addition: Add 100 µL of the this compound working solution to each well.
-
Incubation for Uptake: Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes) to allow for cellular uptake of the caged compound with minimal enzymatic uncaging.
-
UV Uncaging: Expose the desired wells to a controlled dose of UV light. The duration and intensity of the UV exposure should be optimized to maximize uncaging while minimizing phototoxicity.
-
Signal Measurement: Immediately after UV exposure, measure the bioluminescence signal using a luminometer.
V. Diagrams
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound uncaging and subsequent light production.
Experimental Workflow for Reducing Background Signal
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. goldbio.com [goldbio.com]
- 10. biotium.com [biotium.com]
Technical Support Center: DMNPE-caged D-luciferin
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various experimental settings, with a focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
A1: this compound is a cell-permeable derivative of D-luciferin.[1][2] The "cage" (DMNPE group) renders the molecule biologically inactive until it is cleaved. This cleavage can be induced by UV photolysis or, more commonly in biological systems, by intracellular esterases.[1][3] The primary advantage of this compound is its enhanced ability to cross cell membranes compared to D-luciferin salts, which can have permeability issues at neutral pH.[4] This allows for a continuous intracellular supply of D-luciferin, making it ideal for in vivo imaging and long-term cell-based assays.[3][5]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and methanol.[5] DMSO and DMF are the most commonly recommended solvents for preparing stock solutions.[3][6]
Q3: How should I store this compound and its stock solutions?
A3: The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[1][6] Stock solutions prepared in DMSO or DMF should also be stored at -20°C and protected from light.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While some sources mention enhanced water solubility compared to native D-luciferin, it is generally recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer just before use. Direct dissolution in aqueous buffers may be difficult and can lead to incomplete solubilization.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Ensure you are using a recommended organic solvent such as high-purity, anhydrous DMSO or DMF. Vortexing or gentle warming (to room temperature if stored at -20°C) may aid dissolution.
Issue 2: The compound precipitates out of solution when diluting the DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium).
-
Possible Cause 1: The concentration of the DMSO stock solution is too high.
-
Solution 1: Try preparing a more dilute stock solution in DMSO. While a precise solubility limit in DMSO is not widely published, preparing a stock solution in the range of 5-10 mM is a common practice.
-
Possible Cause 2: The final concentration of DMSO in the aqueous solution is too low to maintain solubility.
-
Solution 2: When diluting, ensure that the final concentration of DMSO in your aqueous solution is sufficient to keep the compound dissolved. However, be mindful of the DMSO tolerance of your cells or animal model, as high concentrations can be toxic. It is a balance between solubility and biological compatibility. Consider a final DMSO concentration of less than 1% for cell-based assays and as low as possible for in vivo studies.
-
Possible Cause 3: The temperature of the aqueous buffer is too low.
-
Solution 3: Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock solution.
Issue 3: Low or no bioluminescent signal in my experiment.
-
Possible Cause 1: Insufficient intracellular uncaging of the D-luciferin.
-
Solution 1: Ensure your cells have sufficient esterase activity to cleave the DMNPE cage. If using photolysis, confirm that the UV light source is at the correct wavelength and intensity.
-
Possible Cause 2: Degradation of the this compound.
-
Solution 2: Ensure the compound and its solutions have been stored correctly, protected from light and moisture. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Possible Cause 3: Issues with the luciferase reporter system.
-
Solution 3: Verify the expression and activity of the luciferase enzyme in your experimental system. Ensure that ATP and oxygen are not limiting factors.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Recommended Solvents | DMSO, DMF, Acetonitrile, Methanol[5] |
| Storage of Solid | -20°C, Desiccated, Protected from Light[1][6] |
| Storage of Stock Solution | -20°C in aliquots, Protected from Light[3] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 489.53 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 5 mM stock solution, use 2.45 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, light-yellow color.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Protocol for In Vivo Imaging with this compound
Materials:
-
5 mM stock solution of this compound in DMSO
-
Sterile PBS or saline
-
Animal model with luciferase-expressing cells
Procedure:
-
Thaw an aliquot of the 5 mM this compound stock solution at room temperature.
-
Prepare the injection solution by diluting the DMSO stock solution in sterile PBS or saline. The final concentration will depend on the animal model and desired dosage. A typical starting point is a final concentration that allows for a dosage of 150 mg/kg.
-
Administer the this compound solution to the animal. Common routes of administration include intraperitoneal (IP) or intravenous (IV) injection. For IP injections, a typical injection volume is 10 µL per gram of body weight.[7]
-
Wait for the substrate to distribute and for uncaging to occur. The optimal time for imaging will need to be determined empirically for each animal model and experimental setup. A good starting point is to image at various time points (e.g., 10, 20, 30, 60 minutes) after injection to determine the peak signal.
-
Anesthetize the animal and place it in the imaging system.
-
Acquire the bioluminescent images.
Note: It is crucial to perform a kinetic study for each new animal model to determine the optimal imaging time window.
Visualizations
Caption: Experimental workflow for in vivo imaging.
Caption: Troubleshooting logic for precipitation issues.
Caption: Intracellular activation of this compound.
References
determining optimal DMNPE-caged D-luciferin concentration
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable derivative of D-luciferin, the substrate for firefly luciferase.[1][2] The "cage" is a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin (B1168401) inactive. Once inside the cell, the cage can be removed in two ways:
-
Endogenous Esterase Activity: Many eukaryotic cells possess intracellular esterases that can slowly hydrolyze the ester bond, releasing active D-luciferin over a prolonged period.[1][2][3] This allows for long-term measurement of luciferase activity.[2]
-
UV Light Exposure: A flash of UV light (typically around 365 nm) can rapidly cleave the cage, leading to a burst of D-luciferin activity.[1][2][3]
This controlled release makes this compound a powerful tool for in vitro and in vivo bioluminescence imaging.[1][4]
Q2: What are the advantages of using this compound over standard D-luciferin?
A2: The primary advantages include:
-
Improved Cell Permeability: The caged form readily crosses cell membranes, which can be a limitation for the free acid form of D-luciferin at neutral pH.[1]
-
Controlled Substrate Release: The ability to trigger luciferin release with UV light allows for precise temporal control over the bioluminescent signal.
-
Prolonged Signal: When relying on intracellular esterases, a continuous supply of D-luciferin is generated, enabling longer-term imaging studies compared to the rapid consumption of standard D-luciferin.[2][5]
Q3: What is a good starting concentration for my experiments?
A3: A common starting concentration for in vitro experiments is in the range of 10-40 µM.[6] However, the optimal concentration is highly dependent on the cell type, luciferase expression levels, and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically a light-yellow solid soluble in DMSO or DMF.[2][4]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 5 mM) in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium or buffer immediately before use.
Q5: Can I use this compound for in vivo imaging?
A5: Yes, this compound is suitable for in vivo applications and can provide enhanced sensitivity in luciferase assays.[1][4] The cell-permeable nature allows for efficient delivery to tissues.
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound for your specific cell line and experimental setup.
Materials:
-
Luciferase-expressing cells
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed your luciferase-expressing cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard cell culture conditions.
-
Prepare this compound Dilutions:
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare a series of dilutions of the stock solution in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include wells with medium only as a background control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C. The optimal incubation time may need to be determined empirically.
-
Luminescence Measurement:
-
For Esterase-Mediated Uncaging: Measure the luminescence at different time points (e.g., every 30 minutes for several hours) using a luminometer.
-
For UV-Mediated Uncaging: Expose the plate to a UV light source (e.g., 365 nm) for a specific duration (this will require optimization, see Protocol 3). Immediately measure the luminescence.
-
-
Data Analysis: Plot the luminescence intensity against the this compound concentration. The optimal concentration will be the lowest concentration that gives a maximal and stable signal without inducing cytotoxicity.
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound on your cells.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate and incubate overnight.
-
Treatment: Treat the cells with the same range of this compound concentrations as used in Protocol 1. Include untreated cells as a control.
-
Incubation: Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Protocol 3: UV-Mediated Uncaging of this compound
This protocol provides a general guideline for UV-mediated uncaging. The optimal UV exposure time and intensity will need to be determined empirically.
Materials:
-
Cells treated with this compound in a suitable plate or on a microscope slide.
-
UV light source with a peak emission around 365 nm (e.g., a UV lamp for a microscope or a UV transilluminator).
-
Luminometer or a microscope equipped with a sensitive camera.
Procedure:
-
Prepare Cells: Treat cells with the optimal concentration of this compound determined in Protocol 1.
-
UV Exposure: Expose the cells to UV light (365 nm). Start with a short exposure time (e.g., 10-30 seconds) and a moderate intensity.
-
Immediate Measurement: Immediately after UV exposure, measure the bioluminescence.
-
Optimization: Vary the UV exposure time and intensity to find the conditions that provide the maximal signal without causing phototoxicity. Assess cell viability after UV exposure using a viability stain (e.g., Trypan Blue) to ensure the UV parameters are not damaging the cells.
Data Presentation
Table 1: Example Dose-Response of this compound in Luminescence Assay
| This compound (µM) | Average Luminescence (RLU) | Standard Deviation |
| 0 | 1,500 | 250 |
| 1 | 50,000 | 4,500 |
| 5 | 250,000 | 21,000 |
| 10 | 800,000 | 65,000 |
| 20 | 1,500,000 | 120,000 |
| 40 | 2,200,000 | 180,000 |
| 80 | 2,300,000 | 200,000 |
| 100 | 2,350,000 | 210,000 |
Table 2: Example Cytotoxicity of this compound
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 5.0 |
| 1 | 99.5 | 4.8 |
| 5 | 98.2 | 5.1 |
| 10 | 97.5 | 4.9 |
| 20 | 96.8 | 5.3 |
| 40 | 95.1 | 5.5 |
| 80 | 85.3 | 6.2 |
| 100 | 70.6 | 7.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Sub-optimal Concentration: The concentration of this compound is too low. - Low Esterase Activity: The cell line has low endogenous esterase activity (for passive uncaging). - Inefficient UV Uncaging: The UV exposure time or intensity is insufficient. - Low Luciferase Expression: The cells have low levels of luciferase expression. | - Perform a dose-response experiment to find the optimal concentration (Protocol 1). - Switch to UV-mediated uncaging (Protocol 3). - Increase the UV exposure time or intensity, ensuring to monitor for phototoxicity. - Verify luciferase expression in your cells using a positive control (e.g., standard D-luciferin). |
| High Background Signal | - Autohydrolysis: The this compound may be slowly hydrolyzing in the medium. - Contamination: The reagents or cell culture may be contaminated. - High Concentration: The concentration of this compound is too high, leading to non-specific signal. | - Prepare fresh working solutions of this compound just before use. - Use sterile techniques and fresh reagents. - Lower the concentration of this compound. |
| Signal Fades Quickly | - Rapid Consumption: The released luciferin is being consumed quickly by a high level of luciferase. - Photobleaching (UV): Excessive UV exposure can damage the released luciferin. | - Consider using a lower concentration of this compound to achieve a more sustained release. - Reduce the UV exposure time or intensity. |
| High Variability Between Replicates | - Uneven Cell Seeding: Inconsistent cell numbers across wells. - Pipetting Errors: Inaccurate dispensing of reagents. - Inconsistent UV Exposure: Uneven illumination of the plate. | - Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use calibrated pipettes and be consistent with your technique. - Ensure the UV source provides uniform illumination across the entire plate. |
| Evidence of Cytotoxicity | - High Concentration: The concentration of this compound is toxic to the cells. - DMSO Toxicity: The final concentration of DMSO in the well is too high. - Phototoxicity: The UV exposure is damaging the cells. | - Perform a cytotoxicity assay (Protocol 2) and use a lower, non-toxic concentration. - Ensure the final DMSO concentration is below 0.5%. - Reduce the UV exposure time and/or intensity. |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Uncaging and bioluminescence pathway of this compound.
References
- 1. biotium.com [biotium.com]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. goldbio.com [goldbio.com]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
troubleshooting low signal in DMNPE-caged luciferin experiments
Welcome to the technical support center for DMNPE-caged luciferin (B1168401) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues, particularly low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is DMNPE-caged luciferin and how does it work?
A1: DMNPE-caged luciferin is a chemically modified version of D-luciferin, the substrate for firefly luciferase. The "cage" is a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin biologically inactive. This caged compound is cell-permeable, allowing it to efficiently enter intact cells.[1][2][3] Once inside the cell, the active D-luciferin can be released through two primary mechanisms: enzymatic cleavage by intracellular esterases or exposure to UV light.[2][3][4] The released D-luciferin can then be utilized by firefly luciferase to produce a bioluminescent signal in the presence of ATP and oxygen.[4]
Q2: What are the advantages of using DMNPE-caged luciferin over standard D-luciferin?
A2: The primary advantage of DMNPE-caged luciferin is its enhanced cell permeability, which allows for more efficient delivery into intact cells compared to standard D-luciferin, especially at neutral pH.[2] This can lead to improved sensitivity in luciferase assays. Additionally, the gradual release of luciferin by intracellular esterases can provide a sustained bioluminescent signal, enabling long-term measurements of luciferase activity.[2] The ability to trigger luciferin release with a pulse of UV light also offers precise temporal and spatial control over the initiation of the bioluminescent reaction.
Q3: How should I store DMNPE-caged luciferin?
A3: DMNPE-caged luciferin is typically a light-yellow solid and should be stored at -20°C, protected from light and moisture.[3][4] Stock solutions can be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and should also be stored at -20°C and protected from light.[5]
Q4: What are the key factors that can lead to a low signal in my experiment?
A4: A low bioluminescent signal in a DMNPE-caged luciferin experiment can stem from several factors. These include issues with the uncaging process (inefficient esterase activity or suboptimal UV exposure), problems with the luciferase reaction itself (low luciferase expression, insufficient ATP, or the presence of inhibitors), or issues with the experimental setup (suboptimal reagent concentrations, incorrect plate type, or instrument settings).
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of DMNPE-caged luciferin and a general experimental workflow.
Caption: Signaling pathway of DMNPE-caged luciferin uncaging and subsequent bioluminescence.
Caption: General experimental workflow for DMNPE-caged luciferin assays.
Troubleshooting Guide for Low Signal
A low or absent bioluminescent signal is a common challenge. The following guide provides potential causes and solutions in a question-and-answer format.
Q: My signal is very low or non-existent. Where should I start troubleshooting?
A: Begin by systematically evaluating the three main stages of the experiment: uncaging, the luciferase reaction, and the experimental setup.
Category 1: Inefficient Uncaging
Q: How can I determine if the low signal is due to inefficient uncaging by intracellular esterases?
A: The activity of intracellular esterases can vary significantly between cell types.
-
Solution:
-
Increase Incubation Time: Extend the incubation period after adding DMNPE-caged luciferin to allow more time for enzymatic cleavage. The kinetics of luciferin release can vary, with some caged luciferin derivatives showing peak signals after 90 minutes or even longer.[6]
-
Optimize Cell Health and Density: Ensure cells are healthy and at an optimal confluency (typically 70-90%) at the time of the assay.[7] Low cell numbers or poor cell health can result in lower overall esterase activity.
-
Use a Positive Control: If possible, use a cell line known to have high esterase activity as a positive control.
-
Switch to UV Uncaging: If esterase activity is suspected to be consistently low in your cell model, consider using the UV light-induced uncaging method.
-
Q: I am using UV light for uncaging, but the signal is still weak. What are the optimal UV parameters?
A: Suboptimal UV exposure can lead to incomplete uncaging or, conversely, phototoxicity and degradation of the released luciferin.
-
Solution:
-
Optimize UV Exposure: The optimal wavelength for uncaging is typically in the near-UV range (340-365 nm).[8] It is crucial to titrate the duration and intensity of the UV exposure. Start with a short exposure time and low intensity and gradually increase to find the optimal balance between efficient uncaging and minimizing cell damage. One study observed maximum D-luciferin generation after 4 minutes of UV irradiation with a high-pressure mercury lamp.[8]
-
Check Your UV Source: Ensure your UV lamp is functioning correctly and providing a consistent output.
-
Minimize Phototoxicity: Excessive UV exposure can damage cells and degrade the photoreleased luciferin.[8] Use the minimum UV dose necessary for a robust signal.
-
Category 2: Issues with the Luciferase Reaction
Q: How can I rule out problems with the firefly luciferase enzyme or its substrates?
A: Even with sufficient uncaged luciferin, the enzymatic reaction can be compromised.
-
Solution:
-
Verify Luciferase Expression: Confirm that your cells are expressing functional firefly luciferase. This can be done by lysing the cells and adding standard D-luciferin directly.
-
Ensure Sufficient ATP: The luciferase reaction is ATP-dependent.[4] Cellular stress or death can deplete ATP levels. Ensure your cells are healthy and metabolically active.
-
Check for Inhibitors: Many compounds can inhibit firefly luciferase.[9][10] Review all components of your experimental medium for known inhibitors. Some isoflavonoids, for example, have been shown to inhibit firefly luciferase.[11] Additionally, photolysis byproducts from the caging group can sometimes inhibit the reaction, especially at high concentrations of the caged compound.[11]
-
Optimize pH: The pH of the assay environment can affect luciferase activity. While intracellular pH is generally stable, extreme conditions in the culture medium could have an impact.
-
Category 3: Suboptimal Experimental Setup and Reagents
Q: Could my experimental setup or reagents be the cause of the low signal?
A: Yes, several factors related to your materials and methods can significantly impact the final signal.
-
Solution:
-
Optimize DMNPE-caged Luciferin Concentration: The relationship between the concentration of caged luciferin and the resulting signal is often dose-dependent.[6] It is important to perform a concentration titration to find the optimal working concentration for your specific cell type and experimental conditions. A common starting concentration for in vitro assays is in the range of 10-100 µM.
-
Use Appropriate Plates: For luminescence assays, white or opaque-walled plates are recommended to maximize light reflection and prevent crosstalk between wells.[12]
-
Check Instrument Settings: Ensure your luminometer is set to the appropriate sensitivity and integration time for your expected signal level. A longer integration time may be necessary for low signals.
-
Reagent Quality and Preparation: Use high-quality DMNPE-caged luciferin and ensure it has been stored correctly. When preparing stock solutions, use anhydrous DMSO or DMF.[5] For aqueous dilutions, be aware that the stability of luciferin can be pH-dependent.[5]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider when designing and troubleshooting your DMNPE-caged luciferin experiments.
Table 1: Recommended Concentration and Incubation Times
| Parameter | In Vitro Assays | In Vivo Imaging | Rationale |
| DMNPE-caged Luciferin Concentration | 10 - 100 µM (start with a titration) | Varies by administration route and model | Higher concentrations can increase signal but also the risk of cytotoxicity and byproduct inhibition.[6] |
| Incubation Time (Esterase Uncaging) | 30 minutes - 6 hours (cell-line dependent) | 20 minutes - 90+ minutes | The rate of hydrolysis by intracellular esterases determines the peak signal time.[6] |
| Time Post-UV Uncaging | Immediate measurement | N/A | UV uncaging provides a rapid release of luciferin, and the signal should be measured promptly. |
Table 2: Troubleshooting Low Signal - Quantitative Considerations
| Potential Cause | Parameter to Check | Recommended Range/Action | Consequence of Sub-optimal Parameter |
| Inefficient UV Uncaging | UV Wavelength | 340 - 365 nm | Mismatch with the absorption spectrum of the DMNPE cage will result in poor uncaging efficiency.[8] |
| UV Intensity & Duration | Titrate to find optimal balance | Too low: Incomplete uncaging. Too high: Phototoxicity and luciferin degradation.[8] | |
| Low Esterase Activity | Incubation Time | Extend up to several hours | Insufficient time for enzymatic conversion of the caged compound to active luciferin.[6] |
| Suboptimal Reagent Concentration | DMNPE-caged Luciferin | 10 - 100 µM (in vitro) | Too low: Insufficient substrate for a robust signal. Too high: Potential for cytotoxicity or inhibition.[6] |
| Low Cell Viability/Density | Cell Confluency | 70 - 90% | Fewer cells result in lower overall luciferase and esterase concentrations.[7] |
Detailed Experimental Protocol: In Vitro DMNPE-caged Luciferin Assay
This protocol provides a general framework for an in vitro assay using luciferase-expressing cells. Optimization will be required for specific cell lines and experimental goals.
Materials:
-
Luciferase-expressing cells
-
White, clear-bottom 96-well plates
-
DMNPE-caged luciferin
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luminometer
-
UV light source (for UV-uncaging method)
Protocol:
-
Cell Plating:
-
Seed luciferase-expressing cells in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
Preparation of DMNPE-caged Luciferin Stock Solution:
-
Prepare a 10 mM stock solution of DMNPE-caged luciferin in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Assay Procedure:
-
Medium Exchange: Carefully remove the culture medium from the wells and wash once with PBS.
-
Addition of Caged Luciferin: Add fresh culture medium containing the desired final concentration of DMNPE-caged luciferin (e.g., titrate from 10 µM to 100 µM).
-
Uncaging:
-
Method A: Esterase-mediated Uncaging
-
Incubate the plate at 37°C for a predetermined time (e.g., start with 1-2 hours and optimize as needed).
-
Proceed directly to signal detection.
-
-
Method B: UV-mediated Uncaging
-
Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes) to allow for cellular uptake of the caged compound.
-
Expose the desired wells to a UV light source (340-365 nm) for an optimized duration and intensity.
-
Proceed immediately to signal detection.
-
-
-
-
Signal Detection:
-
Place the 96-well plate in a luminometer.
-
Measure the bioluminescent signal, ensuring the instrument settings (e.g., integration time) are optimized for your expected signal intensity.
-
-
Data Analysis:
-
Subtract the background signal (from cells not treated with DMNPE-caged luciferin).
-
Analyze the data as appropriate for your experimental design.
-
References
- 1. goldbio.com [goldbio.com]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. goldbio.com [goldbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: DMNPE-caged D-luciferin
Welcome to the technical support center for DMNPE-caged D-luciferin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable derivative of D-luciferin, the substrate for firefly luciferase.[1][2][3][4] The "cage" is a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin (B1168401) inactive. Once inside the cell, the DMNPE cage can be removed through two primary mechanisms:
-
Endogenous Intracellular Esterases: Many cell types possess esterase enzymes that can hydrolyze the ester bond, releasing active D-luciferin.[1][4] This leads to a gradual and sustained release of the substrate.
-
UV Light Photolysis: Exposure to UV light can cleave the cage, resulting in a rapid, localized release of D-luciferin.[1][3][4]
This controlled release makes this compound a valuable tool for studying dynamic cellular processes and for in vivo imaging.[4]
Q2: What are the primary applications of this compound?
The primary applications of this compound include:
-
In vivo bioluminescence imaging (BLI): Its cell permeability allows for non-invasive imaging in living animals.
-
Monitoring gene expression: It facilitates the tracking of changes in gene expression in live cells over time.[4]
-
Studying intracellular functions: The controlled release of luciferin enables the investigation of various cellular processes.[1]
Q3: Is this compound cytotoxic?
While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, studies on other novel caged luciferin derivatives suggest that they exhibit low cytotoxicity.[5] For a set of newly synthesized caged luciferin compounds, the half-maximal inhibitory concentration (IC50) values were found to be significantly greater than the typical working concentration of 40 µM used for cell imaging, indicating good biocompatibility.[5]
However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Cell Viability
Possible Causes:
-
High Concentration of this compound: Although generally considered to have low toxicity, very high concentrations may be detrimental to some cell lines.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4] High final concentrations of these solvents in your cell culture can be cytotoxic.
-
Cytotoxicity of the DMNPE Moiety or its Byproducts: The DMNPE caging group or byproducts of its cleavage could potentially have cytotoxic effects, especially at high concentrations or after prolonged exposure.
-
UV Light-Induced Cell Damage: If using UV photolysis for uncaging, excessive exposure to UV light can cause cellular damage and apoptosis.
-
Contamination: Bacterial or fungal contamination in cell cultures can lead to cell death.
Solutions:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Control for Solvent Toxicity: Ensure the final concentration of DMSO or DMF in your cell culture medium is kept to a minimum, ideally below 0.1%. Run a solvent-only control to assess its effect on cell viability.
-
Include Proper Controls: Use an uncaged D-luciferin control and a mock-treated (vehicle only) control to distinguish between the effects of the caged compound, the solvent, and the experimental procedure itself.
-
Minimize UV Exposure: If using UV uncaging, optimize the exposure time and intensity to achieve efficient uncaging while minimizing cell damage. Use a UV source with a narrow bandwidth around the absorption maximum of the DMNPE cage.
-
Maintain Aseptic Technique: Ensure proper sterile techniques are followed during all cell culture manipulations to prevent contamination.
Experimental Protocols
Protocol: Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on novel caged luciferin derivatives and provides a general framework for assessing the cytotoxicity of this compound.[5]
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (for dissolving the compound)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.1%).
-
After 24 hours of cell incubation, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and the highest concentration of DMSO (vehicle control), and untreated cells (negative control).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 12, 24, or 48 hours). A 12-hour incubation was used in the cited study.[5]
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Quantitative Data
| Compound Class | Assay | Cell Line | Result |
| Caged Luciferin Derivatives | Cell Counting Kit-8 | ES-2-Fluc | IC50 > 40 µM[5] |
This data suggests that caged luciferins are generally well-tolerated by cells at concentrations typically used in imaging experiments.[5]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Technical Support Center: DMNPE-caged D-luciferin
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this product, with a specific focus on the influence of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemically modified, cell-permeable version of D-luciferin, the substrate for firefly luciferase. The "cage" (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) renders the luciferin (B1168401) biologically inactive. Once inside cells, the active D-luciferin can be released by one of two mechanisms:
-
Enzymatic Cleavage: Intracellular esterase enzymes can hydrolyze the ester bond, releasing D-luciferin. This allows for a continuous, gradual release of the substrate.[1][2][3][4]
-
Photolysis: A flash of UV light (typically in the range of 350-400 nm) can cleave the cage, resulting in a rapid, localized release of D-luciferin.
The released D-luciferin can then be utilized by luciferase to produce light, which can be measured to quantify enzyme activity or reporter gene expression.
Q2: How does pH affect the overall bioluminescent signal in my experiment?
The pH of your experimental environment can impact the bioluminescent signal at three key stages:
-
Stability of D-luciferin: The uncaged D-luciferin is susceptible to base-catalyzed degradation at higher pH values. It is recommended to store aqueous stock solutions of D-luciferin at a pH between 6.1 and 6.5.[1]
-
Activity of Luciferase: Firefly luciferase has an optimal pH of approximately 8.0. Deviations from this pH can significantly reduce the enzyme's catalytic efficiency. The emission spectrum of the bioluminescence is also pH-dependent, with yellow-green light in neutral to basic conditions and red light in acidic conditions.[5]
-
Uncaging of this compound: The efficiency of both enzymatic and photolytic uncaging can be influenced by pH.
Q3: What is the optimal pH for my experiment using this compound?
The optimal pH will be a balance between the requirements for uncaging, luciferin stability, and luciferase activity. For most cell-based assays, maintaining a physiological pH between 7.2 and 7.4 is a good starting point. However, for in vitro assays, you may need to optimize the pH based on the specific components of your system.
Q4: Can the photolysis of this compound itself alter the pH of my sample?
Yes. The photolysis of o-nitrobenzyl-based caging groups, such as DMNPE, releases a proton (H+). This can lead to a localized decrease in pH, especially in poorly buffered solutions. It is crucial to use a sufficiently strong buffer in your experimental medium to prevent significant pH changes during photolysis experiments.
Troubleshooting Guides
Problem 1: Low or No Bioluminescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Uncaging | For Esterase-Mediated Uncaging: - Ensure your cells are viable and possess sufficient esterase activity. - Consider that the pH of your medium may not be optimal for the intracellular esterases. While specific data for DMNPE-luciferin is limited, most esterases function optimally around neutral pH.For Photolytic Uncaging: - Verify the wavelength and power of your UV light source. - Ensure the light path is not obstructed. - Optimize the duration and intensity of the UV exposure. |
| Degradation of D-luciferin | - If using an in vitro system with a basic pH, the uncaged luciferin may be degrading. Prepare fresh luciferin solutions and use them promptly. Consider adjusting the buffer pH to be closer to neutral after uncaging, if possible. |
| Suboptimal Luciferase Activity | - Check the pH of your lysis buffer or assay buffer. The optimal pH for firefly luciferase is around 8.0. Adjust the buffer pH if necessary.[5] |
| Incorrect Reagent Preparation | - this compound is soluble in DMSO and DMF.[2][4] Ensure it is fully dissolved before adding to your aqueous experimental medium. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Uncaging | For Photolytic Uncaging: - Ensure uniform illumination across all samples. Variations in light intensity will lead to different amounts of uncaged luciferin. - Use a well-calibrated and stable light source. |
| Localized pH Changes | - If using photolysis in a weakly buffered solution, the proton release can cause localized pH drops, affecting luciferase activity inconsistently. Increase the buffering capacity of your medium. |
| Pipetting Errors | - Prepare a master mix of your reagents to minimize pipetting variations. Use calibrated pipettes. |
Data Summary
Table 1: pH Effects on Components of the Luciferase Reporter System
| Component | Optimal pH | Effect of Non-Optimal pH | Reference |
| D-luciferin (uncaged) | Storage: 6.1 - 6.5 | High pH leads to base-catalyzed degradation. | [1] |
| Firefly Luciferase | ~ 8.0 | Reduced catalytic activity. Emission color shifts to red in acidic pH. | [5] |
| DMNPE Uncaging (Photolysis) | Not explicitly defined, but proton release suggests the need for strong buffering. | Localized pH drop can inhibit luciferase activity. | General knowledge of caged compounds |
| DMNPE Uncaging (Esterase) | Dependent on specific intracellular esterases, generally around neutral pH. | Suboptimal pH can reduce the rate of uncaging. | General knowledge of enzyme kinetics |
Experimental Protocols
Protocol 1: In Vitro Assay for pH Effect on Luciferase Activity
-
Prepare a series of assay buffers (e.g., 100 mM Tris-acetate) with pH values ranging from 6.0 to 9.0.
-
Prepare a stock solution of recombinant firefly luciferase in a stable buffer (e.g., pH 7.8).
-
Prepare a stock solution of D-luciferin.
-
In a 96-well plate, add the luciferase solution to each well containing the different pH buffers.
-
Initiate the reaction by injecting the D-luciferin solution into each well.
-
Immediately measure the luminescence using a luminometer.
-
Plot the luminescence intensity against the pH to determine the optimal pH for your specific luciferase enzyme and substrate concentration.
Protocol 2: Assessing the Need for Buffering in Photolysis Experiments
-
Prepare two solutions of this compound in your experimental medium: one with low buffering capacity and one with high buffering capacity (e.g., 1 mM HEPES vs. 25 mM HEPES).
-
Add a pH-sensitive fluorescent dye to both solutions.
-
Expose both solutions to UV light under the same conditions used for uncaging.
-
Measure the fluorescence of the pH-sensitive dye before and after UV exposure.
-
A significant change in fluorescence in the low-buffer solution indicates a pH change and the need for stronger buffering.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: The influence of pH on the key stages of the this compound assay.
References
Technical Support Center: DMNPE-caged D-luciferin for In Vivo Bioluminescence Imaging
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this substrate in in vivo bioluminescence imaging experiments. Here you will find answers to frequently asked questions and troubleshooting guides to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a chemically modified version of D-luciferin, the substrate for firefly luciferase. The "cage" is a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group that renders the luciferin (B1168401) inactive and enhances its cell permeability. Once inside cells, the DMNPE group is cleaved by endogenous intracellular esterases, releasing active D-luciferin.[1][2] This active luciferin can then be utilized by luciferase to produce a bioluminescent signal. Alternatively, the cage can be removed by a flash of UV light, though this is less common for in vivo applications.[1][2]
Q2: What is the in vivo half-life or signal duration of this compound?
A2: A precise in vivo half-life for this compound is not well-documented in the literature. However, it is designed for long-term measurement of luciferase activity due to the continuous, slow release of D-luciferin by intracellular esterases.[1] Studies with other novel caged luciferin derivatives have shown prolonged bioluminescence imaging for up to 6 hours in vivo.[3][4] The actual signal duration in your experiment will depend on various factors including the specific animal model, the metabolic rate, and the esterase activity in the target tissue. It is highly recommended to perform a kinetic study for your specific model to determine the optimal imaging window.[5][6]
Q3: What are the main advantages of using this compound over standard D-luciferin for in vivo imaging?
A3: The primary advantages of this compound include:
-
Improved Cell Permeability: The caged compound is more readily able to cross cell membranes compared to the negatively charged D-luciferin at physiological pH.[1]
-
Sustained Signal: The slow, continuous release of D-luciferin by intracellular esterases allows for a prolonged bioluminescent signal, enabling longer-term imaging studies from a single injection.[1]
-
Enhanced Sensitivity: More efficient delivery of the substrate into cells can lead to an improved sensitivity in in vivo luciferase assays.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically a light yellow solid.[1][2]
-
Storage: It should be stored desiccated at -20°C and protected from light.[2][7]
-
Solubility: It is soluble in DMSO, DMF, acetonitrile, and methanol.[1] For in vivo use, a stock solution is typically prepared in DMSO and then diluted in a sterile vehicle like PBS for injection. The final DMSO concentration should be kept low to avoid toxicity.[8]
-
Solution Preparation: It is recommended to prepare solutions fresh before each experiment. If storage of a stock solution is necessary, it can be aliquoted and frozen at -20°C in the dark for up to one month.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Bioluminescent Signal | 1. Inefficient Uncaging: Low esterase activity in the target cells or tissue. | - Confirm luciferase expression in your cell line or tissue model in vitro before in vivo experiments.- Consider using a different caged luciferin with a trigger more suitable for your target. |
| 2. Poor Substrate Bioavailability: Incorrect injection route or insufficient dose. | - Perform a dose-response study to determine the optimal concentration.- Conduct a kinetic study to find the peak signal time for your specific model and injection route.[5][6][10] | |
| 3. Degraded Substrate: Improper storage or handling of the compound. | - Ensure the compound is stored at -20°C, desiccated, and protected from light.[2][7]- Prepare fresh solutions for each experiment.[9] | |
| 4. Low Luciferase Expression: Low levels of luciferase in the target cells. | - Verify the expression and activity of luciferase in your cells using an in vitro assay with standard D-luciferin. | |
| Inconsistent or Variable Signal | 1. Inconsistent Injection Technique: Variation in injection volume or location. | - Standardize the injection procedure (e.g., intraperitoneal, intravenous) and ensure consistent administration for all animals.[11] |
| 2. Variable Substrate Distribution: Differences in animal physiology or metabolism. | - Allow sufficient time for substrate distribution after injection. The timing can vary based on the injection route.[12]- Perform a kinetic study for each animal to normalize the signal to the peak emission.[10] | |
| 3. Anesthesia Effects: Anesthesia can affect the kinetics of substrate distribution and metabolism. | - Be aware that anesthesia can extend the time to peak signal.[12]- Standardize the anesthesia protocol for all imaging sessions. | |
| Signal Appears in Unexpected Locations | 1. Substrate Accumulation: The caged compound may accumulate in organs of metabolism and excretion. | - This is a known aspect of in vivo imaging. Focus on the relative signal change in your region of interest over time. |
| 2. Coprophagy: If mice are co-housed, untreated mice may ingest the feces of treated mice, leading to a signal. | - Clean cages frequently, especially when using potent synthetic luciferin analogues.[8] |
Experimental Protocols
In Vivo Bioluminescence Imaging with this compound
This protocol provides a general guideline. It is crucial to optimize parameters such as dosage and imaging time for your specific experimental model.
1. Preparation of this compound Solution: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM). b. On the day of the experiment, dilute the stock solution in sterile DPBS to the desired final concentration. The final DMSO concentration in the injection solution should be minimized (e.g., ≤ 0.5%) to avoid toxicity.[8] c. The final injection volume is typically around 100-200 µL for a mouse.[9][11]
2. Animal Preparation and Injection: a. Anesthetize the animal using a consistent and approved method (e.g., isoflurane (B1672236) inhalation). b. Inject the prepared this compound solution via the desired route (intraperitoneal, intravenous, or subcutaneous).[11] Record the exact time of injection.
3. Bioluminescence Imaging: a. Place the anesthetized animal in the imaging chamber of the in vivo imaging system. b. Begin acquiring images at regular intervals to capture the kinetic profile of the bioluminescent signal. For example, acquire images every 5-10 minutes for up to an hour or longer, depending on the expected signal duration.[6] c. The exposure time will depend on the signal intensity and the sensitivity of your imaging system.
4. Data Analysis: a. Define a region of interest (ROI) over the target area. b. Quantify the bioluminescent signal (e.g., total flux in photons/second) within the ROI for each time point. c. Plot the signal intensity over time to generate a kinetic curve. This will allow you to determine the peak signal time and the duration of the signal for your model.[10]
Quantitative Data Summary
| Parameter | D-luciferin | This compound | Reference |
| Mechanism of Action | Direct substrate for luciferase. | Pro-substrate; requires intracellular esterase activity for uncaging. | [1][2] |
| Cell Permeability | Lower at physiological pH. | Higher. | [1] |
| Signal Kinetics | Rapid peak (typically 10-20 min post-IP injection), followed by a relatively fast decay. | Slower onset to peak signal, with a prolonged signal duration (potentially up to several hours). | [3][12] |
| Typical In Vivo Dose (Mouse) | ~150 mg/kg | Dose-dependent, requires optimization. May be effective at lower molar equivalents due to efficient delivery. | [9] |
| Solvent for Stock | Aqueous buffer (e.g., DPBS). | DMSO or DMF. | [2][9] |
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Mechanism of action for this compound in vivo.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ohsu.edu [ohsu.edu]
- 6. slu.edu [slu.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sites.duke.edu [sites.duke.edu]
Technical Support Center: DMNPE-caged D-luciferin Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their DMNPE-caged D-luciferin assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
A1: this compound is a chemically modified version of D-luciferin, the substrate for firefly luciferase. The "cage" — a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group — renders the luciferin (B1168401) inactive and allows it to readily cross cell membranes.[1][2][3] Once inside the cell, there are two primary mechanisms for releasing, or "uncaging," the active D-luciferin:
-
Endogenous Esterase Activity: Intracellular esterases can hydrolyze the ester bond, leading to a continuous and gradual release of D-luciferin.[1][3][4] This method is suitable for long-term measurements of luciferase activity.[3]
-
UV Photolysis: A flash of UV light can be used to rapidly cleave the cage, resulting in a burst of D-luciferin.[1][2][3]
The released D-luciferin is then available to be used by luciferase in an ATP-dependent reaction that produces a detectable bioluminescent signal.[4][5]
Q2: My bioluminescent signal is weak or absent. What are the possible causes and solutions?
A2: Weak or no signal is a common issue in luciferase-based assays.[6] Several factors could be at play:
| Potential Cause | Recommended Solution |
| Inefficient Uncaging | Ensure complete uncaging. If using UV photolysis, optimize the duration and intensity of the UV exposure. For esterase-dependent uncaging, allow for sufficient incubation time. |
| Low Luciferase Expression | If using a reporter assay, verify the transfection efficiency and the strength of the promoter driving luciferase expression.[6][7] Consider using a stronger promoter if possible.[6] |
| Reagent Degradation | This compound is light-sensitive and should be stored at -20°C, protected from light.[1][8] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[7] |
| Insufficient ATP | The luciferase-luciferin reaction is ATP-dependent.[4][9] Ensure that the cells are metabolically active. |
| Sub-optimal Reagent Concentration | Perform a concentration-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.[10] |
Q3: I'm observing high variability between my replicate wells. How can I minimize this?
A3: High variability can obscure real experimental effects and is a critical issue to address.[6]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and prepare a master mix of your reagents to be dispensed across all replicate wells.[6] This ensures that each well receives the same concentration of reagents. For high-throughput applications, consider using a luminometer with an automated injector.[6] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers across all wells. Uneven cell distribution can lead to significant differences in luciferase expression and signal output.[7] |
| Well-to-Well Crosstalk | If a very bright well is adjacent to a dim well, the signal can "bleed" over, artificially inflating the reading of the dim well.[11] Use opaque, white-walled plates to maximize the luminescent signal while minimizing crosstalk.[11] Avoid placing very high-signal wells (e.g., positive controls) next to low-signal wells (e.g., negative controls).[11] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can introduce variability. If possible, avoid using the outermost wells for experimental samples. |
| Lack of Normalization | Use a dual-luciferase reporter system to normalize your data.[6][7] This involves co-transfecting a second reporter (like Renilla luciferase) as an internal control to account for variations in transfection efficiency and cell number.[6] |
Q4: The background signal in my assay is too high. What can I do to reduce it?
A4: High background can mask the true signal from your experiment.
| Potential Cause | Recommended Solution |
| Autoluminescence | Some components in the cell culture media can auto-luminesce. It is advisable to run a blank control with just the media and caged luciferin to determine the baseline background. |
| Contamination | Microbial contamination can sometimes lead to high background signals. Ensure you are using sterile techniques and fresh reagents.[6] |
| Plate Type | While white plates are recommended for maximizing signal, they can sometimes contribute to higher background compared to black plates. If background is a persistent issue, you may need to test different plate types to find the optimal balance between signal intensity and background.[12] |
| Incomplete Caging | If the this compound has degraded or was not properly synthesized, there may be free luciferin present, leading to a high background signal before uncaging. |
Experimental Protocols
Protocol: Minimizing Variability in a this compound Assay (Esterase-Dependent Uncaging)
This protocol is designed for a 96-well plate format and assumes the use of a luciferase reporter system.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[4][8] Aliquot into single-use volumes and store at -20°C, protected from light.
- Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.
2. Cell Culture and Seeding:
- Culture cells expressing firefly luciferase to approximately 70-80% confluency.
- Trypsinize and resuspend the cells to create a single-cell suspension.
- Count the cells and adjust the density to ensure uniform seeding in each well of a white, opaque 96-well plate.
3. Dosing and Incubation:
- Prepare a master mix of the this compound working solution.
- Carefully add the master mix to each well.
- Incubate the plate at 37°C in a CO2 incubator for the desired time period. This incubation time should be optimized for your specific cell line to allow for sufficient uncaging by intracellular esterases.
4. Luminescence Measurement:
- Allow the plate to equilibrate to room temperature for at least 10 minutes before reading.
- Use a luminometer to measure the bioluminescent signal from each well. Set the integration time to an appropriate value (e.g., 1 second) to avoid signal saturation.
5. Data Analysis:
- Subtract the average background signal (from wells with no cells or no luciferase) from all experimental readings.
- If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
- Calculate the mean and standard deviation for each set of replicates.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound activation and signal generation.
Experimental Workflow
Caption: Workflow for minimizing variability in this compound assays.
References
- 1. biotium.com [biotium.com]
- 2. This compound, Cell Transfection - Creative Bioarray [cell.creative-bioarray.com]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: DMNPE-caged D-luciferin & UV Uncaging
Welcome to the technical support center for DMNPE-caged D-luciferin. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound with UV uncaging in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, particularly concerning phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable derivative of D-luciferin. The "cage" is a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group that renders the luciferin (B1168401) biologically inactive. Once inside the cell, there are two mechanisms for releasing the active D-luciferin:
-
Endogenous Esterase Activity: Intracellular esterases can slowly cleave the caging group, providing a sustained release of D-luciferin.
-
UV Photolysis: A brief pulse of UV light (typically in the 350-400 nm range) can rapidly cleave the DMNPE group, resulting in a burst of D-luciferin activity.
Q2: What is phototoxicity and why is it a concern with UV uncaging?
A2: Phototoxicity refers to cell damage or death caused by light. In the context of UV uncaging, phototoxicity can arise from two main sources:
-
Direct UV Damage: High-energy UV light can directly damage cellular components, including DNA and proteins, leading to apoptosis or necrosis.
-
Byproduct Toxicity: The photolysis of the DMNPE caging group generates byproducts, such as 4,5-dimethoxy-2-nitrosoacetophenone. These byproducts can be reactive and cytotoxic, contributing to overall cell stress and death.
Q3: What are the signs of phototoxicity in my cell cultures?
A3: Signs of phototoxicity can range from subtle to severe and may include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Increased apoptosis, indicated by caspase activation.
-
Decreased bioluminescence signal due to cell death.
Q4: How can I minimize phototoxicity in my experiments?
A4: Minimizing phototoxicity is crucial for obtaining reliable experimental results. Key strategies include:
-
Optimize UV Exposure: Use the lowest possible UV dose (intensity and duration) that achieves efficient uncaging. This needs to be empirically determined for your specific cell type and experimental setup.
-
Optimize this compound Concentration: Use the lowest concentration of the caged compound that provides a sufficient signal upon uncaging.
-
Use Appropriate Controls: Always include control groups that are not exposed to UV light, and controls that are exposed to UV light without the caged compound.
-
Cell Type Considerations: Be aware that different cell types have varying sensitivities to UV light and chemical compounds.
Troubleshooting Guides
Issue 1: Low Bioluminescence Signal After UV Uncaging
| Possible Cause | Troubleshooting Step |
| Inefficient Uncaging | 1. Increase UV Dose: Gradually increase the UV light intensity or duration. 2. Check UV Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength. |
| Low Luciferase Activity | 1. Verify Luciferase Expression: Confirm that your cells are expressing sufficient levels of luciferase. 2. Provide Co-factors: Ensure that ATP and Mg2+ are available in your system, as they are required for the luciferase reaction. |
| Cell Death (Phototoxicity) | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT assay) to determine if significant cell death has occurred. 2. Reduce UV Dose and/or Compound Concentration: If phototoxicity is confirmed, optimize these parameters as described in the FAQs. |
Issue 2: High Cell Death or Poor Cell Health After UV Uncaging
| Possible Cause | Troubleshooting Step |
| Excessive UV Exposure | 1. Titrate UV Dose: Perform a dose-response experiment to find the optimal balance between uncaging efficiency and cell viability. 2. Use a UV Filter: If possible, use a filter to narrow the UV wavelength range and minimize exposure to more damaging shorter wavelengths. |
| High Concentration of Caged Compound | 1. Titrate Compound Concentration: Determine the lowest effective concentration of this compound. |
| Cytotoxicity of Photolysis Byproducts | 1. Wash Cells Post-Uncaging: If experimentally feasible, wash the cells with fresh media after UV exposure to remove byproducts. 2. Include Scavengers: Consider including antioxidants or other scavengers in your media to mitigate the effects of reactive byproducts, though this needs to be validated for your specific assay. |
| Inherent Cell Sensitivity | 1. Test Different Cell Lines: If possible, use a more robust cell line that is less sensitive to UV radiation. |
Quantitative Data on Phototoxicity
Currently, there is limited publicly available quantitative data specifically detailing the phototoxicity of this compound across various cell lines and UV doses. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal conditions for their specific experimental setup. Below is a template for how such data could be presented.
Table 1: Example of UV Dose Titration on Cell Viability
| UV Dose (mJ/cm²) | Cell Viability (%) (Mean ± SD) |
| 0 (No UV) | 100 ± 5 |
| 50 | 95 ± 6 |
| 100 | 88 ± 7 |
| 200 | 75 ± 8 |
| 400 | 55 ± 9 |
| Hypothetical data for a generic cell line treated with a fixed concentration of this compound. |
Table 2: Example of Compound Concentration Effect on Cell Viability
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 4 |
| 10 | 98 ± 5 |
| 25 | 92 ± 6 |
| 50 | 85 ± 7 |
| 100 | 70 ± 8 |
| Hypothetical data for a generic cell line with a fixed UV dose. |
Experimental Protocols
Protocol 1: Assessing Phototoxicity using MTT Assay
This protocol outlines the steps to quantify cell viability after UV uncaging of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
UV light source with controlled intensity
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Compound Loading: Treat cells with varying concentrations of this compound for a predetermined incubation period. Include a "no compound" control.
-
UV Uncaging: Expose the designated wells to a range of UV doses. Include a "no UV" control for each compound concentration.
-
Post-Uncaging Incubation: Incubate the cells for a period (e.g., 24 hours) to allow for the manifestation of cytotoxic effects.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated and no UV) cells.
Protocol 2: Detecting Apoptosis using a Caspase-3/7 Activation Assay
This protocol describes how to measure the activation of executioner caspases, a hallmark of apoptosis, following UV uncaging.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
Caspase-3/7 reagent (e.g., a substrate that becomes fluorescent upon cleavage by active caspase-3/7)
-
UV light source
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Compound Loading: Follow steps 1 and 2 from the MTT assay protocol.
-
UV Uncaging: Expose cells to the desired UV dose. Include appropriate controls.
-
Caspase Reagent Addition: At a set time point post-uncaging (e.g., 4-6 hours), add the caspase-3/7 reagent to the wells according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader or visualize apoptotic cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity as a measure of caspase activation.
Visualizations
Caption: Workflow for assessing the phototoxicity of this compound.
Caption: Proposed signaling pathways leading to phototoxicity from UV uncaging.
Technical Support Center: DMNPE-caged Luciferin & Esterase Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DMNPE-caged luciferin (B1168401). The content focuses on the impact of intracellular esterase activity on the bioluminescent signal.
Frequently Asked Questions (FAQs)
Q1: What is DMNPE-caged luciferin and how does it work?
A1: DMNPE-caged luciferin is a cell-permeable analog of D-luciferin, the substrate for firefly luciferase.[1][2] The "cage" is a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) ester group, which renders the luciferin inactive. Once the molecule enters a cell, intracellular esterase enzymes cleave this ester bond, releasing active D-luciferin.[1][2][3] This uncaged luciferin can then be utilized by firefly luciferase to produce a bioluminescent signal in the presence of ATP and oxygen.[4][5] This mechanism allows for a sustained release of luciferin and prolonged measurement of luciferase activity.[1][2] Alternatively, the DMNPE cage can be removed by a flash of UV light.[1][3][4]
Q2: What are the main advantages of using DMNPE-caged luciferin over standard D-luciferin?
A2: The primary advantage of DMNPE-caged luciferin is its enhanced cell permeability, leading to more efficient delivery into intact cells, especially at neutral pH.[2] This can result in improved sensitivity in in vivo and in vitro luciferase assays.[2] The gradual release of luciferin by esterase activity provides a continuous supply of substrate, enabling long-term measurements of luciferase activity.[1][2]
Q3: What type of esterases are responsible for uncaging DMNPE-luciferin?
A3: The uncaging of DMNPE-luciferin is not attributed to a single specific esterase but rather to the collective activity of various intracellular hydrolases. This includes, but is not limited to, carboxylesterases and other serine hydrolases that are broadly present in most eukaryotic cells.
Q4: How should I store and handle DMNPE-caged luciferin?
A4: DMNPE-caged luciferin is typically a light yellow solid.[2] It should be stored at -20°C, desiccated, and protected from light.[4][5] Stock solutions can be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and should also be stored at -20°C and protected from light.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Weak or No Signal | Low intracellular esterase activity: The cell line used may have inherently low levels of the necessary esterases to efficiently cleave the DMNPE cage. | 1. Assess Cellular Esterase Activity: Perform a general esterase activity assay (e.g., using p-nitrophenyl acetate) to determine the baseline esterase levels in your cell line (see Experimental Protocols). 2. Compare with D-luciferin: Run a parallel experiment with standard D-luciferin to confirm that the luciferase reporter system is functional. A strong signal with D-luciferin but a weak signal with the caged version points to an uncaging issue. 3. Increase Incubation Time: Allow for a longer incubation period with DMNPE-caged luciferin to give the esterases more time to process the substrate. |
| Insufficient substrate concentration: The concentration of DMNPE-caged luciferin may be too low to generate a detectable signal. | Optimize Substrate Concentration: Perform a dose-response experiment to determine the optimal concentration of DMNPE-caged luciferin for your specific cell line and experimental conditions. | |
| Poor cell health: Unhealthy or dying cells will have compromised metabolic activity, including reduced esterase function. | Check Cell Viability: Ensure cells are healthy and within their logarithmic growth phase before and during the experiment. Use a viability stain if necessary. | |
| High Background Signal | Spontaneous hydrolysis of DMNPE-caged luciferin: Although generally stable, prolonged storage in aqueous solutions or exposure to harsh conditions can lead to some degree of spontaneous uncaging. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of DMNPE-caged luciferin from a frozen stock for each experiment. 2. Include a No-Cell Control: Measure the luminescence from wells containing only media and DMNPE-caged luciferin to determine the level of background from spontaneous hydrolysis. |
| Contamination: Bacterial or fungal contamination can introduce exogenous esterases. | Maintain Aseptic Technique: Ensure all reagents and cell cultures are sterile. | |
| High Signal Variability | Inconsistent esterase activity between wells: Differences in cell number, cell health, or confluency can lead to variability in total esterase activity per well. | 1. Ensure Uniform Cell Seeding: Be meticulous with cell plating to ensure a consistent number of cells in each well. 2. Normalize to Cell Number/Protein Content: After the assay, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the luminescence signal to the amount of cellular protein. |
| Pipetting errors: Inaccurate pipetting of the caged luciferin or other reagents. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting variations. | |
| Unexpected Signal Kinetics | Delayed or prolonged peak signal: The kinetics of light emission with DMNPE-caged luciferin are dependent on the rate of enzymatic uncaging, which can vary between cell types. | Perform a Time-Course Experiment: Measure the bioluminescent signal at multiple time points after adding the DMNPE-caged luciferin to determine the optimal measurement window and the time to peak signal for your specific cell line.[6] |
Data Presentation
Table 1: Impact of DMNPE-caged Luciferin Concentration on Bioluminescent Signal
| Concentration of Caged Luciferin Derivative (µM) | Relative Bioluminescence Intensity (Arbitrary Units) |
| 1.25 | ~1.0 x 10^5 |
| 2.5 | ~2.0 x 10^5 |
| 5 | ~4.0 x 10^5 |
| 10 | ~7.5 x 10^5 |
| 20 | ~1.2 x 10^6 |
| 40 | ~1.8 x 10^6 |
Data adapted from an in vitro study using ES-2-Fluc cells and a caged luciferin derivative. The bioluminescent intensity shows a dose-dependent increase with rising substrate concentrations.[7]
Table 2: Signal Kinetics of Caged Luciferin Derivatives In Vivo
| Caged Luciferin Derivative | Time to Peak Signal (minutes post-injection) | Signal Duration (detectable signal) |
| cybLuc (uncaged control) | 20 | < 1 hour |
| Cluc-1 | 90 | > 1 hour |
| Cluc-2 | 40 | Up to 6 hours |
| Cluc-3 | 90 | > 1 hour |
Data from an in vivo study in mice, demonstrating that caged luciferins can exhibit delayed peak times and prolonged signal duration compared to an uncaged analog.[7]
Experimental Protocols
1. General Protocol for In Vitro Assay with DMNPE-caged Luciferin
-
Cell Plating: Plate cells expressing firefly luciferase in a white, clear-bottom 96-well plate at a desired density and culture for 24 hours.
-
Reagent Preparation:
-
Prepare a stock solution of DMNPE-caged luciferin (e.g., 10 mM in anhydrous DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
-
Assay Procedure:
-
Remove the old medium from the cells.
-
Add the DMNPE-caged luciferin-containing medium to each well.
-
Incubate the plate at 37°C for a predetermined time (optimization may be required; start with 30-60 minutes).
-
Measure bioluminescence using a luminometer. For kinetic studies, take readings at regular intervals.
-
-
Data Analysis:
-
Subtract the background luminescence from a no-cell control.
-
If necessary, normalize the data to cell number or total protein content.
-
2. Protocol for Assessing Cellular Esterase Activity using p-Nitrophenyl Acetate (B1210297) (p-NPA)
This assay can be used to estimate the general esterase activity in your cell line.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer.
-
p-NPA Stock Solution: Dissolve p-nitrophenyl acetate in methanol.
-
Cell Lysate: Prepare a cell lysate from the same cell line used in your DMNPE-caged luciferin experiments.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of cell lysate to the assay buffer.
-
Initiate the reaction by adding the p-NPA solution. Include a control with no cell lysate to measure spontaneous hydrolysis.[8]
-
Incubate at room temperature or 37°C.
-
Measure the absorbance at 405 nm at several time points. The yellow color of the product, p-nitrophenol, indicates esterase activity.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the esterase activity in the cell lysate. A standard curve can be created using known concentrations of p-nitrophenol to quantify the activity.[8]
-
Visualizations
Caption: Signaling pathway for DMNPE-caged luciferin activation.
Caption: A typical experimental workflow for an in vitro assay.
Caption: Troubleshooting logic for weak or no signal issues.
References
- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. goldbio.com [goldbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. goldbio.com [goldbio.com]
- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing premature uncaging of DMNPE-luciferin
Welcome to the technical support center for DMNPE-caged Luciferin (B1168401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature uncaging and to offer solutions for common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with DMNPE-luciferin, focusing on the issue of premature uncaging which can lead to high background signals and experimental variability.
Problem 1: High Background Luminescence in the Absence of a Light Source
High background luminescence is a common indicator of premature uncaging of DMNPE-luciferin, leading to the release of free luciferin that can be utilized by luciferase.
| Potential Cause | Recommended Solution |
| Spontaneous Hydrolysis | DMNPE-luciferin, being an ester, can undergo spontaneous hydrolysis, particularly in aqueous solutions. This process can be accelerated by non-neutral pH and elevated temperatures.[1] To mitigate this, it is crucial to prepare fresh solutions of DMNPE-luciferin before each experiment and avoid storing it in aqueous buffers for extended periods.[1] For stock solutions, use anhydrous DMSO or DMF and store them in small aliquots at -20°C or -80°C, protected from light.[2] |
| Enzymatic Degradation | If your experimental system contains endogenous esterases, these enzymes can cleave the caging group, leading to a continuous release of luciferin.[3][4][5] To address this, minimize the incubation time of DMNPE-luciferin with your cells or lysate. If long incubation times are necessary, consider using a lower concentration of the caged compound or performing experiments at a lower temperature to reduce enzyme activity. |
| Contaminated Reagents | Contamination of buffers or other reagents with esterases or other reactive substances can cause uncaging.[1] Ensure you use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and solutions for each experiment.[6] |
| Improper Storage of Solid Compound | Exposure of the lyophilized DMNPE-luciferin powder to moisture and light can lead to degradation over time. Always store the solid compound desiccated at -20°C and protected from light, as recommended by the manufacturer.[2][3] |
Problem 2: Inconsistent or Variable Luminescence Readings Between Replicates
Variability in your results can be frustrating and may be linked to inconsistent levels of premature uncaging.
| Potential Cause | Recommended Solution |
| Inconsistent Solution Preparation | Pipetting errors or slight variations in buffer composition can lead to different rates of spontaneous hydrolysis between samples.[6] To improve consistency, prepare a master mix of your DMNPE-luciferin working solution to be added to all wells. Use calibrated pipettes and ensure thorough mixing. |
| Variable Cell Health or Density | Differences in cell health or the number of cells per well can affect the levels of intracellular esterases, leading to variable uncaging rates. Ensure you have a homogenous cell suspension when plating and that cells are healthy and within their logarithmic growth phase. |
| Light Leakage | Even minute amounts of ambient light can cause some level of photolysis.[2] Perform all steps involving DMNPE-luciferin in a dark room or under dim, red light. Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk and light piping.[6][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of DMNPE-luciferin.
Q1: What is the primary cause of premature uncaging of DMNPE-luciferin?
A1: The primary causes of premature uncaging are spontaneous hydrolysis of the ester linkage in aqueous solutions and enzymatic cleavage by intracellular esterases.[1][3][4][5] Both processes release free luciferin, which can then react with luciferase to produce a background signal.
Q2: How should I store my DMNPE-luciferin for optimal stability?
A2: Lyophilized DMNPE-luciferin should be stored desiccated at -20°C and protected from light.[2][3] Stock solutions should be prepared in anhydrous DMSO or DMF, aliquoted to avoid multiple freeze-thaw cycles, and stored at -20°C or -80°C, also protected from light.[2]
Q3: For how long is a working solution of DMNPE-luciferin in aqueous buffer stable?
A3: It is highly recommended to prepare aqueous working solutions of DMNPE-luciferin immediately before use.[1] The stability in aqueous solution is limited due to spontaneous hydrolysis. The rate of hydrolysis will depend on the pH and temperature of the buffer.
Q4: Can I use DMNPE-luciferin in live-cell imaging experiments?
A4: Yes, DMNPE-luciferin is designed to be cell-permeable, making it suitable for live-cell imaging.[3][4][5] Once inside the cell, it can be uncaged by intracellular esterases for a sustained release of luciferin or by a pulse of UV light for acute release.
Q5: What are the byproducts of DMNPE-luciferin uncaging and can they interfere with my assay?
A5: The uncaging of DMNPE-luciferin, particularly through photolysis, releases luciferin and a nitroso-ketone byproduct. While DMNPE is designed to be relatively inert, high concentrations of byproducts could potentially have off-target effects. It is always good practice to include a "photolysis products" control in your experiments, where you expose a solution of DMNPE-luciferin to the uncaging light source in the absence of your biological sample and then transfer the solution to your sample.
Experimental Protocols
Protocol 1: Assessment of DMNPE-Luciferin Stability via HPLC
This protocol allows you to quantify the rate of spontaneous hydrolysis of DMNPE-luciferin in your specific experimental buffer.
Materials:
-
DMNPE-luciferin
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Prepare a stock solution of DMNPE-luciferin in anhydrous DMSO (e.g., 10 mM).
-
Prepare the experimental solution by diluting the stock solution into your experimental buffer to the final working concentration.
-
Incubate the solution at your experimental temperature (e.g., 37°C).
-
Take time points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop the hydrolysis.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject the samples onto the C18 column.
-
Use a suitable gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the caged DMNPE-luciferin from the uncaged luciferin.
-
Monitor the absorbance at a wavelength where both compounds can be detected (e.g., 330 nm).
-
-
Data Analysis:
-
Integrate the peak area for the DMNPE-luciferin at each time point.
-
Plot the natural log of the peak area versus time.
-
The rate of hydrolysis can be determined from the slope of this plot.
-
Visualizations
Caption: DMNPE-Luciferin uncaging and subsequent bioluminescence pathway.
Caption: Troubleshooting logic for high background signal with DMNPE-luciferin.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. biotium.com [biotium.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Caged Luciferins: DMNPE-caged Luciferin vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioluminescence imaging, caged luciferins have emerged as powerful tools for the conditional and targeted study of biological processes. These chemically modified luciferins remain inert until a specific trigger, such as light or enzymatic activity, liberates the active luciferin (B1168401), enabling spatiotemporal control of the bioluminescent signal. This guide provides an objective comparison of the widely used DMNPE-caged luciferin with other key classes of caged luciferins, supported by available experimental data and detailed methodologies.
Introduction to Caged Luciferins
Caged luciferins are synthetic probes designed to control the bioluminescent reaction catalyzed by luciferase. By masking a critical functional group on the luciferin molecule with a "caging" group, the substrate is rendered unable to interact with luciferase. This "caged" state prevents light emission. The caging group is designed to be removable by a specific external or internal stimulus, thereby "uncaging" the luciferin and initiating the light-producing reaction. This strategy offers enhanced sensitivity and reduced background signal compared to the systemic application of free luciferin.[1][2]
The ideal caged luciferin possesses several key characteristics:
-
High Stability: Minimal spontaneous uncaging to ensure a low background signal.
-
Efficient Uncaging: A high quantum yield for photocleavage or rapid enzymatic turnover.
-
Biocompatibility: Low cytotoxicity and high cell permeability.
-
Orthogonality: The uncaging mechanism should be specific and not interfere with normal cellular processes.
This guide will focus on comparing DMNPE-caged luciferin, a photoactivatable and esterase-sensitive probe, with other prominent caged luciferins, including those with different photolabile groups and those activated by specific enzymes.
DMNPE-caged Luciferin: A Dual-Trigger Probe
1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged luciferin is a cell-permeable derivative of D-luciferin that offers two distinct uncaging mechanisms, providing researchers with experimental flexibility.[2][3][4]
Uncaging Mechanisms
-
Photolysis: Exposure to UV light cleaves the DMNPE caging group, releasing a burst of active D-luciferin. This allows for precise temporal and spatial control over the bioluminescent signal.[3]
-
Esterase Activity: The ester linkage of the DMNPE cage can be hydrolyzed by endogenous intracellular esterases. This results in a sustained, long-term release of luciferin, enabling prolonged imaging without the need for repeated substrate administration.[2]
This dual-trigger system makes DMNPE-caged luciferin a versatile tool for a range of applications, from short-term, high-resolution imaging to long-term reporter gene studies.[2]
Comparison of Caged Luciferin Properties
The selection of an appropriate caged luciferin depends on the specific experimental requirements, such as the desired mode of activation, the biological system under investigation, and the imaging instrumentation available. Below is a comparison of DMNPE-caged luciferin with other notable classes of caged luciferins.
Data Presentation: Quantitative Comparison of Caged Luciferins
| Property | DMNPE-caged Luciferin | DEACM-caged D-luciferin | Enzyme-Cleavable Luciferins (Representative) |
| Caging Group | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | 7-(diethylaminocoumarin)-4-(yl)methyl | Varies (e.g., Nitroaromatic, Galactose, Amide) |
| Primary Uncaging Mechanism | Photolysis (UV light) & Intracellular Esterases | Photolysis (UV/Visible light) | Specific Enzyme Activity (e.g., NTR, β-gal, FAAH) |
| Uncaging Wavelength | UV range (e.g., ~350 nm) | 325 nm, 405 nm | N/A |
| Photo-uncaging Quantum Yield | Not explicitly reported | 5.41 x 10⁻⁴ (at 325 nm), 6.27 x 10⁻⁵ (at 405 nm)[5] | N/A |
| Signal Enhancement (vs. caged state) | N/A | N/A | Luntr/NTR: ~50-foldLugal/β-gal: ~2-7-foldD-luciferin amide/FAAH: ~178-220-fold[1][3] |
| Temporal Control | High (with photolysis), Low (with esterases) | High | Dependent on enzyme expression and activity |
| Spatial Control | High (with focused light) | High (with focused light) | Dependent on enzyme localization |
| Cytotoxicity | Generally low | Not explicitly reported | Generally low; IC50 values for some derivatives are much greater than imaging concentrations[5] |
| Cell Permeability | Yes[2][3][4] | Assumed to be cell-permeable | Generally designed to be cell-permeable |
Other Caged Luciferins: Expanding the Toolkit
Beyond DMNPE-caged luciferin, a variety of other caging strategies have been developed, each with unique advantages.
Photolabile Caged Luciferins
-
DEACM-caged D-luciferin: This luciferin derivative utilizes a coumarin-based caging group. A key advantage of some coumarin (B35378) derivatives is their potential for two-photon uncaging with near-infrared light, which offers deeper tissue penetration and reduced phototoxicity.
Enzyme-Cleavable Caged Luciferins
This class of caged luciferins provides a powerful means to image the activity of specific enzymes in living cells and organisms. The caging group is a substrate for a particular enzyme, and its cleavage releases active luciferin, directly linking bioluminescence to enzymatic function.
-
Luntr (NTR-caged luciferin): Uncaged by nitroreductase (NTR), an enzyme found in some bacteria and also used as a reporter gene. This allows for imaging of bacterial infections or cells expressing NTR.[1]
-
Lugal (β-gal-caged luciferin): Activated by β-galactosidase (β-gal), a common reporter enzyme. This is useful for monitoring gene expression and for cell-cell interaction studies where one cell population expresses β-gal and another expresses luciferase.[1]
-
D-luciferin amide (FAAH-caged luciferin): Cleaved by fatty acid amide hydrolase (FAAH), an enzyme involved in neurotransmission and inflammation. This enables the imaging of FAAH activity in vivo.[1]
The primary advantage of enzyme-cleavable luciferins is their high specificity, allowing for the visualization of dynamic biological processes with high signal-to-background ratios.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of different caged luciferins. Below are representative protocols for key experiments.
Protocol 1: In Vitro Uncaging and Bioluminescence Measurement
Objective: To compare the uncaging efficiency and resulting bioluminescence of different caged luciferins in a cell-free system.
Materials:
-
DMNPE-caged luciferin
-
Alternative caged luciferin (e.g., DEACM-caged D-luciferin, Luntr)
-
Firefly Luciferase (recombinant)
-
ATP
-
Uncaging enzyme (if applicable, e.g., Nitroreductase)
-
Co-factors for uncaging enzyme (if applicable, e.g., NADH for NTR)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8, with MgSO₄ and DTT)
-
96-well white, opaque plates
-
Luminometer
-
UV lamp or laser for photo-uncaging
Procedure:
-
Prepare a stock solution of each caged luciferin in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture in the wells of the 96-well plate containing the assay buffer, luciferase, and ATP.
-
Add the caged luciferin to the reaction mixture at the desired final concentration.
-
For Photo-uncaging: a. Expose the wells to UV light (e.g., 365 nm) for a defined period. b. Immediately measure the bioluminescence using a luminometer.
-
For Enzymatic Uncaging: a. Add the specific uncaging enzyme and any necessary co-factors to the reaction mixture. b. Incubate at the optimal temperature for the enzyme. c. Measure the bioluminescence at different time points to determine the reaction kinetics.
-
Controls: a. A reaction with free D-luciferin to determine the maximum possible signal. b. A reaction with the caged luciferin but without the uncaging stimulus (light or enzyme) to measure background signal.
Protocol 2: Cellular Uptake and Uncaging in Live Cells
Objective: To assess the cell permeability and intracellular uncaging of different luciferins.
Materials:
-
Cells expressing firefly luciferase (e.g., HEK293-luc)
-
Cell culture medium
-
Caged luciferins
-
Phosphate-buffered saline (PBS)
-
Cell imaging system with a luminometer or a sensitive camera
-
UV light source for photo-uncaging (if applicable)
Procedure:
-
Plate the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the caged luciferin at the desired concentration.
-
Incubate the cells for a specific period to allow for cellular uptake.
-
For Photo-uncaging: a. Wash the cells with PBS to remove extracellular caged luciferin. b. Add fresh medium and expose the cells to a controlled dose of UV light. c. Immediately measure the bioluminescence.
-
For Esterase or other Enzymatic Uncaging: a. After the initial incubation, measure the bioluminescence at various time points to monitor the rate of intracellular uncaging.
-
Data Analysis: a. Quantify the light output and compare the signal intensity between different caged luciferins. b. Determine the signal-to-background ratio by comparing the signal from uncaged samples to that of control cells not exposed to the uncaging stimulus.
Protocol 3: Cytotoxicity Assay
Objective: To evaluate the potential toxic effects of caged luciferins on cultured cells.
Materials:
-
Cell line of interest
-
Caged luciferins
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of each caged luciferin.
-
Include a positive control for cytotoxicity (e.g., a known toxic compound) and a negative control (vehicle only).
-
Incubate the cells for a relevant period (e.g., 24-48 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the cell viability for each concentration.
-
Determine the IC50 value (the concentration at which 50% of cell viability is lost) for each caged luciferin.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Diagram 1: General Uncaging and Bioluminescence Pathway
Caption: General workflow of caged luciferin activation and subsequent bioluminescence.
Diagram 2: Experimental Workflow for Comparing Caged Luciferins
Caption: A logical workflow for the comprehensive comparison of different caged luciferins.
Conclusion
The choice of a caged luciferin is a critical decision in the design of bioluminescence imaging experiments. DMNPE-caged luciferin remains a versatile and widely used tool due to its dual-mode uncaging capabilities. However, the expanding repertoire of caged luciferins, particularly enzyme-cleavable probes, offers exciting new possibilities for highly specific and sensitive imaging of biological processes. For applications requiring precise spatiotemporal control, photolabile luciferins like DMNPE and DEACM are excellent choices. When the goal is to monitor a specific enzymatic activity, the growing family of enzyme-cleavable luciferins provides unparalleled specificity. By carefully considering the quantitative data and experimental protocols outlined in this guide, researchers can select the optimal caged luciferin to illuminate their specific biological questions.
References
- 1. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. goldbio.com [goldbio.com]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DMNPE-Caged D-Luciferin for Enhanced In Vivo Imaging
For researchers, scientists, and drug development professionals leveraging bioluminescence imaging (BLI), the choice of substrate is critical for generating robust and reproducible data. While standard D-luciferin has been the workhorse of BLI for years, its limitations in cell permeability and rapid signal decay in vivo have driven the development of advanced alternatives. This guide provides a detailed comparison of DMNPE-caged D-luciferin, a photolabile and esterase-activatable substrate, against other common luciferin (B1168401) formulations, supported by experimental data and protocols.
Unlocking Sustained Bioluminescence: The Advantage of this compound
This compound is a chemically modified version of D-luciferin designed to overcome key challenges in longitudinal in vivo imaging. The "cage" is a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, which renders the molecule biologically inactive and enhances its cell membrane permeability.[1][2] Once inside a cell, the DMNPE cage can be removed through two primary mechanisms:
-
Esterase Cleavage: Ubiquitous intracellular esterases recognize the ester linkage and hydrolyze it, slowly releasing active D-luciferin over an extended period.[1][3] This provides a continuous supply of substrate to the luciferase enzyme, resulting in a stable and prolonged bioluminescent signal.
-
Photolysis: The cage is photolabile and can be rapidly cleaved by a flash of UV light (typically ~365 nm), leading to a burst of D-luciferin release.[1] This feature allows for precise temporal control over signal activation.
This dual-activation mechanism makes this compound a versatile tool, particularly for long-term cell tracking, monitoring of gene expression, and studies where sustained signal is paramount.[1]
Performance Comparison: this compound vs. Alternatives
The primary advantage of caged luciferins like this compound is the significant extension of signal duration compared to standard D-luciferin salts. While direct head-to-head quantitative data for this compound is limited in the literature, data from other novel esterase-sensitive caged luciferins and advanced synthetic luciferins clearly illustrate the performance gains achievable with such strategies.
In Vivo Performance Metrics
The following table summarizes typical in vivo performance characteristics based on published studies of standard D-luciferin and analogous prolonged-release substrates. This data illustrates the expected improvements when using a caged compound like this compound.
| Feature | Standard D-Luciferin (Sodium/Potassium Salt) | Prolonged-Release Caged Luciferins (e.g., Cluc-2)[4][5] | High-Affinity Synthetic Luciferins (e.g., CycLuc1)[6][7] |
| Primary Activation | Direct enzymatic reaction | Intracellular esterase cleavage | Direct enzymatic reaction |
| Time to Peak Signal (IP Injection) | ~10-20 minutes[8] | ~40-90 minutes[4] | ~10-15 minutes[6] |
| Signal Duration | Rapid decay after peak | > 6 hours[4] | Sustained signal, longer half-life than D-luciferin[7] |
| Relative Signal Intensity | Baseline | Often lower peak intensity but greater total photon flux over time[4] | 3-4x greater signal at 10-20x lower dose[6] |
| Key Advantage | Well-established, high peak signal | Sustained signal for long-term imaging | Greatly enhanced sensitivity, better tissue penetration |
| Key Disadvantage | Poor cell permeability, short signal duration[1] | Lower peak signal, slower kinetics | Higher cost |
Note: The data for "Prolonged-Release Caged Luciferins" is based on the performance of novel compounds (Clucs) reported by Yuan et al.[4][5] and is used here to illustrate the typical behavior of esterase-activatable substrates.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the validation and use of this compound.
In Vitro Validation: Esterase-Mediated Uncaging
This protocol validates the ability of intracellular esterases to cleave the DMNPE cage and produce a bioluminescent signal in luciferase-expressing cells.
-
Cell Culture: Plate luciferase-expressing cells (e.g., 1x10⁵ cells/well) in a 96-well opaque plate and culture overnight.
-
Reagent Preparation:
-
Assay Procedure:
-
Aspirate the old medium from the cells.
-
Add 100 µL of the this compound working solution to each well.
-
Immediately place the plate in a luminometer capable of kinetic measurements at 37°C.
-
Measure luminescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis: Plot luminescence intensity versus time. A gradual increase in signal followed by a sustained plateau demonstrates successful esterase-mediated uncaging.
In Vivo Imaging: Long-Term Monitoring
This protocol outlines the use of this compound for prolonged bioluminescence imaging in a mouse model.
-
Animal Model: Use mice bearing luciferase-expressing cells or transgenic mice expressing luciferase.
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a sterile, biocompatible vehicle such as a mixture of PEG400, Polysorbate 80, and saline. The final concentration should be tailored to the experiment, but a typical starting point is a 100 µL injection of a 1-2 mM solution.[4]
-
-
Administration and Imaging:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Place the animal in a pre-warmed imaging chamber of a BLI system (e.g., IVIS).
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 6 hours or longer. Use an appropriate exposure time (e.g., 10-60 seconds) depending on signal intensity.
-
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) over time using the instrument's software. The signal should rise slowly to a peak and remain detectable for several hours, demonstrating the prolonged release of the substrate.
Visualizing the Workflow and Mechanism
To better understand the underlying processes, the following diagrams created using the DOT language visualize the mechanisms and workflows.
Mechanism of Caged Luciferin Activation
Caption: General mechanism of caged luciferin for bioluminescence imaging.
Uncaging Pathways for this compound
Caption: Dual uncaging pathways of this compound.
In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo long-term imaging experiment.
Conclusion
This compound represents a significant advancement for in vivo bioluminescence imaging. Its ability to be activated by endogenous esterases provides a slow-release mechanism that results in a prolonged and stable light signal, making it an ideal choice for longitudinal studies that require monitoring over many hours. By overcoming the pharmacokinetic limitations of standard D-luciferin, it enhances the sensitivity and temporal range of BLI, enabling researchers to capture dynamic biological processes with greater fidelity. While other advanced luciferins may offer brighter signals, the sustained emission profile of esterase-activatable substrates like this compound offers a distinct advantage for long-term quantitative analysis.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
DMNPE-Caged D-Luciferin Outshines Standard Luciferin with Superior Signal-to-Noise Ratio in Bioluminescence Imaging
For researchers, scientists, and drug development professionals leveraging bioluminescence imaging, the choice of substrate is critical for achieving sensitive and reliable results. A detailed comparison reveals that DMNPE-caged D-luciferin offers significant advantages over standard D-luciferin, primarily through a superior signal-to-noise ratio, enhanced cellular uptake, and the potential for spatiotemporal control of the bioluminescent signal.
This compound, a cell-permeable derivative of D-luciferin, is designed to remain inactive until its protective "cage" is removed. This uncaging can be triggered by intracellular esterases or externally by a flash of UV light.[1][2][3][4] This mechanism of action contrasts sharply with standard D-luciferin, which is readily available to luciferase upon administration, leading to a rapid but often short-lived signal and potentially higher background. The controlled release of active luciferin (B1168401) from the DMNPE-caged version allows for a more sustained and targeted signal, significantly improving the signal-to-noise ratio, a crucial factor in the sensitivity of in vivo imaging.[5][6]
Performance Comparison at a Glance
While direct head-to-head quantitative data for this compound versus standard D-luciferin is not extensively published in comparative tables, the principles of caged compound technology and available data on other caged luciferins suggest a significant performance differential. The primary advantage of caged luciferins lies in the reduction of background signal.[1] Standard luciferin can produce background luminescence from non-target tissues, whereas the caged compound only becomes active within cells containing esterases or upon specific UV exposure.
| Performance Metric | This compound | Standard D-Luciferin | Rationale |
| Signal-to-Noise Ratio | High | Moderate to Low | Reduced background from non-specific activation.[1][5] |
| Signal Duration | Prolonged | Short | Gradual release of luciferin by esterases.[7] |
| Cell Permeability | High | Low | The caging group enhances membrane permeability.[2][3] |
| Control over Signal | High (Spatiotemporal) | Low | Activation can be controlled by targeted UV light.[8] |
| Background Signal | Low | Higher | Inactive until uncaged inside cells or by UV light.[1][6] |
Delving into the Mechanisms: A Tale of Two Substrates
The fundamental difference in performance stems from their distinct signaling pathways.
Standard D-Luciferin Signaling Pathway:
Standard D-luciferin is immediately available upon administration to interact with luciferase, an enzyme that catalyzes its oxidation in the presence of ATP and oxygen to produce light.
Caption: Bioluminescent pathway of standard D-luciferin.
This compound Activation and Signaling Pathway:
This compound requires an initial "uncaging" step to release the active D-luciferin, which then follows the same pathway as the standard substrate. This two-step process provides greater control and reduces premature signal generation.
Caption: Activation and signaling of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of both standard and this compound.
Standard D-Luciferin In Vivo Bioluminescence Assay
This protocol is adapted from standard procedures for in vivo imaging.[9]
Materials:
-
D-Luciferin potassium salt
-
Sterile, endotoxin-free PBS or sterile water
-
Animal model with luciferase-expressing cells
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Preparation of D-Luciferin Stock Solution: Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS. Ensure the solution is protected from light.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.
-
Imaging: Immediately place the animal in the imaging chamber. Acquire images at various time points (e.g., 5, 10, 15, 20 minutes post-injection) to determine the peak signal. Exposure times may need to be optimized.
-
Data Analysis: Quantify the bioluminescent signal (photons/second) from the region of interest (ROI).
This compound Assay with UV Photolysis
This protocol outlines the general steps for UV-mediated uncaging. Specific UV parameters will need to be optimized for the cell type and experimental setup.
Materials:
-
This compound
-
DMSO or DMF for stock solution
-
Cell culture medium
-
Luciferase-expressing cells
-
UV light source (e.g., 365 nm)
-
Luminometer or in vivo imaging system
Experimental Workflow:
Caption: Workflow for UV-activated this compound assay.
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10 mM). Store protected from light.[8]
-
Cellular Loading: Dilute the stock solution in cell culture medium to the desired final concentration. Incubate luciferase-expressing cells with the medium containing this compound to allow for cellular uptake.
-
UV Uncaging: Expose the cells to a controlled dose of UV light (e.g., 365 nm). The duration and intensity of the UV exposure should be optimized to maximize uncaging while minimizing phototoxicity.
-
Signal Detection: Immediately measure the bioluminescent signal using a luminometer or an in vivo imaging system.
-
Data Analysis: Quantify the light output and compare it to control groups (e.g., no UV exposure, no caged luciferin).
References
- 1. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. goldbio.com [goldbio.com]
- 4. biotium.com [biotium.com]
- 5. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Comparative Pharmacokinetics of DMNPE-Caged D-Luciferin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of DMNPE-caged D-luciferin against the standard D-luciferin. This document summarizes key performance differences, presents available data, and outlines detailed experimental protocols to aid in the design and execution of in vivo bioluminescence imaging studies.
The development of caged luciferins, such as 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin, represents a significant advancement in bioluminescence imaging. These probes are designed for enhanced cellular uptake and controlled release of the substrate, D-luciferin, leading to prolonged and potentially more quantifiable bioluminescent signals in vivo. This guide explores the comparative pharmacokinetics of this compound, offering insights into its advantages and performance relative to conventional D-luciferin.
Performance Comparison: this compound vs. D-Luciferin
This compound is a cell-permeable derivative of D-luciferin.[1][2][3] Its lipophilic "caging" group facilitates efficient passage across cell membranes, a notable advantage over the more polar D-luciferin, which can have limited permeability at physiological pH. Once inside the cell, the DMNPE cage is cleaved, releasing active D-luciferin. This uncaging process can be triggered by intracellular esterases or through photolysis with UV light, allowing for a sustained intracellular supply of the substrate.[1][2][3] This mechanism of action results in a significantly extended duration of the bioluminescent signal compared to the rapid peak and decay observed with standard D-luciferin administration.
| Parameter | D-Luciferin (Standard) | This compound & other Caged Analogs | Key Advantages of Caged Luciferin (B1168401) |
| Time to Peak Signal (Tmax) | ~10-20 minutes post-injection (intraperitoneal)[4] | 40 - 90 minutes or longer post-injection[5] | Slower, more sustained release allows for a wider imaging window. |
| Signal Duration | Rapid decay after peak, significantly diminished within 1 hour[5] | Prolonged signal, detectable for several hours (e.g., up to 6 hours)[5][6] | Enables longer-term tracking of biological processes without repeated substrate administration. |
| Relative Signal Intensity | High peak intensity shortly after injection[7] | Lower peak intensity but more stable and prolonged signal[5] | Reduced peak intensity is offset by a more consistent signal over time, potentially improving quantification of slower biological events. |
| Cellular Uptake | Limited by cell membrane permeability at neutral pH | Enhanced due to increased lipophilicity[1] | More efficient delivery into target cells, leading to improved signal-to-noise in certain applications. |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental approach for comparative pharmacokinetic studies, the following diagrams are provided.
The diagram above illustrates the mechanism of action of this compound. Following administration, it passively diffuses across the cell membrane into the intracellular space. There, cellular esterases cleave the "cage," releasing active D-luciferin. This released D-luciferin then serves as a substrate for the luciferase enzyme, which, in the presence of ATP and oxygen, catalyzes its oxidation to oxyluciferin, resulting in the emission of light.
This workflow outlines the key steps in a comparative pharmacokinetic study of D-luciferin and its caged analogs. It begins with the preparation of luciferase-expressing animal models, followed by the administration of the different substrates. Serial bioluminescence imaging is then performed to capture the time-course of the signal. Finally, data analysis involves quantifying the photon flux, generating time-intensity curves, and calculating relevant pharmacokinetic parameters to enable a direct comparison of the substrates.
Experimental Protocols
The following is a detailed protocol for a representative in vivo experiment to compare the pharmacokinetics of this compound and standard D-luciferin.
Objective: To compare the time to peak bioluminescence, signal duration, and overall signal profile of this compound and standard D-luciferin in a luciferase-expressing mouse model.
Materials:
-
Luciferase-expressing mice (e.g., transgenic mice with constitutive luciferase expression or tumor-bearing mice with luciferase-tagged cancer cells).
-
D-luciferin sodium salt (e.g., 15 mg/mL in sterile DPBS).
-
This compound (e.g., dissolved in DMSO and then diluted in sterile saline).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Sterile syringes and needles.
Procedure:
-
Animal Preparation:
-
Acclimatize luciferase-expressing mice to the laboratory conditions for at least one week.
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
-
Substrate Preparation:
-
Prepare a fresh stock solution of D-luciferin in sterile DPBS (e.g., 15 mg/mL).
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in sterile saline immediately before use. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Divide the mice into two groups.
-
Group 1 (D-luciferin): Inject mice intraperitoneally (IP) with D-luciferin at a standard dose (e.g., 150 mg/kg body weight).
-
Group 2 (this compound): Inject mice IP with this compound. The molar equivalent dose to the D-luciferin group should be calculated and administered.
-
-
Bioluminescence Imaging:
-
Immediately after injection, place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire a sequence of images at regular intervals over a prolonged period. A suggested imaging schedule is: 2, 5, 10, 15, 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-injection.
-
Use a consistent exposure time, binning, and field of view for all acquisitions.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the area of expected luciferase activity for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI for each time point.
-
Generate time-intensity curves by plotting the photon flux against time for each mouse.
-
From the curves, determine the following parameters for each group:
-
Tmax: Time to reach the maximum photon flux.
-
Signal Duration: Time until the signal returns to a predefined baseline level (e.g., 10% of the peak signal).
-
Area Under the Curve (AUC): Calculate the total signal emitted over the imaging period.
-
-
Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.
-
This compound offers a distinct pharmacokinetic profile compared to standard D-luciferin, characterized by a delayed time to peak signal and a significantly prolonged signal duration.[5] This makes it a valuable tool for long-term in vivo bioluminescence imaging studies, enabling the non-invasive monitoring of slow biological processes that are not amenable to the rapid kinetics of standard D-luciferin. While direct quantitative comparisons of all pharmacokinetic parameters are still emerging, the available evidence strongly supports the utility of this compound for extending the temporal window of bioluminescence imaging. The provided protocols and visualizations serve as a guide for researchers to design and interpret experiments utilizing this advanced imaging probe.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. biotium.com [biotium.com]
- 3. goldbio.com [goldbio.com]
- 4. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Luciferase Reporter Assays: DMNPE-Caged Luciferin vs. Standard D-Luciferin
For researchers, scientists, and drug development professionals relying on the precision of luciferase reporter assays, ensuring the validity of experimental results is paramount. This guide provides an objective comparison of DMNPE-caged luciferin (B1168401) and standard D-luciferin, offering insights into their performance, supported by experimental data and detailed protocols. We also explore alternative methods for assay validation to enhance the robustness of your findings.
Performance Comparison: DMNPE-Caged Luciferin vs. Standard D-Luciferin
DMNPE-caged luciferin, a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester derivative of D-luciferin, offers significant advantages over the standard substrate, primarily due to its enhanced cell permeability.[1][2] Unlike D-luciferin, which can have limited entry into cells at neutral pH, the caged compound readily crosses cell membranes.[1][2] Once inside the cell, it is activated either by intracellular esterases or through UV light-induced photolysis, releasing the active luciferin substrate.[1][3] This mechanism provides a sustained intracellular release of luciferin, leading to a more prolonged and stable bioluminescent signal.[1][4]
| Feature | DMNPE-Caged Luciferin | Standard D-Luciferin |
| Cell Permeability | High, readily crosses cell membranes.[1][2][3] | Limited, particularly at neutral pH.[1] |
| Signal Duration | Prolonged, can be detected for several hours.[4] | Rapid decay, signal diminishes significantly within minutes.[4] |
| Signal Kinetics | Slower time to peak, sustained release.[4] | Rapid peak within seconds to minutes, followed by a fast decline.[5] |
| Applications | Ideal for in vivo imaging and long-term studies of gene expression.[1] | Suitable for endpoint assays and high-throughput screening in cell lysates. |
| Activation | Intracellular esterases or UV light.[1][3] | Direct enzymatic reaction with luciferase. |
Experimental Protocols
Standard D-Luciferin Reporter Assay (for Cell Lysates)
This protocol is adapted for a standard endpoint luciferase assay using cell lysates.
Materials:
-
Luciferase Assay Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 20 mM tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT)
-
D-Luciferin solution (e.g., 1 mM)
-
ATP solution (e.g., 0.5 mM)
-
Luminometer
Procedure:
-
Cell Lysis:
-
After experimental treatment, wash cells with PBS.
-
Add an appropriate volume of Lysis Buffer to each well (e.g., 200 µL for a 6-well plate).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.
-
-
Assay Reaction:
-
Prepare the Luciferase Assay Reagent by mixing the Luciferase Assay Buffer with D-luciferin and ATP to their final concentrations.
-
In a luminometer tube or a white-walled 96-well plate, add 20-100 µL of the cell lysate supernatant.
-
Add 100 µL of the prepared Luciferase Assay Reagent.
-
-
Measurement:
-
Immediately place the sample in a luminometer.
-
Measure the luminescence, typically with a 2-10 second integration time.
-
DMNPE-Caged Luciferin Live Cell Assay
This protocol is designed for real-time monitoring of luciferase activity in live cells.
Materials:
-
DMNPE-caged luciferin stock solution (dissolved in DMSO or DMF).[3]
-
Cell culture medium
-
Luminometer with temperature control or an imaging system capable of detecting bioluminescence.
Procedure:
-
Cell Preparation:
-
Plate cells expressing luciferase in a white-walled, clear-bottom 96-well plate suitable for cell culture and luminescence reading.
-
Perform experimental treatments as required.
-
-
Substrate Addition:
-
Prepare a working solution of DMNPE-caged luciferin in cell culture medium. The final concentration may need to be optimized but is typically in the µM range.
-
Replace the existing medium in the wells with the medium containing DMNPE-caged luciferin.
-
-
Measurement:
-
Place the plate in a luminometer or imaging system pre-warmed to 37°C.
-
For kinetic studies, take repeated measurements over a desired time course (e.g., every 5-10 minutes for several hours). For endpoint assays, a single reading can be taken after an optimal incubation time.
-
Visualizing the Pathways and Workflows
Alternative Validation Methods
-
Dual-Luciferase® Reporter (DLR™) Assay: This is the most common method for internal validation. A second reporter, typically Renilla luciferase, is co-transfected under the control of a constitutive promoter. The activity of the experimental firefly luciferase is then normalized to the activity of the Renilla luciferase, correcting for variations in transfection efficiency and cell viability.
-
Promoter/Enhancer Mutagenesis: To confirm that the observed changes in luciferase expression are due to the specific regulatory element being studied, introduce mutations that are known to disrupt its function. A loss of the experimental effect upon mutation provides strong evidence for the element's role.
-
Orthogonal Assays: Validate the findings using a different experimental approach that does not rely on a luciferase reporter. For example, if the reporter assay suggests a change in gene transcription, this can be confirmed by measuring the endogenous mRNA levels of the target gene using techniques like quantitative PCR (qPCR) or by assessing protein levels via Western blotting.
By carefully selecting the appropriate luciferin substrate and incorporating robust validation methods, researchers can significantly enhance the reliability and impact of their luciferase reporter assay data. DMNPE-caged luciferin presents a powerful tool for live-cell and in vivo studies, offering a sustained signal that can provide deeper insights into dynamic cellular processes.
References
A Comparative Guide to DMNPE-caged D-luciferin Performance in Diverse Cell Lines
For researchers in cellular biology and drug development, the ability to monitor real-time gene expression and other cellular events non-invasively is paramount. DMNPE-caged D-luciferin (B1670815) has emerged as a valuable tool for such applications, offering spatiotemporal control over bioluminescence imaging. This guide provides a comparative overview of its performance across different cell lines, supported by experimental data and detailed protocols.
Introduction to DMNPE-caged D-luciferin
This compound is a chemically modified version of D-luciferin, the substrate for firefly luciferase. The "cage" — a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group — renders the luciferin (B1168401) biologically inactive. This cage can be removed through two primary mechanisms: exposure to UV light (photolysis) or, more commonly for live-cell imaging, through the action of endogenous intracellular esterases.[1][2][3][4] Once uncaged, the liberated D-luciferin can be utilized by firefly luciferase to produce a bioluminescent signal. This controlled activation allows for precise, real-time measurements of cellular activities. Its cell-permeable nature facilitates efficient delivery into intact cells, overcoming limitations associated with standard D-luciferin at neutral pH.[1]
Performance Comparison in Different Cell Lines
The efficacy of this compound can vary significantly between different cell lines. This variability is primarily attributed to differences in intracellular esterase activity, which dictates the rate of uncaging and subsequent light production, as well as the expression of membrane transporters that can influence substrate uptake and efflux. While direct, side-by-side comparative studies across multiple cell lines in a single publication are limited, we can synthesize available data to provide a performance overview.
| Cell Line | Cell Type | Key Performance Characteristics | Supporting Data Highlights |
| HEK293 | Human Embryonic Kidney | Moderate to High Signal: Often used as a standard for robust expression and activity. The bioluminescent signal is influenced by the expression of uptake and efflux transporters.[5] | Studies utilizing HEK293 cells often show reliable and consistent bioluminescence upon transfection with luciferase and administration of caged compounds. For instance, HEK293 cells expressing specific hydrolases demonstrated significant increases in bioluminescence with a luciferin methyl ester, a compound with a similar activation mechanism to DMNPE-caged luciferin. |
| HeLa | Human Cervical Cancer | Variable Signal: Performance can be influenced by the specific uncaging enzyme being utilized. | In studies comparing different caged luciferins, HeLa cells have been shown to produce robust signals when the appropriate uncaging enzyme is co-expressed with luciferase. For example, a 220-fold increase in signal was observed with a d-luciferin amide in FAAH-expressing HeLa cells.[6] |
| ES-2 | Human Ovarian Cancer (clear cell) | Good Biocompatibility and Dose-Dependent Signal: Demonstrates prolonged bioluminescence. | In ES-2-Fluc cells, caged luciferin derivatives showed a dose-dependent increase in bioluminescence and low cytotoxicity, with the signal being detectable for up to 6 hours.[5] |
| PC3, U87 | Human Prostate Cancer, Human Glioblastoma | Variable, Hydrolase-Dependent Signal: The signal is dependent on the presence and activity of specific serine hydrolases. | Treatment of luciferase-expressing PC3 and U87 cells with d-luciferin methyl ester resulted in bioluminescence that could be modulated by serine hydrolase inhibitors, indicating that the uncaging is enzyme-specific. |
| K562, Nalm6, HEL92.1.7, Raji | Human Leukemia/Lymphoma | Suitable for Cytotoxicity Assays: Luciferase activity can be used as a sensitive readout for cell death. | These cancer cell lines, when stably expressing various luciferases, showed a significant and near-linear increase in luciferase activity upon induction of cell death, highlighting the utility of luciferase-based assays.[7] |
Alternative Caged Luciferins
It is important to note that this compound is one of several available caged luciferin compounds. Other caging groups and luciferin analogs have been developed to offer different release kinetics, spectral properties, and uncaging mechanisms. For instance, some caged luciferins are designed to be substrates for specific enzymes, allowing for targeted activity-based sensing.[5][6]
Experimental Protocols
Below are generalized protocols for utilizing this compound in cell culture for bioluminescence imaging.
Protocol 1: Esterase-Mediated Uncaging and Imaging
This protocol is suitable for continuous, long-term monitoring of luciferase activity.
-
Cell Preparation: Plate luciferase-expressing cells in a white-walled, clear-bottom 96-well plate and culture overnight.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF.[3][4] Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Substrate Addition: Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator. The incubation time can be varied to achieve optimal signal, typically ranging from minutes to hours.[6]
-
Bioluminescence Measurement: Measure bioluminescence using a plate-reading luminometer or an imaging system equipped with a sensitive CCD camera.
Protocol 2: UV Light-Mediated Uncaging and Imaging
This protocol allows for precise temporal control over luciferin release.
-
Cell Preparation: As in Protocol 1.
-
Reagent Preparation: As in Protocol 1.
-
Substrate Addition: Add the this compound-containing medium to the cells.
-
UV Activation: Expose the desired wells to a brief pulse of UV light (e.g., 365 nm).
-
Bioluminescence Measurement: Immediately measure bioluminescence as described above.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for a typical in vitro experiment using this compound.
Caption: The activation pathway of this compound leading to bioluminescence.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. biotium.com [biotium.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. goldbio.com [goldbio.com]
- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Assay for Detecting Cell Surface Membrane Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMNPE-Caged D-Luciferin for Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin with other caged luciferin (B1168401) alternatives, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are included to facilitate the replication and adaptation of these techniques in your research.
Principle of DMNPE-Caged D-Luciferin
This compound is a chemically modified, cell-permeable derivative of D-luciferin, the substrate for firefly luciferase.[1][2] The "cage"—the DMNPE group—renders the luciferin biologically inactive. This cage can be removed through two primary mechanisms:
-
Endogenous Intracellular Esterase Activity: Upon entering a cell, esterases can cleave the DMNPE group, leading to a sustained release of active D-luciferin for long-term bioluminescence monitoring.[1][3]
-
UV Photolysis: A flash of UV light can rapidly cleave the DMNPE group, resulting in a burst of D-luciferin activity for precise temporal control of the bioluminescent signal.[1][2][3]
This dual mechanism of activation, combined with its enhanced cell permeability, makes this compound a versatile tool for various in vitro and in vivo applications, including the measurement of intracellular functions and the monitoring of gene expression.[1][2]
Performance Comparison
The following tables summarize the performance of different caged luciferin compounds based on data extracted from peer-reviewed publications. This allows for an objective comparison of their key characteristics.
Table 1: In Vitro Bioluminescence Performance
| Compound | Target Enzyme/Activator | Concentration Range for Dose-Dependent Response | Relative Bioluminescence Intensity (at highest reported concentration) | Reference |
| Cluc-1 | Esterase | 0-40 µM | ~5.5 x 10^7 photons/s | [4] |
| Cluc-2 | Esterase | 0-40 µM | ~4.5 x 10^7 photons/s | [4] |
| Cluc-3 | Esterase | 0-40 µM | ~4.0 x 10^7 photons/s | [4] |
| Luntr | Nitroreductase (NTR) | 100 µM | 47-fold signal induction over controls | [5] |
| Lugal | β-galactosidase (β-gal) | 100 µM | 6-fold signal induction over controls | [5] |
| D-luciferin amide | Fatty Acid Amide Hydrolase (FAAH) | 100 µM | 131-fold signal induction over controls | [5] |
Table 2: In Vivo Bioluminescence Signal Duration
| Compound | Peak Signal Time (post-injection) | Signal Duration | Animal Model | Reference |
| cybLuc (uncaged) | 20 minutes | Rapid decay (~90% loss at 10 min in vitro) | N/A (in vitro) | [4] |
| Cluc-1 | 90 minutes | Rapid decay after peak | Mice | [4] |
| Cluc-2 | 40 minutes | Detectable after 6 hours | Mice | [4] |
| Cluc-3 | 90 minutes | Rapid decay after peak | Mice | [4] |
Table 3: Cytotoxicity
| Compound | IC50 Value (in ES-2-Fluc cells) | Assay Method | Reference |
| Cluc-1 | > 40 µM | Cell Counting Kit-8 | [4] |
| Cluc-2 | > 40 µM | Cell Counting Kit-8 | [4] |
| Cluc-3 | > 40 µM | Cell Counting Kit-8 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: In Vitro Bioluminescence Imaging of Caged Luciferin Derivatives[4]
-
Cell Culture: Plate ES-2-Fluc cells (4 x 10^4 cells/well) in a 96-well plate and culture for 24 hours.
-
Compound Preparation: Prepare stock solutions of the caged luciferin derivatives. On the day of the experiment, dilute the compounds to the desired concentrations (e.g., 1.25, 2.5, 5, 10, 20, and 40 µM) in Tris-HCl buffer.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the various concentrations of the caged luciferin derivatives to the wells.
-
Immediately measure the bioluminescence signal using an in vivo imaging system with an exposure time of 10 seconds.
-
Protocol 2: In Vivo Bioluminescence Imaging in Mice[4]
-
Animal Model: Use pathogen-free luciferase-expressing transgenic mice (e.g., female, ~24 g).
-
Compound Administration: Anesthetize the mice and intraperitoneally inject 100 µL of a 1 mM solution of the caged luciferin derivative in normal saline.
-
Imaging:
-
Immediately acquire bioluminescence images with an exposure time of 1 second.
-
Record the light signal every ten minutes until the signal is no longer detectable.
-
Use at least three mice per compound for robust data.
-
Protocol 3: Cell Viability (Cytotoxicity) Assay[4]
-
Cell Seeding: Seed ES-2-Fluc cells (8 x 10^3 cells/well) in 96-well plates and incubate for 24 hours.
-
Compound Incubation: Remove the culture medium and add various dilutions of the caged luciferin derivatives in complete growth medium. Incubate for 12 hours.
-
CCK-8 Assay:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate according to the manufacturer's instructions.
-
Record the absorbance at 450 nm using a microplate reader.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.
Caption: Dual uncaging mechanisms of this compound.
Caption: General workflows for in vitro and in vivo bioluminescence imaging.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. biotium.com [biotium.com]
- 4. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMNPE-caged D-luciferin: Performance and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DMNPE-caged D-luciferin with alternative caged luciferin (B1168401) compounds, offering insights into its limitations and performance for in vivo and in vitro bioluminescence imaging. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal substrate for their specific applications.
Introduction to Caged Luciferins
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in real-time.[1] The firefly luciferase-luciferin system is a widely used reporter system in which the luciferase enzyme catalyzes the oxidation of D-luciferin to produce light.[2] However, the delivery of D-luciferin to target cells, particularly in vivo, can be challenging due to its negative charge at physiological pH, which limits its cell membrane permeability.[3][4]
"Caged" luciferins are chemically modified versions of D-luciferin where a "caging" group is attached, rendering the molecule biologically inactive.[5][6] This caging group can be removed by a specific trigger, such as enzymes or light, to release the active D-luciferin and initiate the bioluminescent reaction.[4][5] This strategy offers several advantages, including improved cell permeability and controlled release of the substrate.[2]
This compound: An Overview
This compound (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester of D-luciferin) is a commercially available caged luciferin that addresses the challenge of D-luciferin delivery. Its key feature is the DMNPE caging group, which renders the molecule neutral and more cell-permeable compared to the negatively charged D-luciferin.[4]
Uncaging Mechanisms
This compound offers two distinct uncaging mechanisms:
-
Enzymatic Uncaging: Intracellular esterases can cleave the ester bond of the DMNPE group, leading to a slow and sustained release of D-luciferin.[4] This provides a long-lasting bioluminescent signal, which can be advantageous for longitudinal studies.[7]
-
Photo-uncaging: A flash of UV light (typically around 365 nm) can rapidly cleave the DMNPE group, resulting in a burst of D-luciferin.[4] This allows for precise temporal and spatial control over the bioluminescent signal.
Limitations of this compound
Despite its advantages, this compound has several limitations that researchers should consider:
-
Suboptimal Signal Duration for Long-term Imaging: While the enzymatic uncaging provides a more sustained signal than a bolus injection of D-luciferin, the duration may not be sufficient for very long-term imaging studies that require stable light output for many hours or even days.[8]
-
Potential Phototoxicity of UV Uncaging: The use of UV light for photo-uncaging can induce cellular damage, including DNA damage and the generation of reactive oxygen species (ROS).[9] While 365 nm (UVA) is less energetic than shorter UV wavelengths, prolonged or high-intensity exposure can still be harmful to cells and tissues, potentially confounding experimental results.[10]
-
Variable Esterase Activity: The rate of enzymatic uncaging is dependent on the activity of intracellular esterases, which can vary significantly between different cell types and tissues. This variability can lead to inconsistent signal generation and make quantitative comparisons challenging.
-
Lack of Specificity in Uncaging: Esterase-mediated uncaging is a general mechanism and not specific to a particular biological process or enzyme of interest. This limits its application in activity-based sensing, where the uncaging event is designed to be triggered by a specific molecular target.[5]
Alternatives to this compound
Several alternative caged luciferins have been developed to address the limitations of this compound, particularly for applications requiring longer signal duration or specific targeting.
Caged N-cyclobutylaminoluciferin (cybLuc) Derivatives for Prolonged Imaging
Researchers have developed caged derivatives of N-cyclobutylaminoluciferin (cybLuc), a synthetic luciferin analog, for long-term bioluminescence imaging.[8] These compounds also utilize an esterase-cleavable caging group but are designed for a slower and more sustained release of the active luciferin.
Enzyme-Activatable Caged Luciferins for Targeted Imaging
A promising alternative for targeted imaging and activity-based sensing involves caging luciferin with substrates for specific enzymes.[5] In this approach, the uncaging and subsequent light production are directly linked to the activity of a target enzyme. Examples include:
-
Galactose-caged luciferin (Lugal): Uncaged by β-galactosidase, allowing for the imaging of cells expressing this enzyme.[5]
-
Nitroreductase-responsive luciferin: Activated by nitroreductase, an enzyme found in certain bacteria and used in gene-directed enzyme prodrug therapy.[6]
-
Fatty Acid Amide Hydrolase (FAAH)-activated luciferin amide: Used to image FAAH activity, which is often dysregulated in cancer and neurological disorders.[6]
Performance Comparison
The following tables summarize the available quantitative data comparing this compound with its alternatives. It is important to note that the data for cybLuc derivatives and this compound are from different studies and experimental conditions may vary.
| Feature | D-Luciferin (Standard) | This compound (Esterase uncaging) | Caged cybLuc Derivatives (Cluc-1, -2, -3) |
| Cell Permeability | Low (negatively charged at neutral pH)[3] | High (neutral molecule)[4] | High (presumed, based on caging strategy) |
| Uncaging Mechanism | N/A | Intracellular esterases[4] | Intracellular esterases[8] |
| Time to Peak Signal (in vivo) | ~10-20 minutes (IP injection) | Slower than D-luciferin (gradual release) | 40-90 minutes[8] |
| Signal Duration (in vivo) | Rapid decay after peak | Sustained release, longer than D-luciferin | Prolonged, up to 6 hours (Cluc-2)[8] |
| Control over Signal | Limited to injection timing | Continuous release after administration | Continuous release after administration |
| Feature | This compound (Photo-uncaging) | Enzyme-Activatable Caged Luciferins |
| Cell Permeability | High (neutral molecule)[4] | High (typically designed for cell permeability) |
| Uncaging Mechanism | UV light (e.g., 365 nm)[4] | Specific enzyme activity (e.g., β-galactosidase)[5] |
| Time to Peak Signal | Rapid (on the order of seconds to minutes) | Dependent on enzyme kinetics |
| Signal Duration | Transient burst of light | Dependent on enzyme activity and substrate availability |
| Control over Signal | High temporal and spatial control | Signal is dependent on the presence and activity of the target enzyme |
| Potential Limitation | Phototoxicity from UV exposure[9] | Limited to systems where the target enzyme is present and active |
Experimental Protocols
In Vivo Bioluminescence Imaging with this compound (Esterase Uncaging)
Materials:
-
This compound
-
DMSO or DMF for stock solution preparation
-
Sterile PBS or saline
-
Luciferase-expressing animal model
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Preparation of this compound solution:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
For injection, dilute the stock solution in sterile PBS or saline to the desired final concentration. The final concentration of DMSO or DMF should be kept low to avoid toxicity.
-
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) or other appropriate anesthetic.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (IP) injection. The exact dose will need to be optimized for the specific animal model and experimental goals.
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at various time points to determine the optimal imaging window. Due to the slow release of luciferin, the peak signal may be delayed compared to standard D-luciferin.
-
In Vivo Bioluminescence Imaging with this compound (Photo-uncaging)
Materials:
-
Same as for esterase uncaging.
-
UV light source (e.g., 365 nm LED or lamp) with controlled intensity and duration.
Protocol:
-
Preparation and Administration:
-
Follow steps 1-3 from the esterase uncaging protocol.
-
-
UV Activation:
-
After allowing for distribution of the caged compound (typically 10-20 minutes), expose the region of interest to UV light. The duration and intensity of the UV exposure will need to be carefully optimized to achieve sufficient uncaging while minimizing phototoxicity.
-
-
Imaging:
-
Immediately after UV exposure, acquire bioluminescent images. The signal will be transient, so rapid image acquisition is crucial.
-
Visualizations
Caption: Uncaging of this compound.
Caption: In vivo imaging workflow.
Caption: Comparison of caged luciferins.
References
- 1. BIOLUMINESCENCE IMAGING: PROGRESS AND APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02312C [pubs.rsc.org]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of DMNPE-caged D-luciferin: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for DMNPE-caged D-luciferin, a key reagent in bioluminescence imaging. While the substance is not classified as hazardous, adherence to established laboratory waste protocols is paramount to ensure a safe working environment and environmental responsibility.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key data points for this compound.
| Property | Value | Source |
| Chemical Name | D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [1][2][3] |
| Molecular Formula | C21H19N3O7S2 | [1][2][3] |
| Molecular Weight | 489.53 g/mol | [1][2] |
| Appearance | Light yellow solid/powder | [2][3][4] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, and Methanol | [2][3][4] |
| Storage | Store desiccated at -20°C, protect from light | [1][2][4] |
| Hazard Classification | Not subject to hazardous classification | [1] |
| Incompatible Materials | Strong oxidizing agents, Light | [1] |
| Hazardous Decomposition Products (under fire conditions) | Carbon Oxides, Nitrogen Oxides (NOx), Sulfur Oxides | [1] |
Procedural Guidance for Disposal
While this compound is not classified as a hazardous substance, it is crucial to manage its disposal in a manner consistent with good laboratory practices and local regulations. The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Consult Local Regulations: Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory body. Disposal requirements can vary significantly by region.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. The label should include the chemical name and any other information required by your institution.
-
Solutions: If the compound is in a solvent such as DMSO or DMF, it should be collected in a designated container for non-halogenated solvent waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated container for solid chemical waste.
-
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from light and incompatible materials like strong oxidizing agents.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines and prioritizing communication with your local EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Personal protective equipment for handling DMNPE-caged D-luciferin
For researchers, scientists, and drug development professionals utilizing DMNPE-caged D-luciferin, adherence to proper safety and handling protocols is paramount to ensure a safe laboratory environment and maintain the integrity of the compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should always be worn. Although the substance is not classified as hazardous, standard laboratory precautions are necessary to minimize exposure and prevent contamination.[1][2]
Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
Safety and Handling Summary
The following table summarizes the key safety and handling parameters for this compound.
| Parameter | Information | Source |
| Physical State | Light yellow solid/powder | [3][4] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, and Methanol | [3][4] |
| Storage Conditions | Store desiccated at -20°C, protected from light.[1][3][5] | |
| Hazard Classification | Not classified as a hazardous substance.[1][2] | |
| Incompatibilities | Strong oxidizing agents, light.[1] | |
| Hazardous Decomposition | Under fire conditions, may produce Carbon Oxides, Nitrogen Oxides (NOx), and Sulfur Oxides.[1] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard workflow for handling this compound, from receiving the compound to its final use and disposal.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a tightly sealed container at -20°C in a dry environment (desiccated).[1][3]
-
Ensure the storage location is dark to protect the light-sensitive material.[1][3]
2. Preparation of Stock Solution:
-
Before handling, put on all required personal protective equipment (gloves, lab coat, safety glasses).[1]
-
Prepare a stock solution by dissolving the this compound powder in an appropriate solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[6] A common concentration for a stock solution is 5mM.[3]
-
Store the stock solution frozen and protected from light.[6]
3. Experimental Use:
-
This compound is cell-permeable and can be directly applied to cells in culture.[4][7]
-
Once inside the cell, the active luciferin can be released either by exposure to UV light or through the action of endogenous intracellular esterases.[4][7]
4. First Aid Measures:
-
Eye Contact: In case of contact, immediately rinse the eyes with water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Consult a physician.[1]
-
Skin Contact: If skin contact occurs, wash the affected area copiously with soap and water.[1]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person. Consult a physician.[1]
5. Disposal Plan:
-
Dispose of the product and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]
-
While not classified as hazardous, it should not be disposed of down the drain or in regular trash without consulting your institution's environmental health and safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
